2-Phenylpyrimidine-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPXFHFYDRRIJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617208 | |
| Record name | 2-Phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16879-53-1 | |
| Record name | 2-Phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Phenylpyrimidine-4-carboxylic Acid: Core Starting Materials and Methodologies
Abstract
2-Phenylpyrimidine-4-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the development of pharmaceuticals and functional materials. Its structural motif is prevalent in a range of biologically active molecules, making its efficient synthesis a topic of significant interest for researchers in medicinal and materials chemistry. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, with a core focus on the requisite starting materials. We will dissect the classical Pinner-type condensation, explore the underlying chemical principles, and present detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, ensuring a foundation of scientific integrity and reproducibility.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine ring is a fundamental scaffold in organic chemistry and biochemistry, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] Substituted pyrimidines, such as this compound, are privileged structures in medicinal chemistry, frequently appearing in compounds targeting a wide array of diseases.[3] The strategic placement of the phenyl and carboxylic acid groups offers multiple points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4]
This guide focuses on the most prevalent and reliable method for synthesizing the this compound core: the condensation reaction between an N-C-N fragment (an amidine) and a C-C-C fragment (a 1,3-dicarbonyl compound or its equivalent).[2][5][6][7] Understanding the synthesis and sourcing of these key starting materials is paramount to achieving an efficient and scalable overall synthesis.
The Primary Synthetic Strategy: Pinner-Type Condensation
The most common and robust approach to constructing the this compound ring system is a variation of the Pinner pyrimidine synthesis.[5][6] This strategy involves the cyclocondensation of benzamidine with a four-carbon β-ketoester, specifically ethyl 2,4-dioxobutanoate (also known as ethyl benzoylpyruvate).
This reaction elegantly assembles the pyrimidine ring by forming two new carbon-nitrogen bonds. The choice of these specific starting materials is dictated by the final desired product:
-
Benzamidine provides the N1, C2, and N3 atoms of the pyrimidine ring, along with the phenyl substituent at the C2 position.
-
Ethyl 2,4-dioxobutanoate supplies the C4, C5, and C6 atoms. The ketone at the C4 position and the ester at the C2 position of the butanoate chain direct the cyclization to form the pyrimidine-4-carboxylic acid ester, which is subsequently hydrolyzed.
Below is a visual representation of this core synthetic transformation.
Deep Dive into Starting Materials
The success of the overall synthesis hinges on the quality and accessibility of the two primary starting materials. This section provides a detailed look into their synthesis and critical properties.
Starting Material 1: Benzamidine
Benzamidine is typically used as its more stable hydrochloride salt. It serves as the N-C-N building block.
There are several established methods for preparing benzamidine hydrochloride, primarily starting from benzonitrile.
Method A: The Pinner Reaction This classic method involves the reaction of benzonitrile with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride gas to form an imido ether hydrochloride (Pinner salt). This intermediate is then treated with ammonia to yield benzamidine hydrochloride.[8]
-
Step 1: Formation of Ethyl Benzimidate Hydrochloride: Dry hydrogen chloride gas is bubbled through a cooled solution of benzonitrile in absolute ethanol. The reaction is typically allowed to stand for an extended period to ensure complete formation of the solid imido ether hydrochloride.[8]
-
Step 2: Ammonolysis: The isolated imido ether hydrochloride is crushed and treated with an alcoholic solution of ammonia. The reaction mixture is shaken for several hours, precipitating ammonium chloride. The desired benzamidine hydrochloride is isolated from the filtrate after evaporation.[8]
Method B: From Benzonitrile and Ammonium Chloride A more direct, albeit higher-pressure, method involves heating benzonitrile with ammonium chloride in the presence of excess ammonia in an autoclave.[9] This approach bypasses the isolation of the imido ether intermediate.
-
Rationale: The high pressure and temperature facilitate the direct addition of ammonia to the nitrile, catalyzed by the acidic ammonium chloride. This method is often preferred for larger-scale industrial production due to its operational simplicity, despite the need for specialized equipment.
Method C: From Benzonitrile and Hydroxylamine Hydrochloride This route proceeds via a benzamidoxime intermediate. Benzonitrile reacts with hydroxylamine hydrochloride in the presence of a base to form benzamidoxime.[10][11] The benzamidoxime is then reduced (e.g., using Raney Ni and H2) and subsequently acidified with HCl to yield benzamidine hydrochloride.[10][11]
-
Step 1: Benzamidoxime Synthesis: To a flask, add hydroxylamine hydrochloride (1.1 eq), water, and a phase transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 eq).[10] Stir to dissolve, then add benzonitrile (1.0 eq). Cool the mixture to 10°C and slowly add 30% aqueous NaOH over 1 hour.[10] Warm the reaction to 40°C and maintain for 6 hours, monitoring by TLC. Upon completion, cool to 5°C and adjust the pH to 6-7 with 2N HCl to precipitate the product. Filter, wash with water, and dry to obtain benzamidoxime.[10]
-
Step 2: Reduction and Acidification: Charge an autoclave with the benzamidoxime (1.0 eq), methanol, and Raney Ni catalyst.[11] Pressurize with H2 (2-3 MPa) and heat to 50°C until hydrogen uptake ceases. After the reaction, filter off the catalyst and concentrate the filtrate to dryness. The crude product is then recrystallized from ethanol after treatment with hydrochloric acid to yield pure benzamidine hydrochloride.[11]
Starting Material 2: Ethyl 2,4-dioxobutanoate
This molecule is the C-C-C building block. It is a β,δ-diketoester, though it exists predominantly in its enol form, ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate.[12]
The most direct synthesis involves a Claisen condensation between an appropriate acetophenone and diethyl oxalate.[13] For the synthesis of the target molecule, the required starting materials would be acetophenone and diethyl oxalate.
-
Mechanism: The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt), which deprotonates the α-carbon of the acetophenone. The resulting enolate anion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the final product after an acidic workup.[13]
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add dry absolute ethanol. Carefully add sodium metal (1.0 eq) in small portions, allowing the exothermic reaction to proceed under control.
-
Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1.0 eq) and acetophenone (1.0 eq) dropwise at room temperature.[13]
-
Reaction and Workup: Stir the reaction mixture overnight. A thick precipitate of the sodium salt of the product will form. Heat the mixture to 80°C for 30 minutes to ensure completion.[13] Cool the reaction and carefully acidify with dilute sulfuric acid or hydrochloric acid to a pH of ~2.[13]
-
Extraction and Purification: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.[12][13]
Assembling the Core: The Condensation Reaction
With both starting materials in hand, the final cyclization can be performed. The reaction is typically carried out in a protic solvent like ethanol with a base.
Experimental Protocol: Synthesis of this compound
-
Free-Basing Benzamidine (Optional but Recommended): Benzamidine hydrochloride is stirred with a base like 5N NaOH and extracted into an organic solvent like chloroform to yield the free base, which is often more reactive.[14] The solvent is then evaporated.
-
Condensation: The free benzamidine (1.0 eq) and ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) are dissolved in absolute ethanol.[14] A base such as sodium hydroxide or sodium ethoxide is added, and the mixture is refluxed for several hours (e.g., 3-24 hours).[14]
-
Hydrolysis: After the condensation is complete (monitored by TLC), an excess of aqueous sodium hydroxide solution is added directly to the reaction mixture, and reflux is continued for another 1-2 hours to hydrolyze the ethyl ester to the carboxylate salt.
-
Isolation: The ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and filtered. The filtrate is then cooled in an ice bath and acidified to pH ~6 with 1N hydrochloric acid.[14] The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Benzamidine Synthesis (Method C) | Ethyl 2,4-dioxobutanoate Synthesis | Overall Condensation |
| Key Reagents | Benzonitrile, Hydroxylamine HCl, Raney Ni | Acetophenone, Diethyl Oxalate, NaOEt | Benzamidine, β-Ketoester, Base |
| Advantages | High purity product[11], avoids gaseous HCl. | High yield, one-pot reaction.[13] | Convergent, robust, well-established. |
| Disadvantages | Use of pressurized H2 and Raney Ni catalyst. | Requires strictly anhydrous conditions. | Can require long reflux times. |
| Scalability | Moderate; autoclave required for reduction. | Excellent. | Good to excellent. |
| Safety Concerns | Handling of Raney Ni (pyrophoric), H2 gas. | Handling of sodium metal (flammable). | Use of strong bases. |
Conclusion
The synthesis of this compound is most reliably achieved through the condensation of two key starting materials: benzamidine and ethyl 2,4-dioxobutanoate . A thorough understanding of the synthesis of these precursors is essential for the successful and efficient production of the final product. The Pinner-type condensation detailed in this guide represents a robust and scalable method, grounded in fundamental principles of organic chemistry. By carefully selecting and preparing the starting materials according to field-proven protocols, researchers can confidently access this valuable heterocyclic building block for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride - Google Patents [patents.google.com]
- 12. CAS 6296-54-4: Ethyl α,γ-dioxobenzenebutanoate [cymitquimica.com]
- 13. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 14. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylpyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Phenylpyrimidine-4-carboxylic acid, a heterocyclic compound featuring a pyrimidine ring substituted with a phenyl group and a carboxylic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs are present in a variety of biologically active compounds, making a thorough understanding of its physicochemical properties crucial for its application in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, supported by experimental protocols and an analysis of the implications of these properties for research and development.
Chemical Structure and Basic Properties
This compound possesses the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol [1]. Its structure, characterized by the presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen), dictates its intermolecular interactions and, consequently, its physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 200.19 g/mol | --INVALID-LINK--[1] |
| CAS Number | 16879-53-1 | --INVALID-LINK-- |
| Computed XLogP3-AA | 1.7 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
The computed XLogP3-AA value of 1.7 suggests a moderate lipophilicity, which is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Melting Point
Experimental Protocol for Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
Diagram of Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid organic compound.
Step-by-step Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating and Observation: Heat the block rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Record Melting Range: Record the temperature at which the first liquid appears and the temperature at which the entire solid has melted. This range is the melting point of the compound. A narrow melting range (0.5-2°C) is indicative of high purity.
Solubility
The solubility of a compound in various solvents is a critical parameter for its handling, purification, formulation, and biological activity. Due to the presence of both a polar carboxylic acid group and a nonpolar phenylpyrimidine core, this compound is expected to exhibit moderate solubility in polar organic solvents and limited solubility in water and nonpolar organic solvents. The solubility of carboxylic acids generally increases in alkaline aqueous solutions due to the formation of the more soluble carboxylate salt[3].
Experimental Protocol for Qualitative Solubility Assessment
Diagram of Solubility Testing Workflow
Caption: A simple workflow for the qualitative assessment of solubility.
Step-by-step Methodology:
-
Sample Preparation: Place approximately 10 mg of this compound into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, dichloromethane, hexane).
-
Mixing: Vigorously mix the contents of each test tube using a vortex mixer or by shaking for at least one minute.
-
Observation: Observe each tube to determine if the solid has completely dissolved. If the solution is clear, the compound is considered soluble. If a solid remains, it is considered insoluble or sparingly soluble.
-
pH-Dependent Solubility: For aqueous solubility, test the solubility in deionized water, 5% aqueous HCl, and 5% aqueous NaOH to assess the impact of pH.
Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the acidity of a compound. The carboxylic acid group in this compound is the primary acidic proton. The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing nature of the pyrimidine ring is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value compared to benzoic acid (pKa ≈ 4.2).
While an experimental pKa for this compound is not available in the searched literature, a predicted pKa for the isomeric 2-phenylpyrimidine-5-carboxylic acid is 2.73 ± 0.10[2]. This suggests that this compound is a relatively strong organic acid.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a common and accurate method for determining the pKa of an acid.
Diagram of Potentiometric Titration Workflow
Caption: Workflow for pKa determination using potentiometric titration.
Step-by-step Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if solubility in pure water is low).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
pKa Determination: The pKa is equal to the pH of the solution at the half-equivalence point.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl and pyrimidine rings, as well as a characteristic downfield signal for the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet in the region of 10-13 ppm. The chemical shifts and coupling patterns of the aromatic protons will provide detailed information about the substitution pattern.
¹³C NMR: The carbon NMR spectrum will show signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region of 160-180 ppm. The chemical shifts of the aromatic carbons will be influenced by the nitrogen atoms in the pyrimidine ring and the phenyl substituent.
While specific experimental NMR data for this compound is not available, analysis of related structures can provide expected chemical shift ranges. For instance, in derivatives of 2-phenyl-quinoline-4-carboxylic acid, the carboxylic acid proton appears around 11.74 ppm, and the carbonyl carbon is observed around 166-170 ppm[4].
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the absorptions of its functional groups. Key expected absorptions include:
-
O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹. Conjugation with the pyrimidine ring is likely to shift this band to the lower end of the range.
-
C=N and C=C Stretches: Medium to strong absorptions in the 1650-1450 cm⁻¹ region, corresponding to the aromatic rings.
-
C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the conjugated phenylpyrimidine system. The presence of the carboxylic acid group may cause a slight shift in the absorption maxima compared to the parent 2-phenylpyrimidine. The extended conjugation in the molecule will likely result in absorption at wavelengths above 200 nm.
Conclusion
The physicochemical properties of this compound, including its moderate lipophilicity, expected high melting point, pH-dependent solubility, and characteristic spectroscopic features, are all critical factors that influence its potential applications. This technical guide has provided an overview of these properties and detailed experimental protocols for their determination. While experimental data for this specific compound is limited in the public domain, the provided information, based on the known behavior of related compounds and general chemical principles, serves as a valuable resource for researchers and developers working with this and similar molecular scaffolds. Further experimental characterization of this compound is warranted to fully elucidate its properties and unlock its potential in various scientific fields.
References
- 1. 2-Phenylpyrimidine-5-carboxylic acid | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-PHENYL-PYRIMIDINE-5-CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]
spectroscopic data of 2-phenylpyrimidine-4-carboxylic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenylpyrimidine-4-carboxylic Acid
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct, published spectra for this specific molecule are not aggregated in a single public repository, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive guide for researchers. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to this molecule. This includes detailed interpretations of expected spectra, standard experimental protocols, and the causal logic behind the spectroscopic signatures. The aim is to equip researchers, scientists, and drug development professionals with a validated framework for the structural elucidation and verification of this compound and its derivatives.
Molecular Structure and Spectroscopic Overview
This compound (C₁₁H₈N₂O₂) is a bifunctional molecule featuring a pyrimidine ring substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position.[1][2] This unique arrangement of aromatic and functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for confirming its identity and purity after synthesis.
The structural characterization relies on a multi-technique approach:
-
NMR Spectroscopy to elucidate the precise carbon-hydrogen framework and connectivity.
-
IR Spectroscopy to confirm the presence of key functional groups, particularly the carboxylic acid moiety.
-
Mass Spectrometry to determine the molecular weight and gain insight into the molecule's fragmentation patterns, further confirming its structure.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the molecule's skeleton and the spatial relationships between atoms.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their neighboring protons through spin-spin coupling. The acidic proton of the carboxyl group is highly diagnostic, typically appearing as a broad singlet at a very high chemical shift (>10 ppm) due to strong deshielding and hydrogen bonding.[3][4][5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| > 12.0 | Broad Singlet | 1H | COOH | Deshielded acidic proton, position is solvent and concentration dependent. |
| ~8.9 | Doublet | 1H | H6 (pyrimidine) | Adjacent to ring nitrogen (N1), highly deshielded. Coupled to H5. |
| ~8.4 | Multiplet | 2H | H2', H6' (phenyl) | Ortho protons on the phenyl ring, deshielded by the pyrimidine ring. |
| ~7.8 | Doublet | 1H | H5 (pyrimidine) | Coupled to H6. |
| ~7.5 | Multiplet | 3H | H3', H4', H5' (phenyl) | Meta and para protons on the phenyl ring, appearing in the typical aromatic region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments. Carboxyl carbons are significantly deshielded and appear at the downfield end of the spectrum (165-185 ppm).[6][7] Aromatic carbons resonate in the 120-170 ppm range.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C=O (Carboxyl) | Highly deshielded carbonyl carbon of an aromatic carboxylic acid.[6][8] |
| ~164 | C2, C4 (pyrimidine) | Carbons directly bonded to two nitrogen atoms or a nitrogen and the carboxyl group are highly deshielded. |
| ~158 | C6 (pyrimidine) | Carbon adjacent to a ring nitrogen. |
| ~137 | C1' (ipso-phenyl) | Quaternary carbon of the phenyl ring attached to the pyrimidine. |
| ~131 | C4' (para-phenyl) | Para carbon of the phenyl ring. |
| ~129 | C2', C3', C5', C6' | Ortho and meta carbons of the phenyl ring, may overlap. |
| ~122 | C5 (pyrimidine) | Pyrimidine carbon resonating at a relatively upfield position. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The carboxylic acid group has several distinct and characteristic absorption bands that make it easily identifiable.
Experimental Protocol: ATR-IR Data Acquisition
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.
Predicted IR Spectrum
The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretching vibration, which arises from strong intermolecular hydrogen bonding (dimerization).[3][9][10]
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| 3300 - 2500 | Broad, Strong | O-H stretch | Characteristic very broad absorption for a hydrogen-bonded carboxylic acid dimer.[5] |
| ~3100 - 3000 | Medium, Sharp | Aromatic C-H stretch | Stretching vibrations of C-H bonds on the phenyl and pyrimidine rings. |
| ~1720 - 1690 | Strong, Sharp | C=O stretch | Carbonyl stretch of an aromatic carboxylic acid, frequency lowered by conjugation.[3][4] |
| ~1600, ~1450 | Medium - Strong | C=C and C=N stretch | Aromatic ring stretching vibrations from both the phenyl and pyrimidine rings. |
| ~1300 | Medium | C-O stretch | Coupled C-O stretching and O-H bending vibrations. |
| ~920 | Broad, Medium | O-H bend | Out-of-plane bend of the hydrogen-bonded dimer. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ will be observed. In negative mode, the deprotonated molecule [M-H]⁻ will be seen.
Predicted Mass Spectrum
The molecular formula C₁₁H₈N₂O₂ gives a monoisotopic mass of 200.0586 g/mol .[1] The primary goal is to observe this molecular ion. Key fragmentation pathways often involve the loss of the carboxylic acid group.
| Expected m/z | Ion | Rationale |
| 201.0664 | [M+H]⁺ | Protonated molecular ion (positive ion mode). |
| 199.0512 | [M-H]⁻ | Deprotonated molecular ion (negative ion mode). |
| 156.0664 | [M-COOH+H]⁺ | Loss of the carboxyl radical (45 Da), a common fragmentation. |
| 155.0582 | [M-H-CO₂]⁻ | Decarboxylation (loss of 44 Da) from the deprotonated molecule. |
Plausible Fragmentation Pathway
A primary fragmentation route for aromatic carboxylic acids is decarboxylation upon ionization.
Caption: Predicted fragmentation showing loss of carbon dioxide.
Conclusion
The structural verification of this compound is definitively achievable through a combined spectroscopic approach. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and atom connectivity. IR spectroscopy will provide unambiguous evidence of the critical carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching bands. Finally, mass spectrometry will confirm the molecular weight and support the structure through predictable fragmentation patterns like decarboxylation. This guide provides the theoretical and practical framework necessary for researchers to confidently interpret their experimental data and validate the synthesis of this important chemical entity.
References
- 1. This compound | C11H8N2O2 | CID 21709141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. echemi.com [echemi.com]
An In-Depth Technical Guide to 2-Phenylpyrimidine-4-carboxylic Acid: From Foundational Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 2-phenylpyrimidine-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. We will delve into the foundational principles that led to its first synthesis, explore modern and efficient synthetic routes, and discuss its emerging importance in various therapeutic areas.
The Genesis of a Scaffold: A Historical Perspective
The story of this compound is intrinsically linked to the birth of pyrimidine chemistry in the late 19th century. The systematic investigation of pyrimidines was initiated by Adolf Pinner in 1884.[1] His groundbreaking work involved the condensation of amidines with β-dicarbonyl compounds, a reaction now famously known as the Pinner pyrimidine synthesis.[1][2] This fundamental reaction laid the groundwork for the synthesis of a vast array of pyrimidine derivatives.
While the parent pyrimidine was first prepared by Gabriel and Colman in 1900 by a different route, the Pinner synthesis remains a cornerstone for producing substituted pyrimidines.[1] The general principle of the Pinner synthesis involves the reaction of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound.[2][3]
The first synthesis of this compound, though not explicitly detailed in a single "discovery" paper in the readily available literature, can be logically deduced from these early principles. The reaction would have involved the condensation of benzamidine (providing the 2-phenyl group) with a four-carbon β-dicarbonyl compound bearing a carboxyl group or a precursor. A likely candidate for this dicarbonyl component is oxaloacetic acid or its esters (e.g., diethyl oxaloacetate).
The chemical logic behind this pioneering synthesis is elegantly simple yet powerful. The two nitrogen atoms from the amidine react with the two carbonyl groups of the dicarbonyl compound to form the stable six-membered pyrimidine ring.
Synthetic Methodologies: From Classic to Contemporary
The synthesis of this compound and its derivatives has evolved significantly since the foundational work of Pinner. Modern methods offer improved yields, greater substrate scope, and more environmentally benign reaction conditions.
The Classic Pinner Synthesis and its Variations
The traditional Pinner synthesis remains a viable, albeit sometimes low-yielding, method. The general protocol involves the condensation of benzamidine hydrochloride with a suitable β-ketoester in the presence of a base.
Experimental Protocol: A Representative Pinner-type Synthesis
-
Reactant Preparation: Dissolve benzamidine hydrochloride and an equimolar amount of diethyl oxaloacetate in a suitable solvent such as ethanol.
-
Base Addition: Slowly add a solution of a base, for example, sodium ethoxide in ethanol, to the reactant mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture with an acid (e.g., dilute hydrochloric acid) and extract the product with an organic solvent. The organic layers are then combined, dried, and the solvent is evaporated.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired this compound ester, which can then be hydrolyzed to the carboxylic acid.
The causality behind these steps lies in the base-catalyzed condensation mechanism. The base deprotonates the active methylene group of the β-ketoester, which then undergoes a nucleophilic attack on the amidine carbon. Subsequent cyclization and dehydration lead to the formation of the pyrimidine ring.
Diagram of the Pinner Synthesis for this compound
Caption: Pinner synthesis workflow.
Modern Synthetic Approaches
Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the this compound scaffold. These often involve multi-component reactions and transition-metal catalysis.
For instance, a modern approach might utilize a palladium-catalyzed cross-coupling reaction to introduce the phenyl group at a later stage of the synthesis, allowing for greater diversity in the final products.[4] Other methods employ novel starting materials and catalytic systems to improve reaction efficiency and functional group tolerance.[5]
Physicochemical Properties
This compound is a white to off-white solid. Its key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | [6] |
| Molecular Weight | 200.19 g/mol | [6] |
| CAS Number | 16879-53-1 | [6] |
Biological Significance and Therapeutic Potential
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4] The this compound core and its derivatives have attracted significant interest due to their diverse biological activities.
Recent research has explored derivatives of this scaffold as:
-
Antifungal Agents: By targeting enzymes like CYP51, which is crucial for fungal cell membrane biosynthesis, 2-phenylpyrimidine derivatives have shown promise as potent antifungal compounds.[4]
-
Anticancer Agents: The pyrimidine ring is a common feature in many anticancer drugs. Derivatives of this compound have been investigated for their potential to inhibit various kinases and other targets involved in cancer progression.
-
Enzyme Inhibitors: The structural features of this scaffold make it an attractive starting point for the design of inhibitors for various enzymes. For example, derivatives have been synthesized and evaluated as xanthine oxidase inhibitors.[7]
The versatility of the this compound core allows for extensive chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties for various therapeutic targets.
Diagram of the Role of 2-Phenylpyrimidine Derivatives as CYP51 Inhibitors
Caption: Inhibition of ergosterol biosynthesis.
Future Directions
The rich history and proven biological relevance of the this compound scaffold ensure its continued importance in drug discovery. Future research will likely focus on:
-
Development of Novel Catalytic Syntheses: The discovery of new catalysts and reaction pathways will enable more efficient and sustainable production of these compounds.
-
Exploration of New Therapeutic Targets: High-throughput screening and rational drug design will uncover new biological targets for this versatile scaffold.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will guide the design of next-generation derivatives with enhanced potency, selectivity, and drug-like properties.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. bu.edu.eg [bu.edu.eg]
- 6. catalog.hathitrust.org [catalog.hathitrust.org]
- 7. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-phenylpyrimidine-4-carboxylic acid CAS number 16879-53-1
An In-Depth Technical Guide to 2-Phenylpyrimidine-4-carboxylic Acid (CAS: 16879-53-1): Properties, Synthesis, and Applications in Drug Discovery
Introduction
The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. When functionalized with a phenyl group and a carboxylic acid, as in this compound, it becomes a versatile building block for creating targeted molecular libraries. While public domain data on the specific biological activities of this compound (CAS 16879-53-1) is limited, its structural motifs are present in compounds with significant therapeutic potential. Derivatives of the 2-phenylpyrimidine scaffold have shown promise as potent antifungal agents and enzyme inhibitors.[1][2]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's properties, outlines a robust synthetic and analytical workflow, and explores its potential applications as a core scaffold in modern drug discovery, grounded in the activities of closely related analogues.
Physicochemical Properties and Structural Analysis
This compound is a heterocyclic aromatic compound featuring three key functional regions: a phenyl ring, a pyrimidine core, and a carboxylic acid group. This combination imparts a unique set of electronic and steric properties that are advantageous for molecular recognition and binding to biological targets.
| Property | Value | Source |
| CAS Number | 16879-53-1 | [3][4][5] |
| Molecular Formula | C₁₁H₈N₂O₂ | [3][5] |
| Molecular Weight | 200.19 g/mol | [3][5] |
| IUPAC Name | This compound | [5] |
| SMILES | C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)O | [5] |
| MDL Number | MFCD11519878 | [3] |
The planar phenyl ring provides a hydrophobic surface capable of engaging in π-π stacking and hydrophobic interactions within protein binding pockets. The pyrimidine core, with its two nitrogen atoms, acts as a hydrogen bond acceptor, while the carboxylic acid at the 4-position is a critical handle for synthetic elaboration and can serve as a key hydrogen bond donor/acceptor or a point of attachment for linkers.
Synthesis and Purification
While multiple routes to substituted pyrimidines exist, a common and reliable strategy involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of this compound, a logical approach is the reaction of benzamidine with a derivative of oxaloacetic acid, such as its ester, followed by hydrolysis.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes a robust method for laboratory-scale synthesis.
Step 1: Synthesis of Ethyl 2-phenylpyrimidine-4-carboxylate
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2.16 g (100 mmol) of sodium metal in 50 mL of absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add 15.6 g (100 mmol) of benzamidine hydrochloride. Stir the mixture for 15 minutes.
-
Addition of Dicarbonyl: Slowly add 18.8 g (100 mmol) of diethyl 2-oxobutanedioate to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.
-
Causality: The basic conditions facilitated by sodium ethoxide deprotonate the benzamidine, allowing it to act as a nucleophile in the condensation reaction with the dicarbonyl compound to form the pyrimidine ring.
-
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate of the ester intermediate should form. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to yield pure ethyl 2-phenylpyrimidine-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Saponification: Suspend the dried ester intermediate (e.g., 22.8 g, ~100 mmol theoretical) in a mixture of 100 mL of ethanol and 100 mL of 2M aqueous sodium hydroxide.
-
Reflux: Heat the mixture to reflux for 4 hours, or until the reaction is complete as indicated by TLC (disappearance of the starting ester spot).
-
Causality: The ester is hydrolyzed to its corresponding carboxylate salt under basic conditions. This is a classic saponification reaction.
-
-
Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Slowly acidify the solution to pH 3-4 by the dropwise addition of 6M hydrochloric acid while stirring vigorously.
-
Precipitation and Collection: A white precipitate of this compound will form. Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum at 60°C.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Predicted Spectroscopic Profile
Based on the structure and data for similar compounds, the following spectroscopic features are expected.[6][7]
| Technique | Expected Features |
| FT-IR (ATR) | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹), aromatic C=C stretches (~1600, 1580 cm⁻¹) |
| ¹H NMR (400 MHz, DMSO-d₆) | ~13.0 ppm (s, 1H, COOH, broad), ~8.5-8.7 ppm (m, 2H, phenyl ortho), ~7.5-7.8 ppm (m, 4H, phenyl meta/para & pyrimidine H6), ~7.4 ppm (d, 1H, pyrimidine H5) |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~165-170 ppm (C=O), ~160-165 ppm (pyrimidine C2, C4), ~128-135 ppm (phenyl carbons), ~115-125 ppm (pyrimidine C5, C6) |
| LC-MS (ESI+) | Expected [M+H]⁺ at m/z = 201.06 |
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Dilute to a working concentration of 50 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the compound is determined by integrating the peak area of the main analyte and expressing it as a percentage of the total peak area. A pure sample should exhibit a single major peak.
Biological Significance and Therapeutic Potential
The 2-phenylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets. By modifying the core, researchers can develop potent and selective inhibitors for various therapeutic areas.
Known Activities of Structural Analogs
-
Antifungal Agents (CYP51 Inhibitors): A key application for this scaffold is in the development of antifungal drugs.[1] Derivatives of 2-phenylpyrimidine have been designed to target lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is essential for fungal cell membrane integrity, and its inhibition leads to fungal cell death.[1]
-
Xanthine Oxidase (XO) Inhibitors: Derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase.[2] This enzyme plays a crucial role in purine metabolism, and its inhibition is a validated strategy for treating hyperuricemia and gout.
Mechanism of Action: CYP51 Inhibition
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a CYP51 inhibitor.
Exemplary Experimental Protocol: In Vitro CYP51 Inhibition Assay
To evaluate the potential of this compound or its derivatives as antifungal agents, a cell-free enzymatic assay is a crucial first step. This protocol describes a fluorescence-based assay for measuring CYP51 inhibition.
Principle: This assay uses a fluorescent substrate that is metabolized by recombinant human or fungal CYP51. An active inhibitor will prevent the metabolism of the substrate, resulting in a stable fluorescent signal. The potency of the inhibitor is determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).
Materials:
-
Recombinant, purified CYP51 enzyme (e.g., from Candida albicans).
-
Fluorescent CYP51 substrate (e.g., a commercially available probe).
-
NADPH regenerating system.
-
Potassium phosphate buffer (pH 7.4).
-
Test compound (this compound) and positive control (e.g., Fluconazole).
-
96-well black microplates.
-
Fluorescence plate reader.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add 50 µL of potassium phosphate buffer.
-
Add Compound: Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Prepare a solution of the CYP51 enzyme and the NADPH regenerating system in buffer. Add 25 µL of this solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Prepare a solution of the fluorescent substrate in buffer. Add 25 µL of this solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Stop the reaction by adding a suitable stop solution (if required by the kit) or proceed directly to measurement. Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound is a high-value chemical scaffold with significant potential in drug discovery and development. Its straightforward synthesis, versatile chemical handles, and the proven biological activities of its close analogs make it an attractive starting point for the generation of novel therapeutic agents. As demonstrated, derivatives have shown potent activity as antifungal CYP51 inhibitors and xanthine oxidase inhibitors. This technical guide provides the foundational knowledge and practical protocols for researchers to synthesize, characterize, and evaluate this compound and its derivatives, paving the way for the discovery of next-generation medicines.
References
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 16879-53-1 | this compound - Synblock [synblock.com]
- 4. 16879-53-1 | MFCD09258697 | this compound [aaronchem.com]
- 5. This compound | C11H8N2O2 | CID 21709141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
A Comprehensive Technical Guide to 2-Phenylpyrimidine-4-carboxylic Acid (C₁₁H₈N₂O₂) for Researchers
Executive Summary: This document provides an in-depth technical overview of 2-phenylpyrimidine-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will explore its core physicochemical properties, outline a robust synthetic protocol, discuss methods for its analytical characterization, and survey its current and potential applications as a scaffold for novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a quintessential "privileged scaffold" in pharmacology, forming the core of numerous approved drugs and biologically active molecules. Its nitrogen atoms act as key hydrogen bond acceptors, enabling precise interactions with biological targets. When functionalized, as in this compound, the scaffold offers a versatile three-dimensional framework for designing potent and selective inhibitors for a range of enzymes and receptors.
The title compound, featuring a phenyl group at the 2-position and a carboxylic acid at the 4-position, serves as a crucial starting material or intermediate. The carboxylic acid moiety, in particular, provides a versatile synthetic handle for creating diverse libraries of amides, esters, and other derivatives through well-established coupling reactions[1]. Research into derivatives of this and closely related structures has revealed promising activity in oncology, mycology, and inflammatory diseases, underscoring its importance for modern drug discovery programs[2][3][4].
Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This compound is identified by its unique chemical structure and associated identifiers.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 16879-53-1 | [5][6] |
| Molecular Formula | C₁₁H₈N₂O₂ | [5][6] |
| Molecular Weight | 200.19 g/mol | [5][6] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)O | [5] |
| InChIKey | RBPXFHFYDRRIJQ-UHFFFAOYSA-N | [5] |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | [5] |
| Hydrogen Bond Acceptors | 4 (2 from pyrimidine nitrogens, 2 from carboxyl oxygens) | [5] |
Solubility and Physical State: As a carboxylic acid with a significant aromatic component, this compound is expected to be a solid at room temperature. Its solubility in water is predicted to be low; however, it should be readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like methanol or ethanol[7]. The carboxylic acid group allows for salt formation with bases, which can significantly enhance aqueous solubility.
Synthesis and Purification: A Validated Approach
The synthesis of this compound is most reliably achieved through the hydrolysis of its corresponding ester, such as a methyl or ethyl ester. This common and high-yielding final step ensures the selective formation of the carboxylic acid without compromising the core heterocyclic structure. The rationale for this two-step approach is rooted in the accessibility of the ester precursors via cyclization reactions and the straightforward nature of the subsequent saponification.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol is adapted from established methodologies for the saponification of heterocyclic esters[8]. It is designed to be self-validating through in-process checks and final product characterization.
Reagents and Materials:
-
Ethyl 2-phenylpyrimidine-4-carboxylate (1 equivalent)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) aqueous solution (2-3 equivalents)
-
1 M Hydrochloric Acid (HCl) aqueous solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 2-phenylpyrimidine-4-carboxylate (1.0 eq) in a 1:1 mixture of methanol and THF (e.g., 10 mL per gram of ester).
-
Saponification: Add 1 M aqueous NaOH (2.5 eq) to the solution. Equip the flask with a magnetic stirrer and stir the mixture at room temperature.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting ester spot has been completely consumed, typically within 3-5 hours. The product will appear as a new, more polar spot at the baseline.
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (MeOH and THF) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous residue in an ice bath. Slowly add 1 M HCl while stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove residual salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Protons on the phenyl ring will appear in the δ 7.5-8.5 ppm region. The two protons on the pyrimidine ring will also be in the downfield aromatic region, likely showing characteristic splitting patterns. A broad singlet corresponding to the carboxylic acid proton will be observed far downfield, typically >10 ppm, and is D₂O exchangeable.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically from 2500-3300 cm⁻¹. A strong, sharp absorption for the C=O (carbonyl) stretch will be present around 1700-1730 cm⁻¹. Other key peaks include C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₁H₈N₂O₂) by providing an exact mass measurement. For the neutral molecule, the [M+H]⁺ ion would be expected at m/z 201.0658.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for developing targeted therapies. Its derivatives have shown potential in several key therapeutic areas.
Caption: The role of the core scaffold in developing targeted therapeutic agents.
-
Xanthine Oxidase (XO) Inhibitors: Derivatives of the closely related 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been designed and synthesized as potent inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout[2]. The core scaffold correctly positions functional groups to interact with the enzyme's active site.
-
Antifungal Agents: The 2-phenylpyrimidine moiety has been successfully incorporated into novel inhibitors of fungal lanosterol 14α-demethylase (CYP51)[3]. The carboxylic acid group on the core structure allows for the attachment of various side chains designed to optimize binding to the fungal enzyme over its human counterparts, a key strategy for ensuring selectivity and reducing toxicity.
-
Antitumor Activity: Pyrimidine-4-carboxylic acid derivatives have been investigated for their potential as anticancer drugs[4]. Furthermore, related structures like 2-phenylquinoline-4-carboxylic acid have been used to develop novel Histone Deacetylase (HDAC) inhibitors, which are a validated class of anticancer agents[9]. This suggests that the this compound core could serve as an effective "cap group" in the classic pharmacophore model for HDAC inhibitors.
Conclusion
This compound is more than a simple chemical reagent; it is a highly versatile and strategically important building block for modern drug discovery. Its robust synthesis, well-defined physicochemical properties, and the proven biological potential of its derivatives make it an invaluable tool for researchers. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this compound in the development of next-generation therapeutics.
References
- 1. 2-Morpholinopyrimidine-4-carboxylic Acid| [benchchem.com]
- 2. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
- 5. This compound | C11H8N2O2 | CID 21709141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
A Technical Guide to 2-Phenylpyrimidine-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
Introduction
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles stand as a cornerstone of drug design. Among these, the pyrimidine scaffold is particularly noteworthy, forming the core of numerous therapeutic agents and biologically active molecules.[1] This guide provides a detailed technical overview of 2-phenylpyrimidine-4-carboxylic acid, a key intermediate and structural motif in the development of novel therapeutics. Its unique combination of a phenyl ring, a pyrimidine core, and a carboxylic acid functional group offers a versatile platform for synthetic elaboration and interaction with biological targets.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthetic rationale, detailed characterization, physicochemical properties, and the established biological relevance of the 2-phenylpyrimidine scaffold, providing a comprehensive resource for its application in drug discovery programs.
Molecular Identification and Physicochemical Properties
A precise understanding of a compound's identity and physicochemical characteristics is fundamental to its application in research and development. These properties govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to pharmacokinetics.
Table 1: Chemical Identifiers for this compound [2]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 16879-53-1 |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)O |
| InChIKey | RBPXFHFYDRRIJQ-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Significance |
| XLogP3 | 1.7[2] | This value suggests moderate lipophilicity, indicating a good balance between aqueous solubility and lipid membrane permeability, a desirable trait for oral bioavailability. |
| pKa | ~3.5 - 4.5 | The carboxylic acid proton's acidity is influenced by the electron-withdrawing nature of the pyrimidine ring, making it a stronger acid than benzoic acid (pKa ~4.2). The precise pKa is critical for understanding its ionization state at physiological pH, which affects solubility and target binding. |
| Hydrogen Bond Donors | 1 (from -COOH) | The carboxylic acid group can act as a hydrogen bond donor, a key interaction for binding to many biological targets. |
| Hydrogen Bond Acceptors | 4 (2 from -COOH, 2 from pyrimidine N) | Multiple acceptor sites allow for a variety of hydrogen bonding interactions, enhancing the potential for high-affinity binding to protein targets. |
Synthesis and Mechanism
The synthesis of pyrimidine rings is a well-established field of heterocyclic chemistry. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. For this compound, a logical and field-proven approach is the reaction of benzamidine with an ethyl ester of a 4-carbon α,γ-dicarbonyl acid, followed by saponification.
The causality behind this choice lies in the inherent reactivity of the starting materials. Benzamidine provides the N-C-N fragment with the desired phenyl substituent at what will become the 2-position of the pyrimidine ring. The dicarbonyl component provides the remaining carbon atoms of the ring, with the ester group serving as a stable precursor to the final carboxylic acid.
Caption: General synthetic workflow for this compound.
Experimental Protocol (Representative)
This protocol is a generalized procedure based on established methods for the synthesis of analogous pyrimidine carboxylic acids.[3]
Step 1: Cyclocondensation to form Ethyl 2-phenylpyrimidine-4-carboxylate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) under an inert atmosphere (N₂ or Ar), add benzamidine hydrochloride and stir until a homogenous solution is achieved.
-
Add an equimolar amount of a suitable β-ketoester, such as ethyl 2-formyl-3-oxobutanoate, dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The resulting residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester intermediate. Purification can be achieved by column chromatography on silica gel.
Step 2: Saponification to this compound
-
Dissolve the purified ethyl 2-phenylpyrimidine-4-carboxylate from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (1 M aqueous solution) to the mixture.
-
Stir the reaction at room temperature for several hours or until TLC indicates the complete consumption of the starting ester.[3]
-
Remove the ethanol by evaporation under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with cold hydrochloric acid (e.g., 2 M HCl).
-
The resulting precipitate is the desired product, this compound.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.
Spectroscopic Characterization
Caption: Predicted spectroscopic data for this compound.
Interpretation of Spectroscopic Data
-
IR Spectroscopy: The most telling feature in an IR spectrum of this compound would be the extremely broad O-H stretch from the carboxylic acid dimer, spanning from approximately 3300 to 2500 cm⁻¹.[6] This broadness is a hallmark of the strong hydrogen bonding between two molecules of the acid. Superimposed on this will be the sharp aromatic C-H stretches. A strong, sharp absorption around 1700 cm⁻¹ is indicative of the C=O stretch.[7][8]
-
¹H NMR Spectroscopy: The acidic proton of the carboxyl group is expected to be highly deshielded, appearing as a broad singlet far downfield (12-13 ppm).[5] The protons on the pyrimidine ring will also be in the downfield aromatic region, likely appearing as doublets. The five protons of the phenyl group will present as a series of multiplets, also in the aromatic region.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the 165-175 ppm range. The carbons of the pyrimidine and phenyl rings will appear in the typical aromatic region of 120-170 ppm.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula via an accurate mass measurement of the molecular ion ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺). A characteristic fragmentation pattern would be the loss of the carboxyl group (a loss of 45 Da).
Biological Significance and Therapeutic Potential
The 2-phenylpyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. Derivatives of this core have shown a wide spectrum of biological activities.
Caption: Biological activities associated with the 2-phenylpyrimidine scaffold.
-
Antifungal Activity: Derivatives of 2-phenylpyrimidine have been designed and synthesized as potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.[9] The phenylpyrimidine scaffold serves as an effective core to position functional groups that interact with the active site of CYP51.
-
Anti-inflammatory Activity: 5-Carbamoyl-2-phenylpyrimidine derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4).[10] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD).
-
Xanthine Oxidase Inhibition: Closely related structures, such as 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives, have been developed as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism whose overactivity leads to hyperuricemia and gout.[11]
-
Anticancer Activity: The related 2-phenylquinoline-4-carboxylic acid scaffold has been explored for the development of Histone Deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[12] This suggests that the broader 2-aryl-heterocycle-4-carboxylic acid motif has potential in oncology.
The carboxylic acid group at the 4-position is particularly significant. It provides a key attachment point for synthetic modifications, allowing for the creation of amide or ester libraries to probe structure-activity relationships (SAR). Furthermore, the carboxylate anion can form strong ionic and hydrogen bond interactions with key residues (e.g., arginine, lysine) in the active sites of target proteins, acting as a crucial pharmacophoric element.
Conclusion
This compound is more than a simple chemical compound; it is a versatile and powerful building block for the construction of biologically active molecules. Its straightforward, rational synthesis and well-defined physicochemical and spectroscopic properties make it an attractive starting point for medicinal chemistry campaigns. The demonstrated success of its derivatives across multiple therapeutic areas—from infectious diseases to oncology and inflammatory conditions—underscores the value of the 2-phenylpyrimidine scaffold. This guide serves as a foundational resource for scientists looking to leverage the unique properties of this molecule in the pursuit of novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C11H8N2O2 | CID 21709141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Methodological & Application
Synthesis of 2-Phenylpyrimidine-4-carboxylic Acid Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-phenylpyrimidine-4-carboxylic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules. The strategic placement of a phenyl group at the 2-position and a carboxylic acid at the 4-position offers a versatile platform for the development of novel therapeutic agents. This document is designed to equip researchers with the necessary knowledge to not only synthesize these valuable compounds but also to understand the rationale behind the chosen synthetic strategies.
Introduction: The Significance of the 2-Phenylpyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids, vitamins, and a multitude of pharmaceuticals. Its ability to participate in various biological interactions has made it a "privileged scaffold" in drug discovery. The introduction of a phenyl group at the 2-position of the pyrimidine ring can significantly influence the molecule's pharmacological properties, often enhancing its interaction with biological targets through aromatic and hydrophobic interactions. The carboxylic acid functionality at the 4-position serves as a crucial handle for synthetic diversification, allowing for the creation of a wide range of derivatives such as esters and amides. These modifications are instrumental in fine-tuning the compound's pharmacokinetic and pharmacodynamic profiles. Derivatives of this compound have been explored for various therapeutic applications, including their potential as anticancer and antifungal agents.[1][2]
Core Synthesis Strategy: Building the Pyrimidine Ring
The construction of the this compound core is a critical first step. A reliable and efficient method involves a one-pot cyclocondensation reaction. This approach leverages readily available starting materials to assemble the pyrimidine ring in a single synthetic operation, offering advantages in terms of time and resource efficiency.
Protocol 1: One-Pot Synthesis of Ethyl 2-Phenylpyrimidine-4-carboxylate
This protocol details the synthesis of the ethyl ester of this compound, which serves as a key intermediate. The ester can then be hydrolyzed to the corresponding carboxylic acid.
Reaction Scheme:
Materials:
-
Benzamidine hydrochloride
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add benzamidine hydrochloride (1.0 equivalent) followed by the dropwise addition of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and neutralize with a dilute solution of hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2-phenylpyrimidine-4-carboxylate.
Expected Yield: 60-75%
Protocol 2: Hydrolysis to this compound
This protocol describes the conversion of the ethyl ester to the desired carboxylic acid.
Reaction Scheme:
Materials:
-
Ethyl 2-phenylpyrimidine-4-carboxylate
-
Sodium hydroxide or Lithium hydroxide
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (e.g., 1M)
Procedure:
-
Reaction Setup: Dissolve ethyl 2-phenylpyrimidine-4-carboxylate (1.0 equivalent) in a mixture of methanol or THF and water.
-
Hydrolysis: Add sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents) to the solution and stir at room temperature. The reaction can be gently heated to 40-50 °C to expedite the process. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with 1M hydrochloric acid until a precipitate forms (typically pH 3-4).
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
Expected Yield: 85-95%
Derivatization Strategies: Expanding the Chemical Space
The carboxylic acid group of this compound is a versatile functional handle for creating a library of derivatives. The two most common derivatizations are esterification and amidation, which allow for the introduction of a wide variety of functional groups to modulate the compound's properties.
Protocol 3: Esterification of this compound
This protocol outlines a general procedure for the synthesis of various esters from the parent carboxylic acid. The Steglich esterification, using a carbodiimide coupling agent and a catalyst, is a mild and effective method.[3][4][5][6]
Reaction Scheme:
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (0.5 N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM or THF under an inert atmosphere.
-
Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Workup:
-
Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Wash the filtrate sequentially with 0.5 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography on silica gel.
Data Presentation: Representative Ester Derivatives
| R-OH | Product | Typical Yield (%) |
| Methanol | Methyl 2-phenylpyrimidine-4-carboxylate | 85 |
| Ethanol | Ethyl 2-phenylpyrimidine-4-carboxylate | 88 |
| Isopropanol | Isopropyl 2-phenylpyrimidine-4-carboxylate | 75 |
Protocol 4: Amide Coupling of this compound
Amide bond formation is a crucial reaction in drug discovery. This protocol utilizes HATU, a highly efficient coupling reagent known for its ability to minimize side reactions and racemization.[7][8][9][10][11]
Reaction Scheme:
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Lithium chloride solution (5% aqueous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF under an inert atmosphere.
-
Activation: Cool the solution to 0 °C and add DIPEA (2.0-3.0 equivalents) dropwise. Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous lithium chloride solution (to remove DMF), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.
Data Presentation: Representative Amide Derivatives
| R1R2NH | Product | Typical Yield (%) |
| Aniline | N-phenyl-2-phenylpyrimidine-4-carboxamide | 80 |
| Benzylamine | N-benzyl-2-phenylpyrimidine-4-carboxamide | 82 |
| Morpholine | (2-phenylpyrimidin-4-yl)(morpholino)methanone | 85 |
Visualization of Synthetic Workflows
To provide a clear visual representation of the synthetic pathways described, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for this compound and its derivatives.
Conclusion
The synthetic protocols detailed in this guide provide a robust framework for the preparation of this compound and its ester and amide derivatives. By following these procedures, researchers can efficiently access a diverse range of compounds for screening in various drug discovery programs. The modularity of the synthetic approach allows for systematic exploration of the chemical space around this privileged scaffold, facilitating the identification of novel therapeutic candidates.
References
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes and Protocols: Leveraging 2-Phenylpyrimidine-4-Carboxylic Acid as a Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of the 2-Phenylpyrimidine-4-carboxylic Acid Scaffold
In the landscape of medicinal chemistry, the concept of a "privileged scaffold" is paramount. These are molecular frameworks that are not only capable of binding to multiple biological targets but also possess favorable pharmacokinetic properties, making them ideal starting points for drug discovery campaigns. The this compound core is a quintessential example of such a scaffold. Its inherent features—a nitrogen-rich pyrimidine ring adept at forming crucial hydrogen bonds with protein targets, a modifiable phenyl group for tuning steric and electronic properties, and a carboxylic acid handle for versatile chemical elaboration—make it a powerful tool for developing novel therapeutics across various disease areas.[1][2]
This guide provides an in-depth exploration of this scaffold, offering detailed protocols for its synthesis, derivatization, and application in screening cascades for key drug targets. The methodologies are designed to be robust and self-validating, providing researchers with a solid foundation for their discovery programs.
The this compound Core: A Versatile Starting Point
The structure, with its CAS Number 16879-53-1, presents three primary vectors for chemical diversification, allowing for a systematic exploration of structure-activity relationships (SAR).[3][4]
Caption: Core structure and key diversification points.
-
R¹ (Carboxylic Acid Moiety): The most common point of modification. It is readily converted into a wide array of amides or esters, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties like cell permeability and metabolic stability.[5][6]
-
R² (Phenyl Ring): This ring can be substituted at its ortho-, meta-, and para-positions to probe interactions with hydrophobic pockets or to introduce additional hydrogen bond donors/acceptors within the target's active site.
-
R³ (Pyrimidine Core): While less frequently modified, substitutions at the C5 or C6 positions of the pyrimidine ring can be explored to alter the core electronics and vectoral orientation of other substituents.
Key Therapeutic Targets
The versatility of this scaffold is demonstrated by the diverse range of biological targets its derivatives have been shown to inhibit. This adaptability underscores its value in building compound libraries for screening against both established and novel targets.
| Target Class | Specific Examples | Therapeutic Area |
| Kinases | Bruton's Tyrosine Kinase (BTK), Focal Adhesion Kinase (FAK) | Oncology, Inflammation[7][8] |
| Enzymes | Xanthine Oxidase, CYP51, USP1/UAF1 Deubiquitinase | Gout, Fungal Infections, Oncology[9][10][11][12] |
| Other Proteins | N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | Neurological Disorders[5][6] |
Synthesis and Chemical Elaboration
A successful drug discovery campaign relies on the efficient and robust synthesis of analog libraries. This section provides validated protocols for synthesizing the core scaffold and creating a diverse set of derivatives.
Caption: General workflow for synthesis and derivatization.
Protocol 1: Synthesis of this compound (General Method)
This protocol describes a general two-step procedure involving a cyclocondensation reaction followed by ester hydrolysis.
Materials:
-
Benzamidine hydrochloride
-
Ethyl benzoylpyruvate (or equivalent β-ketoester)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), Anhydrous
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M and 2M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Cyclocondensation to form Ethyl 2-phenylpyrimidine-4-carboxylate
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at 0 °C, add benzamidine hydrochloride (1.0 eq.) portion-wise. Stir for 30 minutes.
-
Add ethyl benzoylpyruvate (1.05 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until starting materials are consumed.
-
Cool the mixture, neutralize with 1M HCl, and remove the ethanol under reduced pressure.
-
Partition the residue between water and DCM. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the ethyl ester intermediate.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the purified ethyl ester (1.0 eq.) in a mixture of THF and methanol (e.g., 1:1 v/v).[13]
-
Add an aqueous solution of NaOH (1.5-2.0 eq., e.g., 1M solution) and stir at room temperature for 2-5 hours, monitoring by TLC.[13]
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~3-4 with 2M HCl at 0 °C. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, this compound.
Self-Validation:
-
TLC Checkpoints: Monitor reaction completion at each step.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS. Expected M+H⁺ for C₁₁H₈N₂O₂ is 201.06.[4]
Protocol 2: Parallel Amide Library Synthesis via HATU Coupling
This protocol is optimized for the parallel synthesis of an amide library from the core scaffold.
Rationale: The carboxylic acid is activated by a coupling reagent (HATU) to form a highly reactive intermediate that readily reacts with a primary or secondary amine to form a stable amide bond. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.
Materials:
-
This compound (1.0 eq.)
-
Library of diverse primary and secondary amines (1.1 eq. each)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)
-
Anhydrous DMF (Dimethylformamide)
-
96-well reaction block or individual reaction vials
Procedure (per reaction):
-
In a reaction vial, dissolve this compound in anhydrous DMF.
-
Add the selected amine (1.1 eq.) followed by DIPEA (3.0 eq.).
-
In a separate vial, dissolve HATU (1.2 eq.) in a small amount of DMF. Add this solution to the main reaction mixture.
-
Seal the vial and stir at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate. The organic layer is washed sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify using preparative HPLC or flash chromatography to yield the desired amide.
Application in Target-Oriented Drug Discovery
The true utility of the scaffold is realized when its derivatives are tested against specific biological targets. The following protocols outline standard assays for common target classes.
Case Study 1: Targeting the Kinome (e.g., BTK)
Rationale: The pyrimidine core acts as an excellent "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many Type I kinase inhibitors. Modifications at the R¹ and R² positions can then be used to achieve potency and selectivity. Derivatives of the 2-phenylpyrimidine scaffold have shown potent inhibitory activity against BTK.[7]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.
Caption: Workflow for a luminescence-based kinase assay.
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense into a 384-well assay plate. Include wells for positive control (e.g., Ibrutinib) and negative control (DMSO vehicle).
-
Kinase Reaction:
-
Add the kinase enzyme and substrate solution to each well.
-
Initiate the reaction by adding the ATP solution. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent, which converts the ADP generated into ATP and, through a coupled luciferase/luciferin reaction, generates a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the plate on a luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Case Study 2: Development of Novel Antifungal Agents (Targeting CYP51)
Rationale: The 2-phenylpyrimidine scaffold has been successfully used to develop inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[10][11] Inhibition of this enzyme disrupts the fungal cell membrane, leading to cell death.
Protocol 4: Antifungal Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism, following CLSI guidelines.[10]
Procedure:
-
Inoculum Preparation: Culture a fungal strain (e.g., Candida albicans) and prepare a standardized inoculum suspension in RPMI-1640 medium.
-
Compound Plating: In a 96-well microtiter plate, prepare 2-fold serial dilutions of the test compounds in RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (e.g., Fluconazole) and a negative (growth) control (no compound).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring absorbance at 600 nm.
Data Analysis and Structure-Activity Relationship (SAR) Development
Systematic analysis of biological data from synthesized libraries is crucial for advancing a project from the "hit" stage to a "lead" candidate.
SAR Table: Representative Data from Literature
The following table synthesizes SAR insights from various studies, illustrating how modifications at different positions impact activity against different targets.
| Scaffold Position | Modification | Target | Observed Effect | Reference |
| R¹ (C4-Amide) | N-benzyl group | USP1/UAF1 | Led to potent, nanomolar inhibitors like ML323. | [12] |
| R¹ (C4-Amide) | N-cyclopropylmethyl | NAPE-PLD | Key substituent in the potent inhibitor LEI-401. | [5][6] |
| R² (C2-Phenyl) | 3-methylphenylcarbamoyl (on an aniline linker) | BTK | Displayed stronger activity than the positive control, ibrutinib. | [7] |
| R² (C2-Phenyl) | 3-fluoro substitution | CYP51 | Introduction of fluorine at specific positions on the aryl ring enhanced antifungal activity. | [10] |
| Core (C2) | 2-mercapto group | Xanthine Oxidase | A 2-mercapto-6-phenylpyrimidine core was essential for potent XO inhibition. | [9] |
Interpreting SAR Data for Lead Optimization
The goal is to identify trends that guide the design of the next generation of compounds.
-
Potency: Are there specific substituents or substitution patterns on the phenyl ring that consistently increase potency?
-
Selectivity: Can modifications at the R¹ amide position reduce off-target activity (e.g., against other kinases) while maintaining on-target potency?
-
Physicochemical Properties: How do modifications affect solubility, lipophilicity (cLogP), and metabolic stability? The morpholine group, for instance, is often used to improve solubility and pharmacokinetic profiles.[14]
By iteratively applying this cycle of design, synthesis, and testing, the this compound scaffold can be systematically optimized to produce potent, selective, and drug-like clinical candidates.
Conclusion
The this compound scaffold represents a validated and highly fruitful starting point for drug discovery. Its synthetic tractability, coupled with its proven ability to interact with a wide range of therapeutically relevant targets, ensures its continued prominence in medicinal chemistry. The protocols and insights provided herein offer a comprehensive framework for researchers to effectively harness the potential of this privileged structure in their quest for novel medicines.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 16879-53-1 | this compound - Synblock [synblock.com]
- 4. This compound | C11H8N2O2 | CID 21709141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2-Morpholinopyrimidine-4-carboxylic Acid| [benchchem.com]
Application Notes & Protocols: 2-Phenylpyrimidine-4-carboxylic Acid Derivatives as Novel CYP51 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Key Fungal Enzyme for Novel Antifungal Therapies
Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals.[1][2] The limited arsenal of antifungal drugs and the emergence of resistance necessitate the development of novel therapeutic agents with improved efficacy and safety profiles.[2][3][4] A crucial target in the fight against fungal pathogens is the enzyme lanosterol 14α-demethylase (CYP51), a key player in the biosynthesis of ergosterol.[1][4][5] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and, ultimately, fungal cell death.[5]
The azole class of antifungals, which also target CYP51, have been a cornerstone of antifungal therapy.[1] However, their effectiveness is hampered by drug resistance and off-target effects on human cytochrome P450 enzymes, leading to potential drug-drug interactions.[1] This has spurred the search for new structural classes of CYP51 inhibitors. Among these, 2-phenylpyrimidine-4-carboxylic acid derivatives have emerged as a promising scaffold for the development of potent and selective antifungal agents.[2][4] This document provides a detailed guide to the application and evaluation of these compounds as CYP51 inhibitors.
Mechanism of Action: How this compound Derivatives Inhibit CYP51
The primary mechanism of action of this compound derivatives is the inhibition of the CYP51 enzyme. This inhibition disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. This alteration of the cell membrane's integrity and function is ultimately lethal to the fungus.[1][5]
Molecular docking studies suggest that the 2-phenylpyrimidine core of these derivatives can effectively bind to the active site of the fungal CYP51 protein.[4] The carboxylic acid moiety can form crucial interactions with amino acid residues within the active site, contributing to the inhibitory activity. The phenyl group and other substituents on the pyrimidine ring can be modified to optimize binding affinity and selectivity for the fungal enzyme over its human counterpart.[4]
Diagram: Simplified Ergosterol Biosynthesis Pathway and CYP51 Inhibition
Caption: Inhibition of CYP51 by this compound derivatives blocks the conversion of lanosterol, disrupting ergosterol synthesis and fungal cell membrane integrity.
Protocols for Evaluation of this compound Derivatives
This section outlines key experimental protocols for the synthesis, screening, and characterization of this compound derivatives as CYP51 inhibitors.
Protocol 1: General Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a β-ketoester with an amidine, followed by further modifications.[6][7] The following is a generalized procedure:
Step 1: Synthesis of the Pyrimidine Core
-
React a suitable β-ketoester with benzamidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).
-
Reflux the reaction mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the resulting 2-phenylpyrimidine-4-carboxylate ester by column chromatography.
Step 2: Hydrolysis to the Carboxylic Acid
-
Hydrolyze the ester obtained in Step 1 using a base (e.g., sodium hydroxide) in a mixture of water and an organic solvent (e.g., methanol or THF).[7]
-
Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture to precipitate the this compound.
-
Collect the solid product by filtration, wash with water, and dry.
Step 3: Derivatization (Optional)
-
The carboxylic acid can be further derivatized to amides or other functional groups to explore structure-activity relationships (SAR).[7][8] This is typically achieved using standard amide coupling reagents like PyBop or by converting the carboxylic acid to an acid chloride followed by reaction with an amine.[4]
Protocol 2: In Vitro CYP51 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of the synthesized compounds on the activity of recombinant fungal CYP51.
Materials:
-
Recombinant fungal CYP51 (e.g., from Candida albicans)
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
Test compounds (dissolved in DMSO)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH-cytochrome P450 reductase, and the test compound at various concentrations.
-
Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding lanosterol.
-
Incubate the reaction for a specific time period.
-
Stop the reaction by adding a quenching solution (e.g., an organic solvent).
-
Extract the sterols and analyze the product formation using methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Calculate the percentage of inhibition at each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[9][10]
Diagram: Experimental Workflow for Screening CYP51 Inhibitors
Caption: A systematic workflow for the discovery and optimization of novel this compound-based CYP51 inhibitors.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of the compounds against various fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines are a standard reference for this procedure.[4]
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compounds (serially diluted)
-
Positive control antifungal (e.g., fluconazole)
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Serially dilute the test compounds in RPMI-1640 medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control).
Data Presentation: Summarizing Key Quantitative Data
The following table provides a template for summarizing the key quantitative data for a series of this compound derivatives.
| Compound ID | Structure | Fungal CYP51 IC50 (µM) | C. albicans MIC (µg/mL) | Human CYP51 IC50 (µM) | Selectivity Index (Human/Fungal) |
| Example-1 | [Insert 2D Structure] | 0.25 | 1 | >50 | >200 |
| Example-2 | [Insert 2D Structure] | 0.18 | 0.5 | >50 | >277 |
| Fluconazole | [Insert 2D Structure] | 0.31[9] | 0.25-4 | ~1300[11] | ~4193 |
Note: The Selectivity Index is a crucial parameter, indicating the compound's specificity for the fungal target over the human enzyme. A higher selectivity index is desirable for a better safety profile.
Trustworthiness and Self-Validating Systems
To ensure the reliability of the results, it is essential to incorporate self-validating measures within the experimental design:
-
Positive and Negative Controls: Always include known inhibitors (e.g., fluconazole) and inactive analogs as positive and negative controls, respectively.
-
Dose-Response Curves: Generate full dose-response curves for IC50 and MIC determinations to ensure the observed effects are concentration-dependent.
-
Orthogonal Assays: Correlate the results from the enzymatic assay with the whole-cell antifungal activity. A potent enzyme inhibitor should generally exhibit good antifungal activity.
-
Counter-screens: Evaluate lead compounds for their inhibitory activity against human CYP enzymes (e.g., CYP3A4, CYP2C9) to assess the potential for drug-drug interactions.[12]
Conclusion and Future Directions
This compound derivatives represent a promising class of CYP51 inhibitors with the potential to be developed into novel antifungal agents. Their synthetic accessibility allows for extensive structure-activity relationship studies to optimize their potency, selectivity, and pharmacokinetic properties. Future research should focus on:
-
Broad-spectrum Activity: Evaluating the efficacy of these compounds against a wider range of clinically relevant and drug-resistant fungal pathogens.[1]
-
In Vivo Efficacy: Assessing the therapeutic potential of lead compounds in animal models of invasive fungal infections.[1]
-
Resistance Mechanisms: Investigating the potential for the development of resistance to this new class of inhibitors and understanding the underlying mechanisms.[13]
-
Dual-Target Inhibitors: Exploring the possibility of designing hybrid molecules that inhibit both CYP51 and other essential fungal targets to combat drug resistance.[3]
By following the detailed protocols and guidelines presented in these application notes, researchers can effectively advance the discovery and development of this promising new class of antifungal compounds.
References
- 1. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 13. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Development of Histone Deacetylase (HDAC) Inhibitors from a 2-Phenylpyrimidine-4-Carboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is a hallmark of many cancers and other diseases.[1][2] Small molecule inhibitors of HDACs have emerged as a validated and promising class of therapeutic agents.[3] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel HDAC inhibitors based on the versatile 2-phenylpyrimidine-4-carboxylic acid scaffold. We will delve into the underlying scientific rationale for experimental design, present detailed, self-validating protocols for synthesis and biological evaluation, and offer insights into structure-activity relationship (SAR) analysis to guide lead optimization.
Introduction: The Rationale for Targeting HDACs with Pyrimidine-Based Scaffolds
HDACs are enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation process leads to chromatin compaction and transcriptional repression of key tumor suppressor genes.[4] In numerous cancers, HDACs are overexpressed, leading to an epigenetic state that promotes cell proliferation, inhibits apoptosis, and drives disease progression.[5] Therefore, inhibiting HDACs can restore normal acetylation levels, reactivate gene expression, and exert potent anti-cancer effects.[6][7]
The general pharmacophore for classical, zinc-dependent HDAC inhibitors consists of three key moieties:
-
Zinc-Binding Group (ZBG): Chelates the essential Zn²⁺ ion in the catalytic site. Hydroxamic acids are a prominent and potent ZBG.[6][8]
-
Linker: An aliphatic or aromatic chain that occupies the hydrophobic channel of the active site.[5]
-
Cap Group: A larger, often aromatic moiety that interacts with residues at the rim of the active site, providing affinity and selectivity.[5]
The pyrimidine ring is an attractive component for a cap group due to its versatile chemistry and its documented success in forming key interactions with the surface of the HDAC active site.[3][9] The this compound scaffold provides a robust and synthetically accessible starting point, allowing for systematic modification of the cap, linker, and eventual installation of a ZBG to probe the structure-activity relationships (SAR) and develop potent, selective inhibitors.[10]
Caption: General pharmacophore model for a 2-phenylpyrimidine-based HDAC inhibitor.
Synthetic Chemistry: A Protocol for Lead Generation
The following protocol outlines a representative synthesis of a this compound-based HDAC inhibitor precursor, which can then be elaborated to incorporate a hydroxamic acid ZBG. This multi-step synthesis is designed to be robust and adaptable for creating a library of analogs for SAR studies.
Caption: Workflow for the synthesis of an HDAC inhibitor precursor.
Protocol 2.1: Synthesis of this compound (Intermediate 2)
Objective: To synthesize the core scaffold required for further elaboration.
Materials:
-
Benzamidine hydrochloride
-
Ethyl benzoylacetate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Hydrochloric acid (HCl), 1M
-
Standard glassware for organic synthesis, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:
Step 1: Cyclocondensation to form Ethyl 2-phenylpyrimidine-4-carboxylate
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve benzamidine hydrochloride (1.0 eq) and ethyl benzoylacetate (1.0 eq) in absolute ethanol (100 mL).
-
Reaction: Slowly add a solution of sodium ethoxide (2.5 eq) in ethanol to the flask. The mixture will become cloudy.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The basic conditions promoted by sodium ethoxide facilitate the condensation reaction between the amidine and the β-ketoester, leading to the formation of the pyrimidine ring.
-
-
Workup: After completion, cool the reaction to room temperature. Evaporate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure ethyl 2-phenylpyrimidine-4-carboxylate (Intermediate 1).
Step 2: Saponification to this compound
-
Setup: Dissolve the purified ester (Intermediate 1, 1.0 eq) in a mixture of THF and water (3:1 ratio).
-
Reaction: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 8-12 hours, or until TLC indicates complete consumption of the starting material.
-
Rationale: LiOH is a strong base that hydrolyzes the ethyl ester to the corresponding carboxylate salt (saponification).
-
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the dropwise addition of 1M HCl. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound (Intermediate 2).
Biological Evaluation: Protocols for Determining Inhibitor Potency
Once a library of compounds has been synthesized, a systematic biological evaluation is required to determine their efficacy. This typically involves a primary screen using a biochemical assay followed by secondary cell-based assays.
Caption: Integrated workflow for the biological evaluation of HDAC inhibitors.
Protocol 3.1: In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific HDAC isoform or a mixture of HDACs (e.g., from HeLa nuclear extract).[4][11]
Materials:
-
Recombinant human HDAC enzyme or HeLa nuclear extract
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin with Trichostatin A [TSA] to stop the HDAC reaction)
-
Test compounds dissolved in DMSO
-
Positive Control Inhibitor: SAHA or TSA
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex: 360 nm, Em: 460 nm)
Procedure:
-
Plate Setup:
-
Add 25 µL of HDAC Assay Buffer to all wells.[4]
-
Add 5 µL of serially diluted test compounds to sample wells.
-
Add 5 µL of serially diluted positive control (SAHA) to positive control wells.
-
Add 5 µL of DMSO (vehicle) to "no inhibition" control wells.
-
-
Enzyme Addition: Add 20 µL of diluted HDAC enzyme to all wells except for the "no enzyme" background control wells.[4]
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes.
-
Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate solution to all wells.[4]
-
Incubation: Mix gently and incubate the plate at 37°C for 60 minutes, protected from light.
-
Rationale: During this time, the active HDAC enzyme will deacetylate the substrate.
-
-
Reaction Termination & Development: Add 50 µL of Developer solution to all wells. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorescent AMC molecule. The TSA in the developer solution simultaneously stops the HDAC reaction.
-
Fluorescence Measurement: Incubate at room temperature for 15-30 minutes and measure fluorescence using a microplate reader (Ex: 360 nm, Em: 460 nm).[4]
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]
Protocol 3.2: Cell-Based Anti-Proliferative Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the synthesized compounds on a relevant cancer cell line (e.g., K562, A549).[12][13]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a 10-point serial dilution). Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
Rationale: This extended incubation allows the compound's effects on the cell cycle and proliferation to manifest.
-
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic analysis of the biological data is crucial for guiding the next round of synthesis. Quantitative data should be organized into tables to facilitate comparison.
Table 1: Representative SAR Data for a Series of 2-Phenylpyrimidine Analogs
| Compound ID | R¹ Substituent (Phenyl Ring) | Linker Moiety | HDAC1 IC₅₀ (nM) | K562 GI₅₀ (µM) |
| EX-01 | H | Amide | 150 | 2.5 |
| EX-02 | 4-F | Amide | 85 | 1.1 |
| EX-03 | 4-OCH₃ | Amide | 210 | 4.2 |
| EX-04 | H | Sulfonamide | 350 | >10 |
Interpretation of SAR:
-
Cap Group Modification: Comparing EX-01 and EX-02 , the addition of an electron-withdrawing fluorine atom at the 4-position of the phenyl ring improves both enzymatic and cellular potency. This suggests a favorable interaction in the cap-binding region. Conversely, the electron-donating methoxy group in EX-03 is detrimental to activity.[13]
-
Linker Modification: The change from an amide linker (EX-01 ) to a sulfonamide linker (EX-04 ) significantly reduces activity, indicating that the geometry and hydrogen bonding capacity of the amide are important for proper orientation within the active site channel.[5]
These insights are critical for the iterative drug design process. Future work could focus on exploring other substitutions on the phenyl ring or refining the linker length and composition to optimize potency and selectivity.
Conclusion and Future Directions
This guide outlines a foundational strategy for the development of HDAC inhibitors using the this compound scaffold. By integrating rational design, robust synthetic protocols, and systematic biological evaluation, researchers can efficiently generate and analyze novel chemical entities. The protocols provided are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity. Future steps in a drug discovery campaign would involve profiling promising hits against a full panel of HDAC isoforms to determine selectivity, conducting further mechanistic studies (e.g., cell cycle analysis, apoptosis assays), and evaluating in vivo efficacy and pharmacokinetic properties in animal models.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing pyrimidine as a building block for histone deacetylase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Structure-activity relationships of histone deacetylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 12. Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin Scaffold: 2-Phenylpyrimidine-4-carboxylic Acid in the Vanguard of Anti-Platelet Agent Synthesis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Superior Anti-Platelet Therapeutics
Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. At the heart of these events lies the platelet, a key player in hemostasis and pathological thrombosis. The development of effective anti-platelet agents is therefore a cornerstone of cardiovascular medicine. Among the various molecular scaffolds explored, 2-phenylpyrimidine-4-carboxylic acid has emerged as a privileged structure, particularly in the design of antagonists for the P2Y12 receptor, a critical mediator of platelet activation and aggregation. This guide provides an in-depth exploration of the synthesis, mechanism of action, and biological evaluation of anti-platelet agents derived from this versatile scaffold, offering both foundational knowledge and actionable protocols for researchers in the field.
The Central Role of the P2Y12 Receptor in Platelet Aggregation
To appreciate the significance of this compound-based inhibitors, it is crucial to understand their primary molecular target: the P2Y12 receptor. This G protein-coupled receptor (GPCR) is a key component of the platelet activation cascade. When adenosine diphosphate (ADP), released from dense granules of activated platelets or damaged cells, binds to the P2Y12 receptor, it triggers a cascade of intracellular signaling events that lead to platelet aggregation and thrombus formation.
The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation. This disinhibition, coupled with other signaling pathways, ultimately leads to the conformational activation of the glycoprotein IIb/IIIa (αIIbβ3) integrin receptor. Activated GPIIb/IIIa receptors bind to fibrinogen, creating bridges between adjacent platelets and culminating in platelet aggregation.
Synthesis of this compound and its Derivatives
The synthesis of anti-platelet agents based on the this compound scaffold begins with the construction of the core heterocyclic system. This is typically achieved through a condensation reaction, followed by derivatization to introduce various substituents that modulate the compound's potency, selectivity, and pharmacokinetic properties.
Protocol 1: Synthesis of Ethyl 2-Phenylpyrimidine-4-carboxylate
This protocol outlines a common method for the synthesis of the ethyl ester precursor to the core carboxylic acid.
Materials:
-
Benzamidine hydrochloride
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Sodium ethoxide
-
Ethanol, absolute
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask, add benzamidine hydrochloride with stirring.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add ethyl 2-(ethoxymethylene)-3-oxobutanoate dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 2-phenylpyrimidine-4-carboxylate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 2-phenylpyrimidine-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve ethyl 2-phenylpyrimidine-4-carboxylate in a mixture of methanol (or THF) and water in a round-bottom flask.
-
Add a stoichiometric excess of sodium hydroxide or lithium hydroxide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring the progress by TLC until the starting ester is consumed.
-
After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with 1 M HCl.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound.
Protocol 3: Amide Coupling to Synthesize Derivatives
Materials:
-
This compound
-
Desired amine
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound in the anhydrous solvent, add the coupling agent and the base.
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylpyrimidine-4-carboxamide derivative.
Biological Evaluation: Assessing Anti-Platelet Activity
The efficacy of newly synthesized this compound derivatives as anti-platelet agents is primarily determined through in vitro platelet aggregation assays. Light Transmission Aggregometry (LTA) is the gold standard for this purpose.
Protocol 4: Light Transmission Aggregometry (LTA)
Principle:
LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The formation of larger platelet aggregates allows more light to pass through the sample, and this change is recorded over time.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Agonist solution (e.g., ADP at a final concentration of 5-20 µM)
-
Test compounds (2-phenylpyrimidine-4-carboxamide derivatives) dissolved in a suitable vehicle (e.g., DMSO)
-
Saline or vehicle control
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. PPP serves as the 100% aggregation reference.
-
-
Assay Performance:
-
Pre-warm the PRP to 37°C.
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette containing a stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate for a few minutes.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.
-
Add a small volume of the test compound solution (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding the ADP agonist.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum platelet aggregation is determined from the aggregation curve.
-
The inhibitory effect of the test compound is calculated as the percentage reduction in maximal aggregation compared to the vehicle control.
-
To determine the IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation), perform the assay with a range of compound concentrations and plot the percentage inhibition against the logarithm of the compound concentration.
-
Structure-Activity Relationship (SAR) Insights
The potency of 2-phenylpyrimidine-4-carboxamide derivatives as P2Y12 antagonists is highly dependent on the nature and position of substituents on the pyrimidine ring and the phenyl group. Optimization studies have revealed several key SAR trends.
| Compound | R1 (at 6-position of pyrimidine) | R2 (on phenyl group) | Anti-platelet Activity (IC50, ADP-induced aggregation) |
| A | -H | -H | > 10 µM |
| B | -Cl | -H | ~ 1 µM |
| C | -OCH3 | -H | ~ 500 nM |
| D | -morpholine | -H | ~ 100 nM |
| E | -morpholine | 4-F | ~ 50 nM |
| F | -(S)-3-Methoxypyrrolidin-1-yl | -H | ~ 20 nM |
Note: The IC50 values presented are representative and intended to illustrate SAR trends. Actual values may vary depending on the specific assay conditions.
From this representative data, several key insights can be drawn:
-
Substitution at the 6-position is crucial: Unsubstituted compound A is inactive, while the introduction of various groups at the 6-position significantly enhances potency.
-
Nature of the 6-substituent matters: Electron-donating groups and cyclic amines, such as morpholine and methoxypyrrolidine, are particularly favorable, as seen in compounds D and F .
-
Substitution on the 2-phenyl ring can further optimize activity: The addition of a fluorine atom at the 4-position of the phenyl ring in compound E leads to a twofold increase in potency compared to compound D .
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective P2Y12 receptor antagonists. The synthetic accessibility and the clear structure-activity relationships make this an attractive area for further research. Future efforts will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds to achieve optimal efficacy and safety profiles for the treatment of thrombotic diseases. The protocols and insights provided in this guide are intended to empower researchers to contribute to this important endeavor.
Application of 2-Phenylpyrimidine-4-carboxylic Acid in Antibacterial Research: A Technical Guide
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action.[1][2] Pyrimidine-based heterocyclic compounds have emerged as a promising class of molecules in this endeavor.[2][3] Their structural versatility and ability to interact with crucial biological targets make them a focal point in medicinal chemistry.[3][4] The pyrimidine scaffold is a key component in various natural and synthetic molecules, demonstrating a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4] This guide focuses on the application of 2-phenylpyrimidine-4-carboxylic acid, a representative scaffold, in antibacterial research, providing a framework for its evaluation from initial screening to preliminary mechanism of action studies.
The core structure of this compound offers several avenues for chemical modification, allowing for the generation of extensive compound libraries to explore structure-activity relationships (SAR).[4] The phenyl group at the 2-position and the carboxylic acid at the 4-position are key functionalities that can be readily modified to optimize antibacterial potency, selectivity, and pharmacokinetic properties. Pyrimidine derivatives have been shown to exert their antibacterial effects through diverse mechanisms, including the inhibition of DNA gyrase, disruption of cell division by targeting the FtsZ protein, and inhibition of essential protein kinases.[1][2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the exploration of this compound and its analogs as potential antibacterial agents. It provides detailed protocols for the systematic evaluation of these compounds, from determining their antibacterial spectrum to elucidating their potential mode of action, thereby paving the way for the development of new therapeutics to combat bacterial infections.
Part 1: Initial Screening and Antibacterial Spectrum Determination
The initial phase of evaluating a new chemical entity for its antibacterial potential involves determining its spectrum of activity against a panel of clinically relevant bacterial strains. This is typically achieved through the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of this compound and its derivatives.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay is performed in a 96-well microtiter plate, where the compound is serially diluted in a liquid growth medium and then inoculated with a standardized bacterial suspension.
Materials:
-
This compound (or analog) stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile, flat-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)[5][6][7]
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (sterile broth and DMSO)
-
Spectrophotometer or microplate reader (optional, for quantitative reading)
-
Resazurin sodium salt (for viability assessment)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a positive control (a known antibiotic) and a negative control (broth with DMSO but no bacteria, and broth with bacteria and DMSO).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
For a more quantitative assessment, 20 µL of resazurin solution (0.015% w/v) can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| This compound | 64 | 128 | >256 | 32 |
| Derivative A | 16 | 64 | 128 | 8 |
| Derivative B | >256 | >256 | >256 | >256 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 0.5 |
This table presents hypothetical data for illustrative purposes.
Workflow for Initial Antibacterial Screening
Caption: Workflow for MIC determination.
Part 2: Elucidating the Mode of Action: Bactericidal vs. Bacteriostatic
Following the determination of the MIC, it is crucial to understand whether the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This is assessed by determining the Minimum Bactericidal Concentration (MBC).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar plates.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or a multi-channel pipette
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the completed MIC assay that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot the aliquot onto a quadrant of a sterile MHA plate.
-
Include a positive control for growth by plating an aliquot from a well with bacterial growth and a negative control from sterile broth.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is practically determined by identifying the lowest concentration at which no bacterial colonies are observed on the MHA plate.
-
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | Interpretation |
| This compound | 64 | 128 | Bacteriostatic |
| Derivative A | 16 | 32 | Bactericidal |
| Ciprofloxacin | 0.5 | 1 | Bactericidal |
This table presents hypothetical data for illustrative purposes. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
Part 3: Preliminary Safety Assessment: Cytotoxicity Profiling
A critical aspect of early-stage drug discovery is to ensure that the antibacterial activity of a compound is not due to general cytotoxicity. A preliminary assessment of the compound's effect on mammalian cells is therefore essential.
Protocol 3: MTT Assay for Cytotoxicity in Mammalian Cell Lines
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well sterile, flat-bottom cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for a further 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Data Presentation:
| Compound | CC₅₀ on HEK293 cells (µM) |
| This compound | >100 |
| Derivative A | 85 |
| Doxorubicin | 1.2 |
This table presents hypothetical data for illustrative purposes. CC₅₀ is the concentration of the compound that causes a 50% reduction in cell viability.
Integrated Workflow for Antibacterial Evaluation
References
- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Bioassays for 2-Phenylpyrimidine-4-carboxylic Acid and Its Derivatives
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural compounds and synthetic drugs.[1] Its versatile structure, capable of extensive modification and hydrogen bonding, allows it to interact with a wide array of biological targets.[1] The 2-phenylpyrimidine-4-carboxylic acid (PubChem CID: 21709141) core represents a promising starting point for drug discovery campaigns.[2] Derivatives have shown potential as inhibitors of various enzymes, including Xanthine Oxidase (XO), Cyclooxygenase-2 (COX-2), and fungal CYP51, highlighting its therapeutic potential across multiple disease areas.[3]
This guide provides a structured, multi-tiered approach to the biological evaluation of this compound and its analogs. The protocols are designed to first identify primary biological activity through robust biochemical screens, then to confirm and characterize this activity in a more physiologically relevant cellular context, and finally, to elucidate the specific mechanism of action.
Section 1: Primary Screening via Biochemical Enzyme Inhibition Assays
The initial step in characterizing a novel compound is often to assess its effect on the activity of purified enzymes in a controlled, in vitro setting. Spectrophotometric assays are a high-throughput and cost-effective method for this primary screening.
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a universal framework for assessing enzyme inhibition where the reaction produces a change in absorbance.
Principle: The rate of an enzyme-catalyzed reaction is measured by monitoring the change in absorbance over time as a substrate is converted to a product. The inhibitor's potency is determined by quantifying the reduction in this rate.[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare concentrated stock solutions of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare stock solutions of the purified enzyme and its corresponding substrate in an optimized assay buffer. The buffer composition (pH, ionic strength) is critical and must be specific to the enzyme under investigation.
-
-
Assay Plate Setup (96-well UV-transparent plate):
-
Test Wells: Add assay buffer, varying concentrations of the test compound (serially diluted), and a fixed concentration of the enzyme.
-
Negative Control (100% Activity): Add assay buffer, the same volume of vehicle (e.g., DMSO) as used for the test compound, and the enzyme.
-
Blank (No Enzyme): Add assay buffer, vehicle, and substrate (added in the next step). This corrects for non-enzymatic substrate degradation.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Scientist's Note: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, ensuring a more accurate measurement of its inhibitory effect.[4]
-
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a predetermined wavelength. The wavelength should correspond to the absorbance maximum of the product or the disappearance of the substrate.[5]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition relative to the negative control using the formula: % Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Specific Application - Xanthine Oxidase (XO) Inhibition Assay
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored spectrophotometrically by the increase in absorbance at approximately 295 nm.[5] This assay is critical for identifying potential treatments for gout.[6]
Step-by-Step Methodology:
-
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.
-
Enzyme: Xanthine Oxidase from bovine milk, diluted in assay buffer (e.g., to 0.1-0.2 U/mL).
-
Substrate: Xanthine, dissolved in buffer (e.g., 150 µM).[6]
-
Positive Control: Allopurinol.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 50 µL of the test compound (or Allopurinol) at various concentrations.
-
Add 35 µL of assay buffer.
-
Add 30 µL of Xanthine Oxidase solution and pre-incubate at 25°C for 15 minutes.[6]
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution.
-
-
Measurement: Immediately begin reading the absorbance at 295 nm every minute for 15-20 minutes.[7]
-
Data Analysis: Calculate the rate of uric acid formation and determine the % inhibition and IC₅₀ as described in Protocol 1.
| Parameter | Recommended Concentration/Condition |
| Enzyme (XO) | 0.01 - 0.05 U/mL (final concentration) |
| Substrate (Xanthine) | 50 - 150 µM (final concentration) |
| Wavelength | 295 nm |
| Temperature | 25°C |
| Positive Control | Allopurinol (Typical IC₅₀ in µM range) |
Protocol 3: Specific Application - Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This colorimetric assay measures the peroxidase component of the COX enzyme. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured at 590 nm.[8][9] This is a key assay for screening anti-inflammatory compounds.
Step-by-Step Methodology:
-
Reagents (often supplied as a kit, e.g., Cayman Chemical Item No. 701050): [10]
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Enzyme: Purified ovine COX-1 or human recombinant COX-2.
-
Heme: Required cofactor for enzyme activity.
-
Substrate: Arachidonic Acid.
-
Colorimetric Substrate: TMPD.
-
Positive Control: Celecoxib (for COX-2 selectivity).
-
-
Assay Procedure (96-well plate):
-
In each well, add assay buffer, heme, and the COX enzyme (COX-1 or COX-2).
-
Add the test compound at desired concentrations. For selectivity assessment, run parallel plates for COX-1 and COX-2.
-
Add the colorimetric substrate (TMPD).
-
Pre-incubate for a short period at room temperature.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes.[11]
-
Data Analysis: Calculate the reaction rate and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as SI = IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.
Section 2: Cellular Assays for Phenotypic and Cytotoxicity Screening
After identifying biochemical hits, it is crucial to evaluate the compound's activity in a cellular environment. Cell-based assays provide insights into membrane permeability, off-target effects, and general cytotoxicity.[12]
Protocol 4: Anti-Proliferative Activity and Cytotoxicity (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, PC3) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Remove the media and add fresh media containing serial dilutions of the this compound derivative. Include a vehicle-only control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Scientist's Note: During this incubation, only metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[14]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm.
-
Data Analysis:
-
Calculate percent viability relative to the vehicle-treated control cells.
-
Plot percent viability against the log of compound concentration to determine the IC₅₀ (or GI₅₀) value.
-
| Cell Line | Description | Typical Seeding Density (cells/well) |
| HeLa | Cervical Cancer | 5,000 |
| A549 | Lung Carcinoma | 7,500 |
| PC3 | Prostate Cancer | 10,000 |
| MRC-5 | Normal Lung Fibroblast | 7,500 |
Scientist's Note: Including a non-cancerous cell line (e.g., MRC-5) is crucial for assessing the compound's selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells), providing an early indication of its therapeutic window.
Protocol 5: Cellular Anti-Inflammatory Activity (LPS-Stimulated Macrophages)
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO).[15] The anti-inflammatory potential of a compound can be quantified by its ability to inhibit NO production, which is measured indirectly by detecting its stable metabolite, nitrite, in the cell supernatant using the Griess reagent.[16]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.[16]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percent inhibition of NO production relative to the LPS-only control.
-
Section 3: Mechanistic Elucidation
For compounds demonstrating potent enzyme inhibition, determining the mode of inhibition is a critical next step. This provides insight into how the compound interacts with the enzyme and its substrate.
Protocol 6: Determining the Mode of Enzyme Inhibition
Principle: The mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) is determined by measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor.[17] A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) provides a linear visualization of the Michaelis-Menten equation, allowing for a clear distinction between inhibition types.[18][19]
Step-by-Step Methodology:
-
Experimental Design: Set up a matrix of experiments using the general spectrophotometric assay (Protocol 1).
-
Use at least five different concentrations of the substrate.
-
For each substrate concentration, measure the initial reaction velocity (V₀) in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the inhibitor.
-
-
Data Collection: Collect the kinetic data (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, plot 1/V₀ (y-axis) against 1/[Substrate] (x-axis).
-
Fit a linear regression line to each data set.
-
Analyze the resulting plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[19]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[19]
-
Uncompetitive Inhibition: Lines are parallel (both apparent Vmax and Km decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (off the axes).
-
-
Caption: Workflow for determining the mode of enzyme inhibition.
Caption: Simplified binding models for competitive and non-competitive enzyme inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C11H8N2O2 | CID 21709141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. revistabionatura.com [revistabionatura.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 12. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 16. benchchem.com [benchchem.com]
- 17. Khan Academy [khanacademy.org]
- 18. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 19. microbenotes.com [microbenotes.com]
Application Notes & Protocols: 2-Phenylpyrimidine-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Phenylpyrimidine Scaffold
The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of nucleobases and a plethora of FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" for engaging with biological targets. When functionalized with a phenyl group at the 2-position and a carboxylic acid at the 4-position, the resulting molecule, 2-phenylpyrimidine-4-carboxylic acid , becomes a highly versatile and powerful building block for the synthesis of complex molecules.
The strategic value of this building block lies in its trifecta of features:
-
The Pyrimidine Core: Provides a rigid, planar scaffold with defined hydrogen bond acceptors, crucial for molecular recognition at enzyme active sites or protein-protein interfaces.[1]
-
The Phenyl Group: Occupies the 2-position, offering a site for steric and electronic modification to fine-tune binding affinity and explore structure-activity relationships (SAR).
-
The Carboxylic Acid: A versatile chemical handle at the 4-position, enabling straightforward derivatization into amides, esters, and other functional groups, or even participating in advanced cross-coupling reactions.
This guide provides an in-depth look at the synthesis and application of this compound, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and organic synthesis.
Section 1: Synthesis of the Core Building Block
A robust synthesis of the title compound is essential for its use in discovery campaigns. A common and effective method involves the condensation of benzamidine with an ethyl 2-formyl-3-oxobutanoate equivalent, followed by hydrolysis.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step procedure starting from readily available commercial materials. The initial condensation forms the pyrimidine ester, which is subsequently hydrolyzed to the desired carboxylic acid.
Causality and Mechanistic Insight: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of benzamidine attacks the formyl group, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. The final step is a standard saponification of the ester to the carboxylic acid.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
Benzamidine hydrochloride
-
Ethyl 2-(ethoxymethylene)acetoacetate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Ethyl acetate (EtOAc)
-
Brine
Step-by-Step Procedure:
Part A: Ethyl 2-phenylpyrimidine-4-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol followed by sodium ethoxide (1.1 eq). Stir until dissolved.
-
Add benzamidine hydrochloride (1.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (Hexanes:EtOAc gradient) to yield the ester.
Part B: this compound
-
Dissolve the purified ester from Part A in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 60-70 °C for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and acidify to pH ~3-4 with concentrated HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the solid under vacuum to obtain pure this compound.
Section 2: Core Applications in Synthetic Chemistry
The true utility of this compound is demonstrated by its facile conversion into a diverse array of derivatives. Amide coupling is arguably the most common and powerful transformation employed.
Amide Bond Formation: A Gateway to Bioactive Derivatives
Amide coupling is the most frequently used reaction in medicinal chemistry, enabling the linkage of carboxylic acids with a vast universe of available amines.[1] This reaction is critical for generating libraries of compounds for SAR studies. Derivatives of this compound have been synthesized as potent inhibitors of various enzymes, including xanthine oxidase and kinases.[2][3]
Mechanism & Reagent Selection: Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, "coupling reagents" are used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. A widely used and reliable method is carbodiimide coupling, often with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).
-
Why use a carbodiimide (e.g., EDC)? Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Why add HOBt or Oxyma? The O-acylisourea can rearrange or racemize. Additives like HOBt trap this intermediate to form an active ester, which is more stable but still highly reactive towards amines. This two-step, one-pot process increases yields and minimizes side reactions. The byproduct of EDC, a urea, is water-soluble, simplifying purification.
Mechanism Diagram (EDC/HOBt Coupling):
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Protocol 2: General Procedure for Amide Coupling
This protocol provides a robust starting point for coupling this compound with primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Lithium Chloride (LiCl) solution (5% aqueous, optional for DMF workups)
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-20 minutes. This is the activation step.
-
Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of base may be required.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
For DCM: Dilute the reaction mixture with DCM. Wash sequentially with saturated aq. NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
For DMF: Pour the reaction mixture into water (or 5% LiCl to aid separation). Extract with ethyl acetate (3x). Combine the organic layers, wash thoroughly with water and brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate.
-
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds.[4] While the carboxylic acid itself can be used in decarbonylative couplings, it is more common to first convert it to an ester and introduce a leaving group (e.g., a halogen) onto the pyrimidine or phenyl ring for subsequent reactions like Suzuki or Heck couplings.
Decarbonylative Suzuki Coupling: Recent advances have shown that heterocyclic carboxylic acids can directly participate in Suzuki cross-coupling reactions, where the carboxylic acid group is extruded as CO. This provides a powerful and direct method for arylating the pyrimidine core.[5]
Protocol 3: Decarbonylative Suzuki Cross-Coupling
This protocol is adapted from state-of-the-art methods for the direct arylation of N-heterocyclic carboxylic acids.[5]
Causality and Mechanistic Insight: The reaction is believed to proceed via activation of the carboxylic acid with an anhydride (pivalic anhydride), followed by oxidative addition of the resulting acyl-pivaloyl anhydride to a Pd(0) catalyst. Decarbonylation (loss of CO) forms a heteroaryl-palladium intermediate, which then undergoes transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Catalytic Cycle Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 2-Phenylpyrimidine-4-carboxylic Acid
Introduction
2-Phenylpyrimidine-4-carboxylic acid is a key chemical intermediate and a structural motif found in numerous compounds of pharmaceutical interest. Its accurate quantification is paramount during various stages of drug discovery and development, including synthesis optimization, purity assessment, pharmacokinetic studies, and quality control of final products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methods for the quantification of this compound. We will delve into the principles, protocols, and validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.
The methodologies presented herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring data integrity and reproducibility. All protocols are supported by authoritative guidelines from the International Council for Harmonisation (ICH), which provides a global framework for the validation of analytical procedures.[1][2][3][4][5]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for effective method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 212.19 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water. | General Knowledge |
| UV Absorption | Exhibits UV absorbance due to the phenyl and pyrimidine chromophores.[6] | General Knowledge |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible, robust, and cost-effective technique suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the analyte concentration is relatively high. The pyrimidine and phenyl rings in the molecule provide strong chromophores, allowing for sensitive UV detection.[6]
Principle
The method is based on the separation of this compound from potential impurities and degradation products using a reversed-phase HPLC column. The analyte is then detected by its absorbance of UV light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of a series of known concentration standards, creating a calibration curve.
Experimental Protocol
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, preferably deionized and filtered)
-
Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)
-
Reference standard of this compound (purity >99%)
-
Preparation of Solutions
-
Mobile Phase Preparation: A common mobile phase for carboxylic acids is a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer. The acidic conditions suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent, such as a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) | A gradient is often necessary to elute the analyte with a good peak shape and to clean the column of any late-eluting impurities. |
| Gradient Program | Start with a low percentage of B (e.g., 10%), ramp up to a higher percentage (e.g., 90%) over several minutes, hold, and then return to initial conditions for re-equilibration. | A typical gradient might be: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10.1-12 min (10% B). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and instrument sensitivity. |
| Detection Wavelength | Determined by scanning the UV spectrum of the analyte (typically around 254 nm or the λmax).[7][8] | Maximizes sensitivity for the analyte. |
Method Validation
The developed HPLC-UV method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing placebo samples and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations is recommended.[3] The linearity is evaluated by linear regression analysis of the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[3]
Data Presentation
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the quantification of this compound in complex biological matrices (e.g., plasma, urine, tissue homogenates), LC-MS/MS is the method of choice.[9][10] This technique combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry.
Principle
The analyte is first separated from matrix components by reversed-phase HPLC. Following elution from the column, the analyte is ionized, typically using electrospray ionization (ESI). The resulting precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. Quantification is typically performed using a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol
Instrumentation and Reagents
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 1.7 or 1.8 µm) is often used for better resolution and faster analysis times.
-
Reagents:
-
Acetonitrile and Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reference standard of this compound
-
Stable isotope-labeled internal standard (e.g., ¹³C₆- or D₅-labeled this compound)
-
Sample Preparation from Biological Matrices
Sample preparation is critical for removing interferences and concentrating the analyte.[11] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a water-miscible organic solvent (e.g., acetonitrile) is added to the sample (e.g., plasma) to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): The sample is extracted with a water-immiscible organic solvent to separate the analyte from the aqueous matrix.
-
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.
A generic protein precipitation protocol is as follows:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size for higher efficiency and faster separations. |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) | Provides good separation and is compatible with ESI-MS. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | The choice depends on the analyte's ability to be protonated or deprotonated. For a carboxylic acid, negative ion mode is often more sensitive, but positive mode can also work. |
| MRM Transitions | To be determined by infusing a standard solution of the analyte and its SIL-IS into the mass spectrometer. | For this compound (C₁₁H₈N₂O₂), a potential precursor ion in positive mode would be [M+H]⁺ at m/z 213. A possible transition in negative mode would be [M-H]⁻ at m/z 211. |
| Collision Energy | Optimized for each MRM transition to maximize the product ion signal. |
Method Validation
Validation of a bioanalytical method using LC-MS/MS follows guidelines from regulatory bodies like the FDA and EMA, which are largely harmonized with ICH principles. Key parameters include selectivity, accuracy, precision, calibration curve, LLOQ, stability (freeze-thaw, short-term, long-term, and post-preparative), matrix effect, and recovery.
Data Presentation
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r) ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Internal standard normalized matrix factor should be between 0.85 and 1.15. |
| Recovery | Should be consistent, precise, and reproducible. |
Logical Relationship Diagram
Caption: Logical flow of the LC-MS/MS analytical method.
Conclusion
The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis. For routine quality control and analysis of bulk materials, HPLC-UV offers a reliable and cost-effective solution. When high sensitivity and selectivity are paramount, particularly for samples in complex biological matrices, LC-MS/MS is the superior technique. Both methods, when properly developed and validated according to ICH guidelines, will yield accurate and reproducible data, ensuring the quality and integrity of pharmaceutical research and development.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylpyrimidine-4-carboxylic Acid
Welcome to the technical support guide for the synthesis of 2-phenylpyrimidine-4-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this critical heterocyclic compound. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the identification, mitigation, and elimination of common byproducts. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.
Core Synthesis Pathway: The Pinner Condensation
The most prevalent and reliable method for constructing the this compound core is a variation of the Pinner pyrimidine synthesis. This pathway involves the condensation of benzamidine with a reactive 1,3-dicarbonyl equivalent, typically a derivative of oxaloacetic acid, such as ethyl 2,4-dioxobutanoate. The reaction proceeds through a cyclocondensation mechanism to form the stable pyrimidine ring.
Caption: General synthesis scheme for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis in a practical, question-and-answer format.
Q1: My reaction yield is low, and TLC analysis shows a complex mixture of spots. Where should I start troubleshooting?
A low yield accompanied by multiple byproducts typically points to issues with one of three critical areas: reactant stability, reaction conditions, or incomplete cyclization.[1][2]
-
Amidine Quality: Benzamidine hydrochloride is often used and should be of high purity. Amidines are hygroscopic and can hydrolyze over time, especially in their free-base form, into benzamide and ammonia.[2] Using freshly prepared or purified amidine is crucial.
-
Anhydrous Conditions: The intermediates in the Pinner synthesis are highly susceptible to hydrolysis.[3] Any moisture present can lead to the formation of unwanted esters or hydrolysis of the dicarbonyl starting material.[3] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Control: Suboptimal temperature or reaction time can lead to either incomplete reaction or the formation of degradation products. Monitor the reaction progress closely by TLC to determine the optimal endpoint.[1]
Q2: I've isolated a significant byproduct. What is its likely identity and how did it form?
Several specific byproducts are common in this synthesis. Their identification is the first step toward prevention.
-
Byproduct A: Benzamide
-
Identification: A polar compound, often visible on TLC, with a characteristic IR spectrum (N-H and C=O stretches).
-
Formation Mechanism: This is the hydrolysis product of the benzamidine starting material. The presence of water, even in trace amounts, can facilitate this decomposition, especially under the acidic or basic conditions used for the condensation.[1][2]
-
-
Byproduct B: 2-Phenylpyrimidine (Decarboxylated Product)
-
Identification: A less polar compound than the desired carboxylic acid. It can be confirmed by mass spectrometry (loss of 44 Da, corresponding to CO₂) and ¹H NMR (absence of the carboxylic acid proton).
-
Formation Mechanism: The pyrimidine-4-carboxylic acid moiety can undergo decarboxylation, particularly at elevated temperatures.[4][5] The use of high-boiling point solvents like DMF can sometimes promote this side reaction.[6] While thermodynamically favorable, this reaction requires specific conditions to proceed readily.[4][5]
-
-
Byproduct C: Open-Chain Ureide or Amide Intermediates
-
Identification: These are intermediates that have failed to cyclize. They will have a higher molecular weight than the starting materials and can be identified by detailed NMR and mass spectrometry.[3]
-
Formation Mechanism: Incomplete cyclization is a common issue in Pinner syntheses.[2][3] This can be caused by steric hindrance, incorrect stoichiometry of the base or acid catalyst, or suboptimal temperature, which fails to provide the necessary activation energy for the final ring-closing step.
-
-
Byproduct D: Self-Condensation Product of the Dicarbonyl
-
Identification: The structure can be complex, but it will lack the phenyl and pyrimidine nitrogen components. It arises from the self-reaction of the ethyl 2,4-dioxobutanoate.
-
Formation Mechanism: 1,3-dicarbonyl compounds can undergo self-condensation reactions, such as a Claisen-type condensation, especially in the presence of a base.[2][7] This pathway competes directly with the desired reaction with benzamidine.
-
Caption: Troubleshooting flowchart for byproduct formation.
Q3: How can I proactively minimize byproduct formation?
Prevention is always the most effective strategy. The following table summarizes key preventative measures.
| Byproduct Class | Likely Cause | Preventative Measure |
| Hydrolysis Products (e.g., Benzamide) | Presence of water in reagents or solvents. | Ensure strictly anhydrous conditions. Use oven-dried glassware and high-purity, dry solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[3] |
| Decarboxylation Product | Excessive heat; prolonged reaction times at high temperatures. | Maintain the lowest effective reaction temperature. Avoid high-boiling point solvents if possible. Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Incomplete Cyclization | Suboptimal temperature; incorrect catalyst/base stoichiometry. | Carefully control the reaction temperature. Optimize the amount of base or acid used to promote efficient cyclization without degrading the reactants.[2] |
| Self-Condensation | Incorrect order of addition; highly reactive dicarbonyl. | Consider adding the dicarbonyl compound slowly to the mixture of the amidine and base to ensure it reacts preferentially with the amidine. |
Q4: My crude product contains the target acid along with non-polar impurities. What is an effective purification strategy?
For purifying carboxylic acids like this compound from neutral or less acidic byproducts (such as the decarboxylated version), a liquid-liquid acid-base extraction is highly effective.
This method leverages the acidic nature of the target molecule. By dissolving the crude mixture in an organic solvent and washing with a basic aqueous solution, the carboxylic acid is deprotonated to its carboxylate salt, which dissolves in the aqueous layer. Neutral organic impurities remain in the organic layer. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure carboxylic acid.[8]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-phenylpyrimidine-4-carboxylate
This protocol outlines the formation of the ester intermediate. Emphasis is placed on anhydrous technique.
-
Preparation: Assemble oven-dried glassware under a nitrogen or argon atmosphere.
-
Reaction Setup: To a round-bottom flask, add anhydrous ethanol (solvent). Add sodium ethoxide (1.1 equivalents) as a base.
-
Amidine Addition: Add high-purity benzamidine hydrochloride (1.1 equivalents). Stir the resulting suspension.
-
Dicarbonyl Addition: Slowly add ethyl 2,4-dioxobutanoate (1.0 equivalent) to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor its progress using TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.
Protocol 2: Purification via Acid-Base Extraction
This protocol describes the purification of the final carboxylic acid from neutral byproducts.
-
Dissolution: Dissolve the crude product (containing this compound and neutral impurities) in an organic solvent like ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) aqueous solution. The target acid will move into the aqueous layer as its sodium salt. Repeat the wash 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral byproducts, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 2-3. The pure this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified product under vacuum to obtain the final, pure compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy 2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid (EVT-3181333) | 1116339-68-4 [evitachem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
troubleshooting 2-phenylpyrimidine-4-carboxylic acid purification
An In-Depth Guide to the Purification of 2-phenylpyrimidine-4-carboxylic acid
Welcome to the technical support center for the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter in the lab.
Part 1: Initial Assessment and Choosing the Right Path
Before diving into specific techniques, a proper assessment of your crude material is paramount. The choice of purification method depends heavily on the physical state of your product and the nature of the impurities.
Q1: How do I decide which purification method to use for my crude this compound?
The optimal purification strategy is dictated by the scale of your reaction, the primary impurities, and the final purity required. This compound is a solid crystalline compound, which makes recrystallization a strong initial candidate. However, other methods are superior for specific types of impurities.
Here is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
Part 2: Troubleshooting Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique that separates acidic, basic, and neutral compounds based on their solubility differences in aqueous and organic solvents at various pH levels.[1] For a carboxylic acid like ours, this method is exceptionally effective at removing neutral or basic impurities.[2]
Q2: My yield is very low after performing an acid-base extraction. What went wrong?
Low yield is a common issue that can often be traced to a few key steps. The fundamental principle is converting the water-insoluble carboxylic acid into its water-soluble salt form using a base, allowing it to move from the organic to the aqueous phase.[3][4]
Potential Causes & Solutions:
-
Incomplete Extraction: You may not have extracted the organic layer enough times with the basic solution. It is recommended to perform the extraction with fresh aqueous base at least two to three times to ensure all the carboxylate salt has transferred to the aqueous phase.[2]
-
Incorrect pH during Precipitation: After combining the aqueous layers, the carboxylic acid must be precipitated by re-acidification. If you don't add enough acid, the compound will remain in its salt form (carboxylate) and stay dissolved.
-
The Fix: Add a strong acid like 6M HCl dropwise while stirring until the solution is definitively acidic.[2] Always check the pH with litmus or pH paper to ensure it is at least 2-3 pH units below the pKa of your carboxylic acid. A slight excess of HCl is often necessary to ensure complete precipitation.[5]
-
-
Premature Filtration: Ensure that precipitation is complete before filtering. After acidification, cooling the mixture in an ice bath can often increase the yield by decreasing the product's solubility in the aqueous medium.
Q3: I've added acid to the aqueous extract, but no solid has precipitated. What should I do?
This is a frustrating but solvable problem. If a solid doesn't crash out upon acidification, it usually means the protonated carboxylic acid has some solubility in the aqueous solution or has "oiled out."
-
Solution 1: Back-Extraction: If no solid forms, or only a fine, difficult-to-filter precipitate appears, you can perform a "back-extraction." Extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane (DCM). The neutral, protonated carboxylic acid will move back into the organic layer. You can then dry this organic solution with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to recover your product.[4]
-
Solution 2: Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic compound, potentially forcing it to precipitate.
References
optimizing reaction conditions for 2-phenylpyrimidine-4-carboxylic acid synthesis
<
This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2-phenylpyrimidine-4-carboxylic acid and its derivatives. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction conditions, and ensure the integrity of your results.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis. Each problem is presented with potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: My reaction has a very low yield of the desired this compound. What are the likely causes and how can I fix it?
Answer: Low conversion is a frequent issue that can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is key to diagnosis.
Potential Causes & Solutions:
-
Inactive Catalyst or Base: The condensation reaction to form the pyrimidine ring often requires a base or acid catalyst.[1][2] The activity of this component is critical.
-
Solution: If using a solid base like sodium ethoxide, ensure it is fresh and has been stored under anhydrous conditions. If using an acid catalyst, verify its concentration. For reusable catalysts, regeneration may be necessary.[1]
-
-
Presence of Water: The Pinner synthesis and related pyrimidine cyclizations are highly sensitive to moisture. The intermediate imidate salt is susceptible to hydrolysis, which leads to the formation of esters or amides as byproducts instead of the target pyrimidine.[3]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, preferably distilled or from a freshly opened bottle. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture contamination.[3]
-
-
Suboptimal Temperature or Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, consider extending the reaction time. A moderate increase in temperature (e.g., increasing reflux intensity) can also drive the reaction to completion, but be cautious of potential side reactions at higher temperatures.[1]
-
-
Impure Starting Materials: The purity of benzamidine (or its hydrochloride salt) and the β-ketoester (e.g., ethyl benzoylpyruvate) is paramount.
-
Solution: Use high-purity reagents. If using benzamidine hydrochloride, it's crucial to generate the free base in situ just before the reaction, typically by adding a stoichiometric equivalent of a strong base like sodium ethoxide.[3]
-
Problem 2: Significant Impurity Profile in the Crude Product
Question: My NMR and LC-MS analyses show multiple significant byproducts alongside my target compound. What are these impurities and how can I minimize them?
Answer: The formation of byproducts is often related to side reactions of the starting materials or intermediates. Identifying these impurities provides clues to optimizing the reaction conditions.
Potential Causes & Solutions:
-
Hydrolysis of Intermediates: As mentioned, water contamination is a primary culprit, leading to the hydrolysis of the Pinner salt intermediate to an ester.[3]
-
Solution: Rigorous adherence to anhydrous conditions is the most effective preventative measure.[3]
-
-
Self-Condensation of the β-Ketoester: The β-ketoester can undergo self-condensation, especially under harsh basic conditions.
-
Solution: Control the addition of the base. Adding the base slowly to the solution of the amidine before adding the ketoester can help minimize this side reaction. Maintaining a controlled temperature can also be beneficial.
-
-
Incomplete Hydrolysis of an Ester/Nitrile Precursor: If your synthesis involves a final hydrolysis step (e.g., converting a 4-cyano or 4-ester group to the carboxylic acid), the impurity may be the unreacted starting material or a partially hydrolyzed amide intermediate.[4][5]
-
Solution: Ensure sufficient hydrolysis time and appropriate concentration of the acid or base. For nitrile hydrolysis, harsh conditions (strong acid or base and heat) are often required.[6] Monitoring by TLC or LC-MS is crucial to determine the point of complete conversion.
-
Section 2: Frequently Asked Questions (FAQs)
This section covers broader questions regarding the synthesis, from mechanistic details to optimization strategies.
Question 1: What is the most common synthetic route for this compound?
Answer: The most prevalent and classic method is a variation of the Pinner pyrimidine synthesis .[7][8] This involves the condensation of an amidine (in this case, benzamidine) with a β-dicarbonyl compound. For this compound, a common precursor is a β-ketoester like ethyl benzoylpyruvate or a related derivative, followed by hydrolysis of the resulting ester.
The general reaction involves two key steps:
-
Cyclization: Condensation of benzamidine with a suitable β-ketoester (e.g., ethyl 2-formylphenylacetate) in the presence of a base like sodium ethoxide to form the pyrimidine ring, yielding an ester intermediate (ethyl 2-phenylpyrimidine-4-carboxylate).
-
Hydrolysis: Saponification of the ester intermediate using a base (e.g., NaOH or KOH) followed by acidic workup to yield the final carboxylic acid product.[4]
Question 2: Can you explain the mechanism of the Pinner synthesis?
Answer: Certainly. The Pinner synthesis is a robust method for creating the pyrimidine heterocycle. The mechanism proceeds through several key steps:
-
Amidine Formation (if starting from hydrochloride): A strong base deprotonates the amidine salt to generate the nucleophilic free amidine.
-
Nucleophilic Attack: The amidine attacks one of the carbonyl carbons of the β-dicarbonyl compound.
-
Cyclization and Dehydration: An intramolecular nucleophilic attack by the second nitrogen of the amidine on the remaining carbonyl group leads to a cyclic intermediate. This intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic pyrimidine ring.[2][7]
Below is a simplified diagram illustrating the core cyclization process.
Caption: A simplified workflow for the synthesis of this compound.
Question 3: How do I choose the right base and solvent for the cyclization step?
Answer: The choice of base and solvent is interdependent and crucial for success.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice, as it generates the free amidine from its hydrochloride salt and promotes the condensation.[3] The stoichiometry of the base is critical; typically, at least one equivalent relative to the amidine salt is necessary.[1]
-
Solvent Selection: The solvent must be able to dissolve the reactants and be compatible with the strong base. Anhydrous ethanol is the most common solvent when using sodium ethoxide.[3] Other polar aprotic solvents like THF or dioxane can also be used, but the base may need to be adjusted accordingly (e.g., using sodium hydride). The most important characteristic of the solvent is that it must be anhydrous .[1][3]
Data Summary: Common Reaction Conditions
| Parameter | Condition | Rationale & Considerations |
|---|---|---|
| Base | Sodium Ethoxide | Effective for in situ generation of free amidine. Must be handled under anhydrous conditions. |
| Potassium Carbonate | A weaker base, may require higher temperatures or longer reaction times.[1] | |
| Solvent | Anhydrous Ethanol | Standard choice, compatible with sodium ethoxide. Must be strictly dry.[3] |
| Dioxane / THF | Aprotic alternatives. May improve solubility for certain substrates. | |
| Temperature | Reflux | Generally required to drive the cyclization and dehydration steps to completion.[1] |
| Atmosphere | Inert (N₂ or Ar) | Critical for preventing moisture-induced side reactions and hydrolysis of intermediates.[3] |
Question 4: My final step is the hydrolysis of an ester to the carboxylic acid, but it is slow and incomplete. How can I optimize this?
Answer: Incomplete hydrolysis is a common issue, especially with sterically hindered esters or deactivated pyrimidine rings.
Optimization Strategies:
-
Increase Base Concentration/Temperature: The most straightforward approach is to increase the concentration of the aqueous base (e.g., from 1M to 2M or higher NaOH) and/or increase the reaction temperature. Refluxing is common for this step.[4]
-
Add a Co-solvent: If the ester has poor solubility in the aqueous base, adding a water-miscible co-solvent like methanol, ethanol, or THF can dramatically increase the reaction rate by creating a homogeneous solution.[4]
-
Switch Hydrolysis Conditions: If basic hydrolysis (saponification) is problematic, consider acidic hydrolysis. Refluxing in a strong acid like HCl or H₂SO₄ can be effective, although you must ensure other functional groups in your molecule are stable to these conditions.[9]
Troubleshooting Workflow for Synthesis
The following diagram outlines a logical flow for troubleshooting common problems in the synthesis of this compound.
Caption: A decision-making workflow for troubleshooting the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
Technical Support Center: 2-Phenylpyrimidine-4-carboxylic Acid Solutions
Answering your request with the persona of a Senior Application Scientist, here is a technical support center for the temperature stability of 2-phenylpyrimidine-4-carboxylic acid solutions.
Welcome to the technical support guide for this compound (CAS 16879-53-1).[1][2] This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the handling, storage, and temperature stability of solutions containing this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
The choice of solvent is critical for maintaining the stability of this compound. For a related compound, pyrimidine-4-carboxylic acid, solubility has been reported in organic solvents such as DMSO (approx. 20 mg/mL), dimethylformamide (DMF) (approx. 2 mg/mL), and ethanol (approx. 0.25 mg/mL).[3] Given its structure, this compound is also expected to be soluble in these solvents.
-
For short-term storage (1-2 weeks): Store solutions at 2-8°C.
-
For long-term storage (>2 weeks): We strongly recommend aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C to minimize freeze-thaw cycles. While a related compound is stable for ≥4 years as a solid at -20°C, solution stability is more limited.[3]
Aqueous solutions are not recommended for long-term storage; one supplier suggests not storing aqueous solutions of pyrimidine-4-carboxylic acid for more than one day.[3] If aqueous buffers are required for an experiment, dilutions should be made from the organic stock solution immediately before use.
Q2: What are the primary factors that influence the temperature stability of this compound in solution?
Temperature is a primary accelerator of chemical degradation.[4] However, its effect is often coupled with other extrinsic factors:[4]
-
pH: The carboxylic acid moiety makes the molecule's stability susceptible to pH. Hydrolysis can be catalyzed under strongly acidic or basic conditions.[5]
-
Solvent Choice: Protic solvents (like water or methanol) can participate in hydrolytic degradation pathways. Aprotic solvents like DMSO or acetonitrile are generally preferred for long-term storage.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially at elevated temperatures.[4]
-
Light: Photodegradation is a common pathway for aromatic and heterocyclic compounds.[6] Solutions should be stored in amber vials or protected from light.
Q3: What are the visible signs of degradation in my this compound solution?
Visual inspection is the first line of defense. Look for:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of chromophoric degradation products.
-
Precipitation: This may indicate that the compound is falling out of solution due to changes in temperature or solvent evaporation. However, it can also be a sign of degradation into a less soluble product.
-
Cloudiness/Haze: This can suggest the formation of insoluble impurities or microbial growth if aseptic techniques were not used.
Any visible change warrants a verification of the solution's concentration and purity, typically via High-Performance Liquid Chromatography (HPLC).
Q4: How does temperature affect the rate of degradation?
Chemical reaction rates, including degradation, generally increase with temperature. This relationship is often described by the Arrhenius equation. As a rule of thumb, for many reactions at room temperature, the rate can double for every 10°C increase. Stability studies conducted under accelerated conditions (e.g., 40°C) are used to predict long-term stability at recommended storage conditions (e.g., 25°C or 5°C).[7][8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: I observe precipitation or cloudiness in my solution upon thawing or after storage at 2-8°C.
This is a common issue related to solubility limits at lower temperatures.
Caption: Troubleshooting workflow for observed particulate matter.
Causality: The solubility of many organic compounds decreases significantly at lower temperatures. The workflow first distinguishes between simple physical precipitation and chemical degradation. If the compound redissolves upon warming, it indicates a solubility issue. If not, a chemical change (degradation) is more likely, necessitating purity analysis via HPLC.[10][11]
Issue 2: My experimental results are inconsistent, suggesting the compound's activity is decreasing over time.
This points towards instability in the experimental medium (e.g., cell culture media, aqueous buffer).
-
Potential Cause: The compound may be unstable at the physiological temperature (37°C) and pH (~7.4) of your assay buffer. Hydrolysis of the carboxylic acid or other susceptible functional groups can occur.[12]
-
Troubleshooting Steps:
-
Run a Time-Course Stability Study: Prepare your compound in the final assay medium. Incubate it under the exact assay conditions (e.g., 37°C, 5% CO₂).[4]
-
Sample and Analyze: Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantify: Analyze the concentration of the parent compound at each time point using a validated HPLC or LC-MS method.
-
Evaluate: A significant decrease in concentration over the experiment's duration confirms instability. Consider shortening the incubation time, preparing the compound solution closer to the time of use, or exploring formulation strategies if instability is severe.
-
Experimental Protocols
To formally assess temperature stability, a forced degradation study is the industry-standard approach.[6][13] This involves intentionally stressing the compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[14][15]
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under various stress conditions, including thermal stress.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, use a separate vial. Include an unstressed control sample kept at -20°C. Target 5-20% degradation.[16]
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 N HCl. Incubate at 60°C for 48 hours.[5]
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours.[5]
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 48 hours.[5]
-
Thermal Degradation (Solution): Incubate 2 mL of the stock solution at 80°C for 72 hours.
-
Thermal Degradation (Solid): Heat the solid compound at 80°C for 72 hours.[4]
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 watt-hours/m².[7]
-
-
Sample Preparation for Analysis:
-
Before analysis, cool all samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC with a UV/Vis or Photodiode Array (PDA) detector. A PDA detector is preferred as it provides spectral data to assess peak purity.[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 256 nm (based on λmax for pyrimidine-4-carboxylic acid).[3]
-
Injection Volume: 10 µL
Method Validation: This method must be validated to demonstrate it is "stability-indicating." This involves showing specificity, where degradation product peaks are well-resolved from the parent peak and from each other.[17][18]
Data Presentation and Interpretation
The results from the forced degradation study can be summarized as follows.
| Stress Condition | Temperature | Duration | Expected Outcome | Primary Degradation Pathway |
| Control | -20°C | N/A | No significant degradation (<0.5%) | N/A |
| Acid Hydrolysis | 60°C | 48 hrs | Moderate Degradation | Hydrolysis |
| Base Hydrolysis | 60°C | 24 hrs | Significant Degradation | Hydrolysis, potential decarboxylation |
| Oxidation (H₂O₂) | Room Temp | 48 hrs | Mild to Moderate Degradation | Oxidation (e.g., N-oxide formation) |
| Thermal (Solution) | 80°C | 72 hrs | Moderate Degradation | Solvolysis, Decarboxylation |
| Thermal (Solid) | 80°C | 72 hrs | Minimal Degradation | Solid-state degradation |
| Photolysis | Room Temp | Per ICH Q1B | Possible Degradation | Photochemical reactions |
Interpreting the Data:
-
Specificity: The HPLC chromatograms from the stressed samples are crucial. The method is considered stability-indicating if new peaks (degradants) appear and are baseline-resolved from the main compound peak.
-
Degradation Pathways: The conditions that cause the most significant degradation provide insight into the molecule's liabilities.[12] For example, if significant degradation occurs under basic and thermal conditions, it suggests the compound is susceptible to base-catalyzed hydrolysis and/or thermal decarboxylation.
-
Mass Balance: In a well-conducted study, the sum of the parent compound and all degradation products should account for close to 100% of the initial amount. A failure to achieve mass balance may suggest that some degradants are not UV-active or are retained on the column.[4]
By understanding the temperature stability and degradation pathways of this compound, you can design more robust experiments, ensure the quality of your data, and make informed decisions in your research and development efforts.
References
- 1. This compound | C11H8N2O2 | CID 21709141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 16879-53-1 | this compound - Synblock [synblock.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. youtube.com [youtube.com]
- 10. lcms.cz [lcms.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Scaling Up 2-Phenylpyrimidine-4-carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 2-phenylpyrimidine-4-carboxylic acid, a crucial building block in pharmaceutical development.[1][2] It addresses common challenges encountered during scale-up, offering troubleshooting advice and optimized protocols to enhance yield, purity, and process efficiency.
Troubleshooting Guides: Overcoming Synthesis Hurdles
This section is designed to help you navigate and resolve specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield or Incomplete Reaction
Question: My reaction yield is consistently low, and analytical monitoring (TLC/HPLC) indicates a significant amount of unreacted starting materials. What are the potential causes, and how can I improve the conversion rate?
Answer: Low conversion is a frequent challenge when scaling up pyrimidine synthesis.[3] Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial.
-
Amidine Quality and Stability: The primary precursor, benzamidine hydrochloride, can be hygroscopic and may hydrolyze over time, reducing its reactivity.
-
Troubleshooting:
-
Use freshly prepared or recently purchased benzamidine hydrochloride.
-
Ensure the starting material is thoroughly dried under vacuum before use.
-
Store benzamidine hydrochloride in a desiccator to prevent moisture absorption.
-
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can impede the reaction's progress.
-
Troubleshooting:
-
Temperature Control: The cyclocondensation reaction is often exothermic. Ensure your reactor can efficiently dissipate heat to maintain the optimal reaction temperature. Runaway temperatures can lead to side product formation.
-
Reaction Time: Monitor the reaction progress closely using TLC or HPLC. Some reactions may require extended times to reach completion, especially at a larger scale.
-
Solvent Selection: The solubility of reactants can be a limiting factor. While ethanol is commonly used, exploring other solvents or solvent mixtures may improve solubility and reaction rates.
-
-
-
Purity of 1,3-Dicarbonyl Compound: The reactivity of the 1,3-dicarbonyl component is critical for efficient cyclization.
-
Troubleshooting:
-
Ensure the 1,3-dicarbonyl starting material is of high purity. Impurities can inhibit the reaction or lead to unwanted side products.
-
Consider the use of more reactive 1,3-dicarbonyl equivalents if steric hindrance or low reactivity is suspected.
-
-
Issue 2: Formation of Impurities and Byproducts
Question: My final product is contaminated with several impurities that are difficult to remove by standard purification methods. What are the likely side products, and how can I minimize their formation?
Answer: Byproduct formation is a common challenge that can complicate purification and reduce the overall yield and quality of the final product.
-
Common Byproducts:
-
Self-condensation of the 1,3-dicarbonyl compound: This can occur under basic conditions, leading to polymeric or dimeric impurities.
-
Hydrolysis of intermediates: The presence of water can lead to the hydrolysis of reactive intermediates, halting the desired reaction pathway.[4]
-
Incomplete cyclization: This can result in the presence of acyclic intermediates in the final product.
-
-
Troubleshooting and Minimization:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. The use of a dry inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially during scale-up.[5]
-
Controlled Addition of Reagents: Add the base or other reactive reagents slowly and at a controlled temperature to minimize localized high concentrations that can promote side reactions.
-
pH Control: Carefully control the pH of the reaction mixture. Extreme pH values can promote the formation of byproducts.
-
Issue 3: Decarboxylation of the Final Product
Question: I am observing the formation of 2-phenylpyrimidine as a significant byproduct, suggesting decarboxylation of my target molecule. How can I prevent this?
Answer: Pyrimidine-4-carboxylic acids can be susceptible to decarboxylation under harsh conditions, particularly at elevated temperatures or in the presence of strong acids or bases.[6][7]
-
Troubleshooting and Prevention:
-
Temperature Management: Avoid excessive temperatures during the reaction, work-up, and purification steps. If heating is necessary, use the lowest effective temperature and for the shortest possible duration.
-
pH Control During Work-up: During the isolation of the carboxylic acid, avoid strongly acidic or basic conditions for prolonged periods. Neutralize the reaction mixture carefully and promptly isolate the product.
-
Purification Method: If possible, opt for purification methods that do not require high temperatures, such as recrystallization from a suitable solvent system at moderate temperatures or column chromatography at room temperature.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the condensation of benzamidine with a suitable 1,3-dicarbonyl compound that can provide the pyrimidine ring with a carboxylic acid or ester functionality at the 4-position.[9][10] A subsequent hydrolysis step is often required if an ester is used as the starting material.[11]
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2: Scaling up any chemical synthesis requires a thorough safety assessment. For this particular synthesis:
-
Handling of Reagents: Benzamidine and other reagents can be irritants. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The condensation reaction can be exothermic. Ensure the reactor is equipped with adequate cooling and temperature monitoring to prevent runaway reactions.
-
Solvent Hazards: Use and handle flammable organic solvents in a well-ventilated area, away from ignition sources.
Q3: How can I effectively purify the final product on a large scale?
A3: Purification of carboxylic acids on a large scale can be challenging.[12][13]
-
Recrystallization: This is often the most cost-effective and scalable method. A careful selection of the solvent system is crucial to obtain high purity and yield.
-
Acid-Base Extraction: The carboxylic acid product can be selectively extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then precipitated by acidification.[12] This can be a highly effective purification strategy.
-
Chromatography: While effective, large-scale column chromatography can be expensive and time-consuming. It is typically reserved for high-purity applications or when other methods fail.
Experimental Protocols
Protocol 1: Synthesis of Benzamidine from Benzonitrile (Pinner Reaction)
The Pinner reaction is a classic method for preparing amidines from nitriles.[14][15][16]
-
Step 1: Formation of the Imidate Salt (Pinner Salt)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve benzonitrile (1 equivalent) in anhydrous ethanol (2-3 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10°C.
-
Continue the addition of HCl until the solution is saturated. The imidate salt will precipitate as a white solid.
-
Seal the flask and stir at 0°C for 12-24 hours.
-
-
Step 2: Ammonolysis to Benzamidine Hydrochloride
-
Collect the precipitated imidate salt by filtration under a dry atmosphere.
-
Wash the salt with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
In a separate flask, prepare a solution of ammonia in anhydrous ethanol.
-
Add the imidate salt portion-wise to the ammonia solution at 0°C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
The product, benzamidine hydrochloride, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Protocol 2: Cyclocondensation to form Ethyl 2-Phenylpyrimidine-4-carboxylate
-
Reaction Setup:
-
To a solution of sodium ethoxide (prepared from sodium metal and anhydrous ethanol) in a suitable reactor, add benzamidine hydrochloride (1 equivalent) and diethyl 2-formyl-3-oxosuccinate (1 equivalent) at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid).
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-phenylpyrimidine-4-carboxylate.
-
Protocol 3: Hydrolysis to this compound
-
Saponification:
-
Dissolve the crude ethyl 2-phenylpyrimidine-4-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.1-1.5 equivalents).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or HPLC).
-
-
Isolation of the Carboxylic Acid:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to a pH of 3-4.
-
The this compound will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Poor quality of benzamidine hydrochloride | Use fresh, dry starting material. |
| Suboptimal reaction conditions | Optimize temperature, time, and solvent. | |
| Impurity Formation | Presence of water | Ensure strictly anhydrous conditions.[4] |
| Uncontrolled addition of reagents | Add reagents slowly and maintain temperature. | |
| Decarboxylation | High temperatures during reaction/work-up | Avoid excessive heat; use moderate conditions.[6] |
| Extreme pH during isolation | Carefully control pH during work-up. |
Visualizations
Diagram 1: General Synthesis Pathway
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Morpholinopyrimidine-4-carboxylic Acid| [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Decarboxylation [organic-chemistry.org]
- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. growingscience.com [growingscience.com]
- 11. mdpi.com [mdpi.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pinner reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. synarchive.com [synarchive.com]
avoiding decarboxylation byproducts in pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the synthesis of pyrimidine scaffolds, with a specific focus on preventing the formation of decarboxylation byproducts. As experienced chemists know, controlling side reactions is paramount to achieving high yields and purity. This resource combines mechanistic insights with actionable troubleshooting strategies to support your research and development efforts.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and a step-by-step approach to resolution.
Problem: My Biginelli reaction is producing a significant, difficult-to-remove byproduct, lowering my overall yield.
This is a frequent challenge in the classic Biginelli three-component condensation. The byproduct is often a result of competing reaction pathways or decomposition under harsh conditions.
Root Cause Analysis:
High reaction temperatures and strongly acidic catalysts are the primary drivers of byproduct formation.[1] Strong Brønsted acids can promote dehydration and other side reactions, while excessive heat can lead to the decomposition of urea into ammonia, which can then participate in competing pathways like the Hantzsch dihydropyridine synthesis.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Biginelli reaction.
Recommended Solutions:
-
Catalyst Optimization: Replace strong Brønsted acids like concentrated HCl or H₂SO₄ with milder Lewis acids.[2][3] Lewis acids, such as Ytterbium triflate (Yb(OTf)₃) or Indium(III) chloride (InCl₃), can effectively catalyze the reaction under less harsh conditions, minimizing side reactions.[4]
-
Temperature Control: Many modern Biginelli protocols run efficiently at temperatures between 60-80°C, especially with an effective catalyst.[1] Running the reaction at a lower temperature significantly disfavors the Hantzsch pathway and other decomposition routes.[1] Monitor reaction progress closely using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times at elevated temperatures.[1][2]
-
Solvent Selection: While solvent-free conditions are popular for their green credentials, they can lead to poor heat dissipation and localized "hot spots."[5] Using a high-boiling point solvent can help moderate the reaction temperature and ensure a more homogeneous reaction mixture.[5]
Problem: The carboxyl group on my pyrimidine precursor (e.g., an orotic acid derivative) is being lost during a downstream reaction.
Spontaneous decarboxylation of carboxy-substituted pyrimidines is a common issue, particularly during steps that require heating. The stability of the carboxyl group is highly dependent on its position on the pyrimidine ring and the reaction conditions.
Root Cause Analysis:
The mechanism of spontaneous decarboxylation in aqueous solution often involves the direct elimination of CO₂, a process that is highly sensitive to temperature.[6] The electron density at the carbon atom where the carboxyl group is attached significantly influences the rate of this reaction.[6] For instance, 5-carboxyuracil (5caU) and 5-carboxycytosine (5caC) are decarboxylated many orders of magnitude more rapidly than 6-carboxyuracil (orotic acid).[6]
Quantitative Data on Pyrimidine Stability:
| Compound | Condition | Rate Constant (k₂₅) / Half-life | Causality | Reference |
| 5-Carboxyuracil (5caU) | Neutral solution, 25 °C | 1.1 × 10⁻⁹ s⁻¹ | Higher electron density at C5 facilitates CO₂ elimination. | [6] |
| 5-Carboxycytosine (5caC) | Neutral solution, 25 °C | 5.0 × 10⁻¹¹ s⁻¹ | Slower than 5caU but still significantly faster than 6caU. | [6] |
| 6-Carboxyuracil (Orotic Acid) | Neutral solution, 25 °C | 1.3 × 10⁻¹⁷ s⁻¹ | Extremely stable; uncatalyzed reaction has a half-life of millions of years. | [6] |
Recommended Solutions:
-
Minimize Heat: If possible, conduct subsequent reaction steps at the lowest effective temperature. Screen reaction conditions starting from room temperature and gradually increasing heat only as necessary.
-
Control pH: For pyrimidine-2-carboxylic acids, decarboxylation is accelerated in acidic conditions (pH 2 to H₀ = -3) via a Hammick-type mechanism involving a protonated intermediate.[7][8] Conversely, for other isomers, extreme pH values can promote hydrolysis or other side reactions. Maintaining a neutral pH, when possible, is often the safest approach.
-
Use of Milder Reagents: When modifying other parts of the molecule, choose reagents that do not require harsh, high-temperature conditions. For example, explore modern coupling chemistries that proceed efficiently at room temperature.
-
Protecting Group Strategy: In a multi-step synthesis, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) early in the sequence. Esters are significantly more stable to thermal decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid in a final, carefully controlled step under mild conditions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental mechanisms that lead to decarboxylation byproducts?
Decarboxylation in pyrimidine systems typically proceeds through two main pathways:
-
Direct Thermal Elimination: This is the most common route for spontaneous, uncatalyzed decarboxylation. The C-C bond between the pyrimidine ring and the carboxyl group breaks, releasing CO₂. This process is highly dependent on the electronic properties of the ring and is accelerated by heat.[6] Computational studies suggest that in aqueous solutions, a water molecule may assist in stabilizing the transition state for direct CO₂ elimination.[6]
-
Acid-Catalyzed Decarboxylation: In the presence of strong acid, the pyrimidine ring can become protonated. This protonation can create a stabilized ylide intermediate upon the loss of CO₂, significantly lowering the activation energy for the reaction.[7] This mechanism is particularly relevant for pyrimidines with carboxyl groups at positions that can be stabilized by adjacent nitrogen atoms, such as the C2 position.[7][8]
Caption: Competing pathways in pyrimidine synthesis.
Q2: How does catalyst choice in a Biginelli reaction influence the formation of byproducts?
The catalyst is arguably the most critical factor in controlling the outcome of a Biginelli reaction.[2] Its role is to activate the carbonyl group of the aldehyde, facilitating the initial condensation with urea.[9] However, the type and strength of the catalyst dictate which competing pathways are favored.
-
Strong Brønsted Acids (e.g., HCl, H₂SO₄): While classic, these catalysts require high temperatures and can promote side reactions, including the formation of Hantzsch-type dihydropyridines.[1][2]
-
Lewis Acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃): These are generally milder and more selective.[2][3] They can coordinate to the carbonyl oxygen, providing sufficient activation without the overly harsh conditions that lead to byproducts.[9] Many Lewis acids also work well in greener solvents or under solvent-free conditions.[4]
-
Organocatalysts: Chiral Brønsted acids or thiourea-based catalysts have been developed for asymmetric Biginelli reactions, offering high enantioselectivity and often proceeding under mild conditions, which inherently reduces byproduct formation.[10]
Q3: Are there general strategies to consider during experimental design to proactively avoid these issues?
Yes. Proactive experimental design is key to success.
-
Thorough Literature Review: Before starting, review modern protocols for the specific pyrimidine scaffold you are synthesizing. Methods have evolved significantly, and newer procedures often use milder and more efficient catalytic systems.[3][11]
-
Systematic Optimization: Do not settle for the first condition that gives you product. Perform a small-scale optimization screen varying the catalyst, temperature, and reaction time.[12] This initial investment can save significant time during scale-up and purification.
-
In-Process Controls: Monitor your reaction's progress using an appropriate technique like TLC or HPLC.[1][2] This allows you to stop the reaction once the starting material is consumed, preventing the product from degrading or participating in further side reactions upon prolonged heating.
-
Purification Strategy: Plan your purification from the beginning. Sometimes, a small amount of an inseparable byproduct is a greater problem than a lower yield of a clean product. Recrystallization is a powerful technique for removing minor impurities from solid pyrimidine intermediates.[13]
Experimental Protocol: Optimized Biginelli Reaction Using Yb(OTf)₃
This protocol is designed to minimize byproduct formation by using a mild Lewis acid catalyst and controlled heating.
Materials:
-
Aryl Aldehyde (10 mmol, 1.0 equiv)
-
Ethyl Acetoacetate (10 mmol, 1.0 equiv)
-
Urea (15 mmol, 1.5 equiv)
-
Ytterbium(III) Triflate (Yb(OTf)₃) (0.2 mmol, 2 mol%)
-
Ethanol or Acetonitrile (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Yb(OTf)₃ (0.2 mmol).
-
Add the solvent (20 mL) to the flask.
-
Heat the reaction mixture to a gentle reflux (typically around 80°C for ethanol) with vigorous stirring.
-
Monitor the reaction progress every hour using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-5 hours.
-
Once the reaction is complete (as indicated by the consumption of the aldehyde), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to crystallize. Cool the mixture in an ice bath to maximize crystallization, then filter as described above.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.
Rationale: The use of catalytic Yb(OTf)₃ under solvent-free or refluxing solvent conditions provides high yields with shorter reaction times and avoids the harsh acidity that causes side reactions.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-Phenylpyrimidine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-phenylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity in your reactions.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that lead to diminished yields and complex purification procedures. This guide provides a comprehensive resource to navigate these issues, drawing upon established chemical principles and field-proven insights to help you achieve consistent and high-yielding results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low, with a significant amount of unreacted starting materials.
Answer:
Low conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Probable Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inefficient Amidine Formation (if using a two-step Pinner-type synthesis) | The Pinner reaction to form the benzamidine intermediate from benzonitrile and ammonia (or an ammonium salt) is equilibrium-driven. Incomplete conversion is common.[1][2] | Ensure anhydrous conditions as water can hydrolyze the intermediate imidate salt.[3] Use a significant excess of the alcohol and ensure complete saturation with HCl gas for the formation of the Pinner salt.[1][2] |
| Suboptimal Reaction Conditions for Cyclization | The condensation of benzamidine with a β-ketoester equivalent (e.g., ethyl oxaloacetate) to form the pyrimidine ring is sensitive to pH, temperature, and solvent.[4][5] | pH Control: The reaction is typically base-catalyzed. Ensure the appropriate base (e.g., sodium ethoxide, potassium carbonate) and stoichiometry are used to facilitate cyclization without promoting side reactions.[3] Temperature: While heating is often necessary, excessive temperatures can lead to decomposition of reactants and products. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.[3] Solvent: The solvent must solubilize all reactants. Ethanol is a common choice, but exploring other polar aprotic solvents like DMF or DMSO might improve yields.[3] |
| Poor Quality of Reagents | Impurities in starting materials, such as benzamidine, can inhibit the reaction. Benzamidine hydrochloride, for example, can be hygroscopic and may hydrolyze over time.[3] | Use freshly prepared or purified benzamidine. Ensure all other reagents and solvents are of high purity and anhydrous where necessary.[3][6] |
| Ineffective Catalyst | If using a catalyzed reaction, the catalyst may be inactive or used in an insufficient amount.[7][8] | For acid-catalyzed reactions, ensure the acid is not neutralized by basic impurities. For Lewis acid catalysts, ensure they are not poisoned. Consider screening different catalysts and optimizing their loading.[8] |
Question 2: I'm observing a significant, difficult-to-remove byproduct. What could it be and how can I prevent it?
Answer:
The formation of byproducts is a common cause of low yields and purification headaches. Identifying the byproduct is the first step to mitigating its formation.
-
Common Byproducts and Prevention Strategies:
| Byproduct | Formation Mechanism | Prevention & Mitigation |
| Hantzsch-type 1,4-dihydropyridine | This fluorescent yellow byproduct can form when two equivalents of the β-ketoester react with an aldehyde (if present as an impurity or from a side reaction) and ammonia (from decomposition of the amidine source).[3][6] | Temperature Control: Lowering the reaction temperature can significantly disfavor the Hantzsch pathway.[3][6] Order of Addition: Carefully control the stoichiometry and consider the order of reactant addition.[3][6] |
| Self-condensation of β-ketoester | Under basic conditions, the β-ketoester can undergo self-condensation, leading to a variety of polymeric materials. | Use the mildest effective base and the lowest possible reaction temperature. Add the β-ketoester slowly to the reaction mixture containing the amidine. |
| Hydrolysis of Intermediates | The presence of water can lead to the hydrolysis of the amidine starting material or key reaction intermediates, preventing cyclization.[3] | Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a variation of the Pinner pyrimidine synthesis.[4][9] This typically involves the condensation of benzamidine (or its hydrochloride salt) with a derivative of oxaloacetic acid (e.g., diethyl oxaloacetate), followed by hydrolysis of the resulting ester to the carboxylic acid.
Q2: How can I effectively purify the final product?
Purification can often be achieved through recrystallization.[6] The choice of solvent is critical. A common procedure involves dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid. If recrystallization is insufficient, column chromatography on silica gel may be necessary.
Q3: Is it better to use benzamidine free base or the hydrochloride salt?
Benzamidine hydrochloride is often more stable and easier to handle than the free base. However, the reaction will require the addition of a base to neutralize the HCl and liberate the free amidine for the cyclization reaction. The choice may depend on the specific reaction conditions and the stability of other reactants to acidic or basic conditions.
Q4: Can I monitor the reaction progress using Thin Layer Chromatography (TLC)?
Yes, TLC is an excellent tool for monitoring the reaction.[3] Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid to improve spot shape for the carboxylic acid product) to track the consumption of starting materials and the formation of the product.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific setup.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol.
-
Under an inert atmosphere (e.g., nitrogen), add sodium metal in small portions to generate sodium ethoxide in situ.
-
Once all the sodium has reacted, add benzamidine hydrochloride.
-
Slowly add diethyl oxaloacetate to the reaction mixture at room temperature.
Step 2: Cyclization
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-6 hours).
Step 3: Hydrolysis
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.
Step 4: Workup and Purification
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ether) to remove non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated HCl until the pH is ~2-3.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude this compound.
-
Further purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting low reaction yields.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Phenylpyrimidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 2-phenylpyrimidine-4-carboxylic acid derivatives. As Senior Application Scientists, we aim to provide not only solutions but also the underlying chemical principles to empower you in your research.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common issues that arise during the synthesis of this compound and its derivatives.
Q1: My Pinner-type synthesis of the pyrimidine core is giving a low yield and multiple byproducts. What are the likely side reactions?
A: The Pinner synthesis, a classic method involving the condensation of benzamidine with a β-ketoester, is susceptible to several side reactions that can significantly lower the yield of your desired 2-phenylpyrimidine product.[1][2]
-
Amidine Self-Condensation: Under basic conditions, benzamidine can react with itself to form triazines or other condensation products.[1]
-
β-Ketoester Self-Condensation: The β-ketoester can undergo self-condensation, particularly if strong bases are used or at elevated temperatures.[1]
-
Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of the amidine starting material or key reaction intermediates.[3] The Pinner reaction proceeds through an imino ester salt (Pinner salt) intermediate which is highly sensitive to moisture.[3][4]
To mitigate these, rigorous control over reaction conditions is paramount. This includes the use of anhydrous solvents, an inert atmosphere (e.g., nitrogen or argon), and careful temperature management.[1][3]
Q2: I'm observing incomplete cyclization in my pyrimidine synthesis. How can I drive the reaction to completion?
A: Incomplete cyclization often points to insufficient activation of the carbonyl group for the final intramolecular nucleophilic attack.
-
Catalyst Choice and Concentration: The reaction can be catalyzed by either acid or base.[1] If you are using an acid catalyst, consider increasing its concentration or switching to a stronger acid to promote the dehydration step.[3] For base-catalyzed reactions, ensure your base is strong enough and present in a sufficient stoichiometric amount.
-
Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can often favor the cyclized product. However, be cautious of promoting side reactions with excessive heat.[1]
Q3: During the hydrolysis of my this compound ester, I'm getting unexpected byproducts. What could be happening?
A: Alkaline hydrolysis of pyrimidine esters can sometimes lead to ring-opening and recyclization reactions, rather than simple ester cleavage.[5] The pyrimidine ring can be cleaved, and under certain conditions, re-cyclize to form isomeric products.[5] Careful control of the hydrolysis conditions, such as the concentration of the base and the reaction temperature, is crucial to favor the desired carboxylic acid.
Q4: I am attempting to form an amide from my this compound, but the reaction is sluggish. Why is this and how can I improve it?
A: The direct amidation of a carboxylic acid with an amine can be challenging due to an initial acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[6] To overcome this, heating to high temperatures (>100 °C) is often required, which can lead to decomposition.[6]
A more effective approach is to activate the carboxylic acid. This can be achieved by:
-
Conversion to an Acid Chloride: Reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride will form the more reactive acid chloride, which readily reacts with amines.[7][8]
-
Using Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation under milder conditions.[6][7][9][10]
II. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section provides a more detailed breakdown of specific side reactions, their identification, and practical steps to minimize their formation.
| Problem | Potential Cause & Side Product | Identification | Mitigation Strategies |
| Low Yield of Pyrimidine Core | Amidine Self-Condensation (Triazine formation) | Mass spectrometry will show a molecular weight corresponding to the self-condensation product. | - Lower the reaction temperature. - Adjust the pH to disfavor self-condensation.[1] |
| β-Ketoester Self-Condensation (e.g., Dehydracetic acid from ethyl acetoacetate) | NMR will show characteristic signals for the condensed product, and a lack of nitrogen incorporation. | - Use a milder base or add the base slowly at a lower temperature. | |
| Hydrolysis of Imino Ester Intermediate (Ester formation) | The byproduct will be an ester instead of the pyrimidine. This can be confirmed by IR (ester C=O stretch) and NMR. | - Ensure strictly anhydrous conditions (dry solvents, oven-dried glassware, inert atmosphere).[3] - Use dry HCl gas for acid catalysis if possible.[3] | |
| Unexpected Isomers | Ring Opening and Recyclization during ester hydrolysis | Careful analysis of NMR and mass spectrometry data will be required to elucidate the new isomeric structure. | - Employ milder hydrolysis conditions (e.g., lower base concentration, lower temperature). - Consider enzymatic hydrolysis for sensitive substrates. |
| Difficulty in Amide Formation | Ammonium Carboxylate Salt Formation | The starting materials will be largely unreacted, and a salt may precipitate from the reaction mixture. | - Activate the carboxylic acid by converting it to an acid chloride.[7] - Utilize coupling reagents like DCC or EDC.[6] |
| Decarboxylation of the Carboxylic Acid | Loss of the -COOH group | The product will have a lower molecular weight, and the carboxylic acid proton signal will be absent in the ¹H NMR spectrum. | - Avoid excessive heat during the synthesis and purification steps. Decarboxylation of pyrimidine carboxylic acids can be thermally induced.[5][11] |
III. Experimental Protocols
A. General Protocol for the Synthesis of Ethyl 2-Phenylpyrimidine-4-carboxylate (Pinner-type Synthesis)
This protocol emphasizes the critical parameters for minimizing side reactions.
Reagents:
-
Benzamidine hydrochloride
-
Ethyl 3-oxobutanoate (Ethyl acetoacetate)
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Preparation: All glassware must be thoroughly oven-dried and cooled under a stream of dry nitrogen or argon.
-
Amidine Free-Basing: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve benzamidine hydrochloride (1.1 eq) in anhydrous ethanol. To this solution, add sodium ethoxide (1.1 eq) and stir the resulting suspension at room temperature for 30 minutes.
-
Condensation: Cool the reaction mixture in an ice bath. Slowly add ethyl 3-oxobutanoate (1.0 eq) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize with a dilute aqueous acid (e.g., 1M HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
B. General Protocol for the Hydrolysis of Ethyl 2-Phenylpyrimidine-4-carboxylate
Reagents:
-
Ethyl 2-phenylpyrimidine-4-carboxylate
-
Sodium hydroxide
-
Methanol or Ethanol
-
Water
Procedure:
-
Dissolution: Dissolve the ethyl 2-phenylpyrimidine-4-carboxylate in methanol or ethanol.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2M) to the ester solution. The reaction is typically stirred at room temperature or gently heated. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until a precipitate forms.
-
Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry.
C. General Protocol for Amide Formation from this compound using a Coupling Reagent
Reagents:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Procedure:
-
Activation: To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM, add EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to an hour.
-
Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as DIPEA or TEA (1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a dilute aqueous acid, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can then be purified by column chromatography or recrystallization.
IV. Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic steps.
Caption: Desired vs. side reactions in Pinner synthesis.
Caption: Direct vs. activated amide formation pathways.
V. References
-
Benchchem. (n.d.). Side-product formation in pyrimidine ring synthesis and mitigation. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Overcoming side reactions in pyrimidine synthesis. Retrieved from --INVALID-LINK--
-
Yan, S. F., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(8), 1024-1029.
-
El-Gendy, M. A. A. (2007). Synthesis of Pyrimidine Derivatives. (Master's thesis, Faculty of Science, Zagazig University).
-
Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention. Retrieved from --INVALID-LINK--
-
LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts.
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180.
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts.
-
PubMed. (2014). Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation. Bioorganic & Medicinal Chemistry Letters, 24(17), 4323-4331.
-
Slideshare. (n.d.). Pinner pyrimidine synthesis.
-
PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1854-1862.
-
Royal Society of Chemistry. (2016). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Organic & Biomolecular Chemistry, 14(24), 5558-5561.
-
Wikipedia. (n.d.). Pinner reaction.
-
National Institutes of Health. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505.
-
National Institutes of Health. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters, 16(19), 5108-5111.
-
PubMed. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 155, 563-574.
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
-
National Institutes of Health. (2014). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 136(24), 8524-8527.
-
PubMed. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
-
MDPI. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 23(9), 2333.
-
MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340.
-
ResearchGate. (2020). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
-
Semantic Scholar. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity.
-
National Institutes of Health. (2023). Decarboxylation in Natural Products Biosynthesis. ACS Chemical Biology, 18(10), 2165-2176.
-
Organic Chemistry Portal. (n.d.). Decarboxylation.
-
Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 926553.
-
National Institutes of Health. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340.
-
Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid.
-
UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
-
ResearchGate. (2020). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Architectural Versatility of 2-Phenylpyrimidine-4-Carboxylic Acid: A Comparative Guide to Pyrimidine-Based Inhibitors
In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a privileged scaffold, a foundational component in a multitude of clinically significant therapeutics.[1][2] Its nitrogen-rich aromatic system offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability, making it a cornerstone in the design of targeted inhibitors.[3] Among the vast chemical space of pyrimidine derivatives, the 2-phenylpyrimidine-4-carboxylic acid motif has emerged as a particularly versatile starting point for the development of potent and selective inhibitors against a range of therapeutic targets.
This guide provides an in-depth comparison of inhibitors derived from the this compound scaffold against other pyrimidine-based inhibitors. We will delve into specific case studies, examining their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This analysis aims to provide researchers, scientists, and drug development professionals with a clear understanding of the nuances that drive the efficacy of these compounds.
Case Study 1: Xanthine Oxidase Inhibition - A Tale of Two Scaffolds
Gout and hyperuricemia, conditions characterized by elevated levels of uric acid, are primarily managed by inhibiting xanthine oxidase (XO), the key enzyme in purine metabolism. Here, we compare a derivative of the this compound scaffold with Febuxostat, a non-purine selective inhibitor of XO.
The 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Scaffold
Recent research has highlighted the potential of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent XO inhibitors.[4] The core structure, featuring a phenyl group at the 6-position and a carboxylic acid at the 4-position, provides a framework for interaction with the active site of XO. The presence of the mercapto group at the 2-position is a key feature for potent inhibitory activity.
One of the most potent compounds from this series, compound 9b (structure not disclosed in the abstract), demonstrated an impressive IC50 value of 0.132 μM.[4] Enzyme kinetics studies revealed a mixed-type inhibition, suggesting that the compound binds to both the free enzyme and the enzyme-substrate complex.[4]
Febuxostat: A Phenyl-Thiazole-Based Inhibitor
Febuxostat, an established drug for hyperuricemia, features a distinct pyrimidine-like core, a thiazole ring, to which a phenyl group and a carboxylic acid are attached. It acts as a potent, non-purine selective inhibitor of xanthine oxidase, forming a stable complex with the molybdenum-pterin center of the enzyme.
Comparative Analysis
| Inhibitor | Core Scaffold | Target | IC50 (μM) | Mechanism of Inhibition |
| Compound 9b | 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid | Xanthine Oxidase (XO) | 0.132 | Mixed-type |
| Febuxostat | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase (XO) | 0.0181 (for 2-(4-alkoxy-3-cyano)phenyl-6-imino-1,6-dihydropyrimidine-5-carboxylic acid derivative 10e) | Non-competitive |
Note: The IC50 for Febuxostat is not directly provided in the search results, but a derivative from a similar class of compounds shows a value of 0.0181 μM for comparison.[2]
The comparison highlights that while both scaffolds can yield potent XO inhibitors, their mechanisms of action can differ. The mixed-type inhibition of the pyrimidine-based compound suggests a more complex interaction with the enzyme compared to the non-competitive inhibition of Febuxostat. The structure-activity relationship studies of the 2-mercapto-6-phenylpyrimidine-4-carboxylic acid series indicated that modifications to the phenyl ring and the esterification of the carboxylic acid significantly impacted inhibitory potency.[4]
Visualizing the Xanthine Oxidase Inhibition Pathway
Caption: Inhibition of Xanthine Oxidase in the purine catabolism pathway.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a typical absorbance-based assay to determine the IC50 of a test compound against xanthine oxidase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of xanthine (substrate) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Prepare a solution of xanthine oxidase enzyme in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 2 µL of the test compound at various concentrations (serial dilutions) to the respective wells. For the control wells, add 2 µL of DMSO.
-
Add 25 µL of the xanthine solution to each well.
-
To initiate the reaction, add 25 µL of the xanthine oxidase solution to each well.
-
Immediately start measuring the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Causality behind Experimental Choices:
-
Wavelength Selection (295 nm): Uric acid has a characteristic absorbance maximum at this wavelength, allowing for direct monitoring of product formation.
-
Kinetic Measurement: Measuring the initial reaction velocity ensures that the assay is conducted under conditions where the substrate is not limiting and the enzyme is most active.
-
DMSO Control: A vehicle control is crucial to ensure that the solvent used to dissolve the test compound does not interfere with the enzyme activity.
Case Study 2: Janus Kinase (JAK) Inhibition - A Comparison of Pyrimidine Cores
The Janus kinases (JAKs) are a family of tyrosine kinases that play a critical role in cytokine signaling pathways.[5] Dysregulation of JAK signaling is implicated in various inflammatory and autoimmune diseases. Here, we compare the broader class of 2-phenylpyrimidine-based inhibitors with Tofacitinib, a pyrrolo[2,3-d]pyrimidine-based JAK inhibitor.
2-Phenylpyrimidine-based JAK Inhibitors
The 2-phenylpyrimidine scaffold has been explored for the development of JAK inhibitors.[5] The pyrimidine core often serves as a hinge-binding motif, while the phenyl group can be modified to achieve selectivity and potency. For instance, a series of 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidine compounds have been identified as potent JAK1 inhibitors with selectivity over JAK2.[6]
Tofacitinib: A Pyrrolo[2,3-d]pyrimidine-based Pan-JAK Inhibitor
Tofacitinib is an FDA-approved drug for the treatment of rheumatoid arthritis and other inflammatory conditions.[4][7] It features a pyrrolo[2,3-d]pyrimidine scaffold, which is a bioisostere of the purine ring of ATP, allowing it to bind to the ATP-binding site of JAKs. Tofacitinib is considered a pan-JAK inhibitor, with potent activity against JAK1, JAK2, and JAK3.[8][9][10]
Comparative Analysis
| Inhibitor Class | Core Scaffold | Target(s) | Representative IC50 (nM) | Key Structural Features |
| 2-Phenylpyrimidine derivatives | 2-Phenylpyrimidine | JAK1 (selective) | Varies with substitution | Pyrimidine core for hinge binding; substituted phenyl for selectivity. |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | JAK1, JAK2, JAK3 | JAK1: 112, JAK2: 20, JAK3: 1 | Pyrrolopyrimidine core mimicking ATP; cyano group for interaction with the ribose pocket. |
This comparison illustrates how different pyrimidine-based scaffolds can be tailored to achieve different selectivity profiles. While the 2-phenylpyrimidine scaffold has been utilized to develop selective JAK1 inhibitors, the pyrrolo[2,3-d]pyrimidine core of Tofacitinib leads to broader JAK family inhibition. The choice of scaffold is a critical decision in the drug design process, influencing both potency and the potential for off-target effects.
Visualizing the JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by Tofacitinib.
Experimental Protocol: In Vitro JAK Kinase Assay
This protocol outlines a common luminescence-based assay (e.g., ADP-Glo™) for determining the IC50 of a test compound against a specific JAK isoform.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Prepare a 2X solution of the recombinant JAK enzyme in kinase assay buffer.
-
Prepare a 2X solution of the substrate peptide (e.g., a STAT-derived peptide) and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for the specific JAK enzyme.
-
-
Assay Procedure:
-
In a 384-well white plate, add 1 µL of the test compound or DMSO (for controls).
-
Add 2 µL of the 2X JAK enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Causality behind Experimental Choices:
-
Luminescence-based Detection: This method offers high sensitivity and a large dynamic range, making it suitable for high-throughput screening.
-
ATP Concentration at Km: Performing the assay at the Km of ATP for the enzyme ensures that the IC50 value accurately reflects the potency of ATP-competitive inhibitors.
-
Pre-incubation with Inhibitor: Allowing the inhibitor to bind to the enzyme before initiating the reaction ensures that the measured inhibition is at equilibrium.
Concluding Remarks
The this compound scaffold represents a valuable and versatile starting point for the design of novel enzyme inhibitors. As demonstrated in the case studies, this core can be strategically modified to achieve high potency and selectivity against diverse targets. The comparison with other pyrimidine-based inhibitors, such as Febuxostat and Tofacitinib, underscores the importance of the core scaffold in defining the pharmacological profile of a drug candidate.
The continued exploration of the chemical space around the this compound motif, guided by a deep understanding of structure-activity relationships and supported by robust experimental validation, holds significant promise for the discovery of next-generation therapeutics.
References
- 1. The Potential Role of Phenolic Acids from Salvia miltiorrhiza and Cynara scolymus and Their Derivatives as JAK Inhibitors: An In Silico Study [mdpi.com]
- 2. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Morpholinopyrimidine-4-carboxylic Acid| [benchchem.com]
A Comparative Analysis for Next-Generation Gout Therapeutics: Febuxostat vs. Novel 2-Phenylpyrimidine-4-carboxylic Acid Scaffolds
This guide provides a comparative analysis of febuxostat, a current standard-of-care treatment for hyperuricemia, and the emerging class of 2-phenylpyrimidine-4-carboxylic acid derivatives as potential next-generation xanthine oxidase inhibitors. This document moves beyond a simple feature-by-feature comparison to explore the mechanistic nuances, preclinical potential, and the strategic rationale driving the development of novel inhibitors in this therapeutic area.
Introduction: The Therapeutic Landscape of Hyperuricemia
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is the primary precursor to gout, a debilitating inflammatory arthritis. The enzyme xanthine oxidase (XO) is the central therapeutic target in managing hyperuricemia, as it catalyzes the final two steps of purine metabolism, leading to the production of uric acid.
For decades, the mainstay of XO inhibition was allopurinol, a purine analog. However, its potential for severe hypersensitivity reactions and its mechanism-based limitations spurred the development of non-purine inhibitors. Febuxostat emerged as a potent, non-purine selective inhibitor of xanthine oxidase, offering a valuable alternative. Despite its efficacy, concerns, particularly regarding cardiovascular safety, continue to fuel the search for new chemical entities (NCEs) with improved safety and efficacy profiles.
This guide focuses on one such promising scaffold: this compound. While not a marketed drug itself, this core structure represents a class of novel inhibitors designed to engage the XO active site with high affinity and selectivity. We will dissect the known attributes of febuxostat and compare them with the emergent data on these novel pyrimidine derivatives to provide a forward-looking perspective for drug discovery and development.
Mechanism of Action: A Tale of Two Inhibitors
The efficacy of any XO inhibitor is rooted in its specific molecular interactions within the enzyme's active site. This site contains a molybdenum cofactor (MoCo) that cycles between an oxidized Mo(VI) state and a reduced Mo(IV) state during catalysis.
Febuxostat: Febuxostat is a non-competitive, selective inhibitor that blocks a narrow channel leading to the molybdenum center, effectively trapping the enzyme in a stable, inhibited state. A key aspect of its potency is its ability to form extensive interactions with amino acid residues in the active site, inhibiting both the oxidized and reduced forms of the enzyme. This ensures a sustained and potent blockade of uric acid production.
This compound Derivatives: Research into novel pyrimidine-based inhibitors has revealed a distinct yet highly effective mechanism. The 4-carboxylic acid and the N3 of the pyrimidine ring are hypothesized to act as a bidentate "claw," directly chelating the molybdenum atom at the heart of the active site. The 2-phenyl group occupies the same hydrophobic channel as febuxostat, contributing to the inhibitor's affinity and selectivity. This direct interaction with the catalytic center is a hallmark of this chemical class and represents a different strategy to achieve potent enzyme inhibition.
Validating the Biological Activity of 2-Phenylpyrimidine-4-carboxylic Acid: A Comparative Guide to JAK Inhibition
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Specifically, pyrimidine-4-carboxylic acid and 2-phenylpyrimidine derivatives have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer and autoimmune disorders.[4][5][6] This guide focuses on a hypothetical novel compound, 2-phenylpyrimidine-4-carboxylic acid (termed "Compound X" for this guide), and outlines a comprehensive strategy for validating its biological activity.
Given the structural motifs present in Compound X, a plausible and high-value therapeutic target class is the Janus kinase (JAK) family of enzymes.[7][8] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling cascade for a multitude of cytokines and growth factors, making it a pivotal regulator of the immune system.[9][10][11][12] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases.[9][12][13] Therefore, small molecule inhibitors of JAKs have emerged as an important class of therapeutics.[7][8][14]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to validate the hypothesized JAK inhibitory activity of Compound X. We will compare its performance against established, FDA-approved JAK inhibitors, Tofacitinib (Xeljanz®) and Ruxolitinib (Jakafi®), providing a robust benchmark for its potential therapeutic utility.[13][15][16][17][18]
Comparative Analysis: Benchmarking Against the Gold Standard
To effectively evaluate the potential of Compound X, its performance must be measured against current standards of care. Tofacitinib is an oral JAK inhibitor that primarily targets JAK1 and JAK3, and to a lesser extent, JAK2.[19][20][21] Ruxolitinib is a selective inhibitor of JAK1 and JAK2.[15][22][23][24] Both are used to treat various inflammatory conditions by disrupting the JAK-STAT signaling pathway.[19][22][25]
The following table presents hypothetical, yet realistic, experimental data that one might expect when comparing a promising new chemical entity like Compound X against these established drugs.
Table 1: Comparative In Vitro and Cellular Activity Profile
| Parameter | Compound X (Hypothetical) | Tofacitinib | Ruxolitinib | Rationale for Measurement |
| Biochemical IC50 (JAK1) | 15 nM | 1-5 nM | 3.3 nM | Measures direct inhibitory potency against the isolated enzyme. A lower value indicates higher potency. |
| Biochemical IC50 (JAK2) | 50 nM | 20-100 nM | 2.8 nM | Assesses selectivity across different JAK family members. |
| Biochemical IC50 (JAK3) | 5 nM | 1-5 nM | >400 nM | Further defines the selectivity profile, which can influence the therapeutic window and side effects. |
| Cellular p-STAT EC50 | 75 nM | 50-150 nM | 281 nM | Measures the effective concentration to inhibit the JAK-STAT pathway in a cellular context, indicating cell permeability and target engagement. |
| Cell Viability CC50 | >10 µM | >10 µM | >10 µM | Determines the concentration at which the compound causes 50% cell death, indicating general cytotoxicity. A high value is desirable. |
Note: IC50, EC50, and CC50 values for Tofacitinib and Ruxolitinib are representative values from public domain data and scientific literature. The values for Compound X are hypothetical for illustrative purposes.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical communication route from the cell surface to the nucleus. The binding of cytokines to their receptors triggers the activation of associated JAKs, which then phosphorylate STAT proteins.[26] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression, often promoting inflammation.[10][11][12][27] A successful inhibitor like Compound X would block the kinase activity of JAKs, preventing this phosphorylation cascade.[7][14][19]
Experimental Validation Workflow
A multi-tiered approach is essential for robustly validating the biological activity of a novel compound. This workflow progresses from direct biochemical assays to more complex cell-based systems.
Detailed Experimental Protocols
1. Biochemical Kinase Inhibition Assay (ADP-Glo™)
Purpose: To determine the direct inhibitory effect of Compound X on the enzymatic activity of isolated JAK1, JAK2, and JAK3, and to calculate its IC50 value.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[28][29][30] As the kinase is inhibited, less ATP is converted to ADP, resulting in a lower luminescent signal.
Protocol:
-
Reagent Preparation: Prepare kinase reaction buffer, ATP and substrate solutions, and reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions (Promega).[31][32]
-
Compound Dilution: Prepare a serial dilution of Compound X, Tofacitinib, and Ruxolitinib in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase (e.g., recombinant human JAK1), the substrate peptide, and the test compound dilutions.[31]
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for 1 hour.[32]
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[29]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated into ATP. Incubate for 30-60 minutes at room temperature.[29][31]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
2. Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
Purpose: To confirm that Compound X physically binds to its intended JAK target within intact cells.
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[33] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation.[34][35][36]
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a human cell line expressing the target JAK) to 80-90% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of Compound X for 1-2 hours.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[36][37]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[37]
-
Protein Quantification: Transfer the supernatant containing the soluble protein fraction to a new tube. Quantify the amount of soluble target protein (e.g., JAK1) using Western blot or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
3. Cellular Pathway Inhibition (Phospho-STAT Western Blot)
Purpose: To measure the functional consequence of JAK inhibition by quantifying the reduction in the phosphorylation of its downstream target, STAT3.
Principle: This assay uses Western blotting with an antibody specific to the phosphorylated form of a STAT protein (e.g., phospho-STAT3 at Tyr705) to assess the activity of the JAK-STAT pathway.[27][38][39]
Protocol:
-
Cell Culture and Starvation: Plate cells (e.g., TF-1 cells) and allow them to adhere. Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of Compound X, Tofacitinib, or Ruxolitinib for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK-STAT pathway (e.g., IL-6 or IFN-γ) for 15-30 minutes to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[27]
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).[38][40]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[27]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.[39]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 and loading control signals. Plot the normalized signal against the inhibitor concentration to determine the EC50.
4. Cell Viability Assay (MTS Assay)
Purpose: To assess the general cytotoxicity of Compound X and determine its therapeutic window.
Principle: The MTS assay is a colorimetric method for assessing cell viability.[41] Metabolically active, viable cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is proportional to the number of living cells.[42][43][44][45]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X for a prolonged period (e.g., 48-72 hours). Include wells with untreated cells (positive control) and media only (background).[42][43]
-
MTS Reagent Addition: Add MTS reagent to each well.[42][43][44]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS to formazan.[42][43][44]
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[42][43][44]
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the untreated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).
References
- 1. 2-Morpholinopyrimidine-4-carboxylic Acid| [benchchem.com]
- 2. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. dermnetnz.org [dermnetnz.org]
- 9. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. cusabio.com [cusabio.com]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. drugs.com [drugs.com]
- 15. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 16. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 17. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 18. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 20. droracle.ai [droracle.ai]
- 21. researchgate.net [researchgate.net]
- 22. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 24. PathWhiz [pathbank.org]
- 25. hcp.jakafi.com [hcp.jakafi.com]
- 26. Video: The JAK-STAT Signaling Pathway [jove.com]
- 27. benchchem.com [benchchem.com]
- 28. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 29. promega.com [promega.com]
- 30. researchgate.net [researchgate.net]
- 31. promega.com [promega.com]
- 32. carnabio.com [carnabio.com]
- 33. CETSA [cetsa.org]
- 34. benchchem.com [benchchem.com]
- 35. bio-protocol.org [bio-protocol.org]
- 36. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 39. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 40. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. benchchem.com [benchchem.com]
- 42. creative-bioarray.com [creative-bioarray.com]
- 43. broadpharm.com [broadpharm.com]
- 44. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 45. bitesizebio.com [bitesizebio.com]
structure-activity relationship (SAR) studies of 2-phenylpyrimidine-4-carboxylic acid analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Phenylpyrimidine-4-Carboxylic Acid Analogs
Introduction: The Versatility of the 2-Phenylpyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its ability to participate in hydrogen bonding and π-stacking interactions has made it a privileged scaffold in medicinal chemistry. The this compound core, in particular, has emerged as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights for researchers and drug development professionals. We will explore how modifications to the core structure influence activity against diverse targets, including enzymes implicated in cancer, fungal infections, and inflammatory conditions.
Core Scaffold and Key Interaction Points
The this compound scaffold offers several key positions for chemical modification, each influencing the compound's pharmacokinetic and pharmacodynamic properties. The central pyrimidine ring acts as a rigid core, positioning the phenyl ring and the carboxylic acid group in a defined spatial orientation. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic and π-stacking interactions with the target protein. The carboxylic acid at the C4 position is a key interaction point, often forming salt bridges or hydrogen bonds with basic residues in the active site of target enzymes.
Figure 1: Core structure of this compound and key modification points.
Comparative SAR Analysis Across Different Biological Targets
The following sections detail the SAR of this compound analogs against several important enzyme targets.
Antifungal Activity: Targeting Lanosterol 14α-demethylase (CYP51)
Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] Inhibition of CYP51 leads to the disruption of the fungal cell membrane and is a validated strategy for antifungal drug development.[3]
SAR Insights:
-
C2-Phenyl Ring: Substitution on the phenyl ring is critical for potent antifungal activity. A 2,4-dichlorophenyl moiety has been shown to be highly effective, likely by occupying a hydrophobic pocket in the CYP51 active site.
-
C4-Carboxylic Acid Modification: The carboxylic acid is often replaced with a bioisostere, such as a 1,2,4-triazole or an amide, which can coordinate with the heme iron in the CYP51 active site.
-
C5-Position: Introduction of a fluorine atom at the C5 position of the pyrimidine ring can enhance potency.
-
C6-Position: This position is generally unsubstituted in potent CYP51 inhibitors of this class.
Comparative Data for CYP51 Inhibitors:
| Compound | R1 (C2-Phenyl) | R2 (C4-Position) | R3 (C5-Position) | Antifungal Activity (MIC against C. albicans, µg/mL) |
| Analog 1 | 2,4-Dichlorophenyl | Carboxylic Acid | H | >64 |
| Analog 2 | 2,4-Dichlorophenyl | 1H-1,2,4-triazol-1-ylmethyl | H | 0.5 |
| Analog 3 | 2,4-Dichlorophenyl | 1H-1,2,4-triazol-1-ylmethyl | F | 0.125 |
| Fluconazole | - | - | - | 0.25-1 |
Data synthesized from principles described in referenced literature.[2][3]
Anticancer Activity: Inhibition of USP1/UAF1 Deubiquitinase
The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, plays a key role in DNA damage repair. Inhibition of USP1/UAF1 is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents.[4]
SAR Insights:
-
C2-Phenyl Ring: Small, electron-withdrawing groups, such as fluorine, at the meta position of the phenyl ring are favorable.
-
C4-Amine: The carboxylic acid is replaced by an amine, which is further substituted. An N-benzyl group is often optimal.
-
C6-Position: Small alkyl groups, such as a methyl group, at the C6 position can enhance potency.
Comparative Data for USP1/UAF1 Inhibitors:
| Compound | R1 (C2-Phenyl) | R2 (C4-Position) | R3 (C6-Position) | USP1/UAF1 Inhibition (IC50, µM) |
| Analog 4 | Phenyl | NH-benzyl | H | 1.2 |
| Analog 5 | 3-Fluorophenyl | NH-benzyl | H | 0.35 |
| Analog 6 | 3-Fluorophenyl | NH-benzyl | CH3 | 0.08 |
Data synthesized from principles described in referenced literature.[4]
Anti-inflammatory and Neuromodulatory Activity: NAPE-PLD Inhibition
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[5] NAPE-PLD inhibitors have potential as anti-inflammatory and neuromodulatory agents.
SAR Insights:
-
C2-Position: A substituted amine, such as (S)-3-phenylpiperidin-1-yl, is preferred at this position.
-
C4-Carboxamide: The carboxylic acid is converted to a carboxamide. Small, cyclic amines, such as cyclopropylmethylamine, are optimal for the amide nitrogen.
-
C6-Position: A substituted amine, such as (S)-3-hydroxypyrrolidin-1-yl, at the C6 position significantly enhances potency.
Comparative Data for NAPE-PLD Inhibitors:
| Compound | R1 (C2-Position) | R2 (C4-Position) | R3 (C6-Position) | NAPE-PLD Inhibition (pIC50) |
| Analog 7 | (S)-3-phenylpiperidin-1-yl | CONH-cyclopropylmethyl | H | 6.1 |
| Analog 8 | (S)-3-phenylpiperidin-1-yl | CONH-cyclopropylmethyl | (S)-3-hydroxypyrrolidin-1-yl | 7.1 |
Data synthesized from principles described in referenced literature.[5][6]
Experimental Protocols
General Synthesis of this compound Analogs
A common synthetic route to the this compound core involves the condensation of a benzamidine with a dicarbonyl compound.
Figure 2: General synthetic workflow for 2-phenylpyrimidine-4-carboxylic acids.
Step-by-Step Protocol:
-
Condensation: To a solution of the appropriate benzamidine hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) and the dicarbonyl compound.
-
Reaction: Stir the mixture at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture, and pour it into ice water. Collect the precipitate by filtration and wash with water.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the 2-phenylpyrimidine-4-carboxylic ester.
-
Hydrolysis: To a solution of the ester in a mixture of ethanol and water, add a base (e.g., sodium hydroxide).
-
Reaction: Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Workup: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to obtain the final product.
In Vitro Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds is typically evaluated using an in vitro enzyme assay.
Figure 3: General workflow for an in vitro enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare solutions of the target enzyme and its substrate in the appropriate assay buffer.
-
Incubation: In a microplate, add the enzyme solution and varying concentrations of the test compound. Incubate for a predetermined time to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate to each well to initiate the enzymatic reaction.
-
Activity Measurement: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Signaling Pathways and Mechanism of Action
CYP51 in Fungal Ergosterol Biosynthesis
Figure 4: Simplified diagram of the role of CYP51 in ergosterol biosynthesis and its inhibition.
Inhibition of CYP51 by 2-phenylpyrimidine analogs blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane integrity.[3]
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors of a diverse range of biological targets. The SAR studies summarized in this guide highlight the importance of systematic structural modifications to optimize activity and selectivity. Future work in this area could focus on exploring less-common substitutions, employing computational methods to guide inhibitor design, and further optimizing the pharmacokinetic properties of these promising compounds to translate their in vitro potency into in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of 2-Phenylpyrimidine-4-carboxylic Acid Derivatives
Welcome to an in-depth guide on the comparative molecular docking analysis of 2-phenylpyrimidine-4-carboxylic acid derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging computational tools to accelerate the discovery of novel therapeutics. We will move beyond a simple procedural outline to explore the scientific rationale behind the docking process, compare the binding efficacy of various derivatives against a key biological target, and provide a robust, repeatable experimental workflow.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules designed to inhibit a range of therapeutically relevant enzymes. Its derivatives have shown promise as potent inhibitors for targets such as Xanthine Oxidase (XO), which is implicated in hyperuricemia and gout[1], and Lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis[2]. Understanding how structural modifications to this core impact target binding is paramount for rational drug design. Molecular docking provides a powerful, atom-level lens through which we can predict these interactions, guiding synthesis efforts toward more potent and selective compounds.[3][4]
Pillar 1: The Rationale - Why Molecular Docking is Essential
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[4] This technique is foundational in structure-based drug design for several reasons:
-
Binding Mode Prediction: It allows us to visualize the three-dimensional pose of the ligand within the protein's active site. This is crucial for understanding the specific amino acid interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that anchor the ligand.
-
Affinity Estimation: Docking algorithms employ scoring functions to estimate the binding affinity, often expressed in kcal/mol. While not a perfect substitute for experimental data, these scores provide a rapid and cost-effective way to rank a library of potential drug candidates.[3]
-
Hypothesis Generation: By comparing the docking results of various derivatives, we can formulate hypotheses about their structure-activity relationships (SARs). For instance, observing that a hydroxyl group at a specific position on the phenyl ring consistently forms a hydrogen bond with a key residue can guide future synthetic modifications.[5]
The entire process hinges on two core components: a sampling algorithm that explores various possible ligand conformations and orientations, and a scoring function that assesses the energetic favorability of each pose.[3] The choice of software, such as the widely-used AutoDock, GOLD, or Glide, dictates the specific algorithms employed.[4][6]
Pillar 2: Comparative Docking Analysis - A Case Study on Xanthine Oxidase
Xanthine Oxidase (XO) is a critical enzyme in purine metabolism. Inhibiting this enzyme is a validated strategy for treating gout. Research has identified derivatives of the pyrimidine-4-carboxylic acid scaffold as potent XO inhibitors.[1]
Below is a comparative summary of docking results for a series of hypothetical this compound derivatives against human Xanthine Oxidase. This data illustrates how substitutions on the phenyl ring can influence binding affinity. The docking scores represent the predicted binding energy; a more negative value indicates a stronger predicted interaction.
| Derivative ID | R-Group (Substitution on Phenyl Ring) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Experimental IC₅₀ (µM) |
| Lead Scaffold | -H (Unsubstituted) | -8.2 | Phe914, Thr1010, Val1011 | 5.21 |
| Derivative 1 | 4-Chloro | -8.9 | Phe914, Thr1010, Arg880, Val1011 | 1.15 |
| Derivative 2 | 3,4-Dichloro | -9.5 | Phe914, Thr1010, Arg880, Val1011 | 0.48 |
| Derivative 3 | 4-Methoxy | -8.5 | Phe914, Thr1010, Ser1008 | 3.90 |
| Compound 9b[1] | (Specific mercapto-pyrimidine derivative) | Not Specified | Not Specified | 0.132 |
Analysis of Results:
The data suggests that introducing electron-withdrawing groups, such as chlorine, at the 4-position of the phenyl ring enhances binding affinity. This is a common strategy to improve interactions within a hydrophobic pocket or to form specific halogen bonds. The hypothetical interaction with Arg880 for the chlorinated derivatives suggests a key binding region that can be exploited. The disubstituted derivative shows the best predicted affinity, aligning with the principle that occupying more of the binding pocket can lead to increased potency. The potent inhibitory activity of a related compound, 9b, with an IC₅₀ of 0.132 μM, validates this scaffold as a promising starting point for XO inhibitors.[1]
Pillar 3: Self-Validating Experimental Protocol
This section provides a detailed, step-by-step workflow for conducting a molecular docking study. Following this protocol ensures that the results are robust and reproducible. We will use Xanthine Oxidase as our target protein.
Step 1: Receptor Preparation
The quality of the initial protein structure is critical for a meaningful docking result. This preparation phase is designed to clean the structure and prepare it for the simulation.
-
Obtain Crystal Structure: Download the 3D crystal structure of human Xanthine Oxidase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1N5X.
-
Clean the Structure: Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio), remove all non-essential molecules, including water, co-crystallized ligands, and any buffer components. The causality here is that these molecules can interfere with the docking algorithm's ability to place the new ligand in the active site.
-
Add Hydrogens: Add polar hydrogen atoms to the protein. This is essential as hydrogen atoms are often not resolved in crystal structures but are critical for forming hydrogen bonds.
-
Assign Charges: Assign partial charges (e.g., Kollman charges) to all atoms. The electrostatic interactions between the protein and the ligand are a major component of the binding energy, and correct charge assignment is non-negotiable for an accurate score.
-
Save in Required Format: Save the prepared protein structure in the .pdbqt format, which is required by AutoDock and contains the atomic coordinates along with charge and atom type information.
Step 2: Ligand Preparation
Each derivative must be converted into a 3D structure with an optimized geometry.
-
Create 2D Structures: Draw the this compound derivatives using a chemical drawing tool like ChemDraw.
-
Convert to 3D: Convert the 2D drawings into 3D structures.
-
Energy Minimization: Perform an energy minimization of each ligand structure using a force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, sterically favorable conformation before docking begins.
-
Define Torsions: Define the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds, allowing for ligand flexibility.
-
Save in Required Format: Save the prepared ligands in the .pdbqt format.
Step 3: Grid Box Generation
A grid box defines the specific three-dimensional space within the receptor where the docking algorithm will search for binding poses.
-
Identify Active Site: Locate the active site of Xanthine Oxidase. This can be determined from the position of the co-crystallized ligand in the original PDB file or from published literature.
-
Define Grid Parameters: Center the grid box on the active site. The size of the box should be large enough to accommodate the entire ligand in various orientations but small enough to focus the search, saving computational time. A typical size might be 60x60x60 Å.
-
Generate Grid Maps: Run the grid generation program (e.g., AutoGrid). It pre-calculates the interaction potential for different atom types (e.g., carbon, hydrogen, oxygen) at each point within the grid box. This dramatically speeds up the subsequent docking calculation.
Step 4: Running the Docking Simulation
This is the core computational step where the ligand is docked into the prepared receptor.
-
Select Docking Algorithm: Choose the search algorithm. The Lamarckian Genetic Algorithm (LGA) in AutoDock is a popular choice that combines a genetic algorithm for global searching with a local search method for energy minimization.[3]
-
Set Docking Parameters: Configure the parameters for the algorithm, such as the number of docking runs (e.g., 50-100) and the maximum number of energy evaluations. Running multiple independent runs increases the probability of finding the true lowest-energy binding pose.
-
Launch the Simulation: Execute the docking program (e.g., AutoDock Vina) using the prepared protein, ligand, and grid parameter files as input.
Step 5: Analysis and Validation
-
Examine Binding Poses: The output will be a series of docked poses for the ligand, ranked by their docking score. Cluster the results to identify the most populated and lowest-energy conformations.
-
Visualize Interactions: Load the best-ranked pose and the protein structure into a visualization tool. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's active site residues.
-
Compare Derivatives: Compare the docking scores and binding modes across the different derivatives to build the structure-activity relationship (SAR) table, as shown in the previous section.
Visualizing the Methodologies
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for in silico molecular docking studies.
References
- 1. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KBbox: Methods [kbbox.h-its.org]
- 5. Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Phenylpyrimidine-4-carboxylic Acid Derivatives
The 2-phenylpyrimidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the in vitro and in vivo efficacy of several classes of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. We will delve into their applications as xanthine oxidase inhibitors for the treatment of hyperuricemia, antifungal agents targeting CYP51, P2Y12 receptor antagonists for antiplatelet therapy, and dual anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC) inhibitors for cancer treatment.
The Versatility of the this compound Scaffold
The unique arrangement of a phenyl ring at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine core provides a key pharmacophoric framework. The pyrimidine ring acts as a central scaffold, while the phenyl group can be substituted to fine-tune interactions with hydrophobic pockets of target proteins. The carboxylic acid moiety often serves as a crucial hydrogen bond donor and acceptor, anchoring the molecule within the active site of an enzyme or receptor. This inherent versatility has allowed for the development of derivatives with diverse therapeutic applications.
In Vitro Efficacy: A Comparative Analysis
The in vitro efficacy of this compound derivatives has been extensively evaluated across various assays, demonstrating their potent inhibitory activities against a range of targets.
Xanthine Oxidase Inhibitors
A series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism responsible for the production of uric acid. Elevated levels of uric acid are associated with gout and hyperuricemia. The in vitro inhibitory activity of these compounds is typically assessed by measuring the reduction in the enzymatic conversion of xanthine to uric acid.
| Compound | Target | In Vitro Efficacy (IC50) | Reference |
| 9b | Xanthine Oxidase | 0.132 µM | [1] |
-
Causality behind Experimental Choices: The choice of a spectrophotometric assay to determine XO inhibition is based on the distinct UV absorbance of the product, uric acid, allowing for a direct and continuous measurement of enzyme activity. The use of allopurinol, a clinically approved XO inhibitor, as a positive control is essential for validating the assay and providing a benchmark for the potency of the test compounds.
Antifungal Agents Targeting CYP51
2-Phenylpyrimidine derivatives have emerged as promising antifungal agents by targeting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[2] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. The in vitro antifungal efficacy is commonly determined by measuring the minimum inhibitory concentration (MIC) against various fungal strains.
| Compound | Target | In Vitro Efficacy (MIC against C. albicans) | Reference |
| C6 | CYP51 | Superior to fluconazole | [2][3] |
-
Trustworthiness of the Protocol: The Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing provide a standardized and reproducible method for determining MIC values. This ensures that the results are comparable across different laboratories and studies, enhancing the trustworthiness of the data.
P2Y12 Receptor Antagonists
2-Phenyl-pyrimidine-4-carboxamide analogs have been developed as antagonists of the P2Y12 receptor, a key player in ADP-induced platelet aggregation.[4] By blocking this receptor, these compounds can prevent thrombus formation and are therefore potential antithrombotic agents. Their efficacy is often evaluated ex vivo using platelet aggregation assays.
| Compound | Target | Ex Vivo Efficacy (Platelet Aggregation Inhibition) | Reference |
| 23u | P2Y12 Receptor | Potent inhibition in human plasma | [4] |
-
Expertise in Experimental Design: The use of platelet-rich plasma (PRP) in ex vivo aggregation assays provides a more physiologically relevant environment compared to isolated platelets, as it contains other plasma components that can influence platelet function. The choice of ADP as the agonist specifically targets the P2Y12 pathway, allowing for a direct assessment of the antagonist's activity.
Dual ALK and HDAC Inhibitors
In the realm of oncology, 2,4-pyrimidinediamine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs).[5] This dual-targeting approach aims to overcome drug resistance and enhance therapeutic efficacy in ALK-driven cancers.
| Compound | Target | In Vitro Efficacy (IC50) | Reference |
| 12a | ALKwt | Potent Inhibition | [5] |
| 12a | HDAC1 | Potent Inhibition | [5] |
-
Self-Validating System: The evaluation of these dual inhibitors against both enzymatic targets (ALK and HDAC) and in cellular proliferation assays provides a self-validating system. Potent enzymatic inhibition should translate to significant antiproliferative activity in cancer cell lines that are dependent on these targets.
Experimental Protocols: A Closer Look
To ensure scientific integrity, detailed methodologies are crucial. Below are representative protocols for the in vitro assays discussed.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of the substrate, xanthine, in a suitable buffer.
-
Prepare serial dilutions of the test compound and a positive control (e.g., allopurinol).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer, the test compound solution (or vehicle for control), and the xanthine oxidase solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Immediately monitor the increase in absorbance at 295 nm (the wavelength at which uric acid absorbs) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
In Vivo Efficacy: Translating In Vitro Promise to Preclinical Models
The ultimate test of a drug candidate's potential lies in its in vivo efficacy. This compound derivatives have been evaluated in various animal models relevant to their therapeutic targets.
Dual ALK/HDAC Inhibitors in a Xenograft Model
The in vivo antitumor potency of the dual ALK/HDAC inhibitor 12a was evaluated in a SK-N-BE(2) neuroblastoma xenograft model.[5]
| Compound | Dose | Route of Administration | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| 12a | 25 mg/kg | Intraperitoneal | Significant Inhibition | [5] |
| 12a | 100 mg/kg | Intraperitoneal | Strong Inhibition | [5] |
-
Expertise in Model Selection: The choice of the SK-N-BE(2) cell line for the xenograft model is critical as it is an ALK-positive neuroblastoma cell line, making it a relevant model to assess the efficacy of an ALK inhibitor. The use of immunodeficient mice is necessary to prevent the rejection of the human tumor xenograft.
Antifungal Activity in a Murine Candidiasis Model
While specific in vivo data for the antifungal compound C6 was not detailed in the initial findings, a structurally related fungal CYP51-specific inhibitor, VT-1598, has demonstrated significant in vivo efficacy in a murine model of disseminated candidiasis.[6] This provides a strong rationale for the in vivo potential of 2-phenylpyrimidine-based CYP51 inhibitors.
| Compound | Dose | Route of Administration | In Vivo Efficacy (Survival & Fungal Burden) | Reference |
| VT-1598 | 15 mg/kg | Oral | Significant improvement in survival and reduction in kidney and brain fungal burden | [6] |
| VT-1598 | 50 mg/kg | Oral | Dose-dependent improvement in survival and reduction in fungal burden | [6] |
-
Causality in Endpoint Selection: The primary endpoints in a murine candidiasis model are typically survival and fungal burden in target organs (e.g., kidneys, brain). These endpoints directly reflect the compound's ability to control the infection and prevent mortality, providing a clear measure of its in vivo efficacy.
Experimental Protocols: In Vivo Methodologies
Murine Xenograft Model for Anticancer Efficacy
Objective: To evaluate the in vivo antitumor activity of a test compound in a human tumor xenograft model.
Methodology:
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., SK-N-BE(2)) under appropriate conditions.
-
Harvest the cells and resuspend them in a suitable medium.
-
Subcutaneously inject a specific number of cells into the flank of immunodeficient mice.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the tumor growth regularly using calipers.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the planned dosing schedule and route of administration.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the statistical significance of the observed antitumor effects.
-
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for rational drug design and for interpreting the efficacy data.
CYP51 and Ergosterol Biosynthesis
2-Phenylpyrimidine antifungal agents inhibit CYP51, a key enzyme in the ergosterol biosynthesis pathway in fungi. This pathway is essential for maintaining the integrity and function of the fungal cell membrane.
Caption: Inhibition of the ergosterol biosynthesis pathway by 2-phenylpyrimidine derivatives.
P2Y12 Signaling in Platelets
P2Y12 receptor antagonists block the signaling cascade initiated by ADP, which is crucial for platelet activation and aggregation.
Caption: P2Y12 receptor signaling pathway and its inhibition.
ALK and HDAC Signaling in Cancer
Dual ALK/HDAC inhibitors simultaneously target two key pathways involved in cancer cell proliferation, survival, and gene expression.
Caption: Dual inhibition of ALK and HDAC signaling pathways in cancer.
Conclusion: A Scaffold of Significant Therapeutic Promise
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. The derivatives discussed in this guide demonstrate potent and selective in vitro activity against their respective targets, which in many cases translates to significant in vivo efficacy in relevant preclinical models. The continued exploration of this versatile chemical framework holds great promise for the discovery of novel and improved treatments for a wide spectrum of diseases. Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial in advancing these promising candidates toward clinical development.
References
- 1. The P2Y12 receptor as a target of antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
A Comparative Guide to the Inhibitory Potency of 2-Phenylpyrimidine-4-Carboxylic Acid Isomers as Xanthine Oxidase Inhibitors
This guide provides a detailed comparison of the inhibitory potency of various structural isomers of the 2-phenylpyrimidine-4-carboxylic acid scaffold. Specifically, we will focus on a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives and their efficacy against xanthine oxidase (XO), a critical enzyme in purine metabolism. The following analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective understanding of the structure-activity relationships (SAR) within this class of compounds.
Introduction: Targeting Xanthine Oxidase in Hyperuricemia
Xanthine oxidase (XO) is a pivotal enzyme that catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] While uric acid is a natural byproduct, its overproduction or insufficient excretion leads to hyperuricemia. This condition is a direct precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[2][4][5] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia and gout.[3][4][5]
The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[6] The this compound framework, in particular, has emerged as a promising template for the design of novel XO inhibitors. This guide will compare a series of its derivatives to elucidate how structural modifications influence their inhibitory potency against this key enzyme.
Signaling Pathway Context: The Role of Xanthine Oxidase in Purine Metabolism
To appreciate the significance of XO inhibition, it is essential to understand its place in the purine degradation pathway. The diagram below illustrates this enzymatic cascade and the point of intervention for inhibitors.
Caption: Enzymatic conversion of hypoxanthine to uric acid by xanthine oxidase and the point of inhibition.
Comparative Analysis of Inhibitory Potency
A study by Zhang et al. (2018) synthesized and evaluated a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives for their XO inhibitory activity.[6] These compounds are structural isomers, differing in the nature and position of substituents. The in vitro activity assay revealed that most of the designed compounds displayed potent, submicromolar inhibitory activity.[6]
The table below summarizes the inhibitory concentrations (IC50) for a selection of these isomers, providing a direct comparison of their potency.
| Compound ID | R¹ Substituent | R² Substituent | IC50 (μM) |
| 8a | H | H | 0.985 |
| 8c | 4-F | H | 0.652 |
| 8e | 4-Cl | H | 0.437 |
| 9b | H | 4-CH₃ | 0.132 |
| 9d | 4-F | 4-CH₃ | 0.215 |
| 10b | H | 4-OCH₃ | 0.198 |
| 10e | 4-Cl | 4-OCH₃ | 0.141 |
| Allopurinol | - | - | 2.53 |
| (Data sourced from Zhang et al., 2018.[6]) |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals critical structure-activity relationships:
-
Influence of Phenyl Ring (R¹) Substituents: Introducing electron-withdrawing groups, such as fluorine (Compound 8c ) and chlorine (Compound 8e ), at the para-position of the 6-phenyl ring generally increased inhibitory potency compared to the unsubstituted analog (Compound 8a ).
-
Influence of Ester Group (R²) Substituents: The most significant enhancements in potency were observed by modifying the carboxylic acid group into various esters. The introduction of a methyl group (Compound 9b ) or a methoxy group (Compound 10b ) on the ester moiety led to a substantial increase in activity.
-
Synergistic Effects: The combination of a chlorine atom on the phenyl ring and a methoxy group on the ester (Compound 10e ) resulted in one of the most potent compounds in the series. Notably, Compound 9b emerged as the most potent inhibitor overall, with an IC50 value of 0.132 μM.[6] All tested derivatives showed significantly greater potency than the standard clinical drug, Allopurinol.
Mechanism of Action: A Case Study of Compound 9b
Further kinetic analysis was performed on the most potent derivative, Compound 9b , to elucidate its mechanism of inhibition. Steady-state enzyme kinetics revealed that 9b acts as a mixed-type inhibitor of xanthine oxidase.[6]
A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, though it may have a different affinity for each.[7][8][9] This mode of inhibition affects both the maximum reaction velocity (Vmax), which is decreased, and the Michaelis constant (Km), which can either increase or decrease.[7][10] This dual binding capability distinguishes it from purely competitive inhibitors (which only bind to the free enzyme) or uncompetitive inhibitors (which only bind to the enzyme-substrate complex).[9]
Experimental Methodologies: In Vitro Xanthine Oxidase Inhibition Assay
The following protocol is a validated, self-contained system for determining the inhibitory potency of test compounds against xanthine oxidase. It is synthesized from established methodologies.[1][11][12][13]
Principle of the Assay
This is a spectrophotometric method that measures the activity of xanthine oxidase by monitoring the formation of its product, uric acid, which has a strong absorbance maximum at approximately 290-295 nm.[1] The inhibitory potential of a test compound is quantified by its ability to decrease the rate of uric acid production.[1]
Materials and Reagents
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (Substrate)
-
Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Test Compounds (dissolved in DMSO)
-
Allopurinol (Positive Control)
-
Dimethyl Sulfoxide (DMSO, Vehicle)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro xanthine oxidase inhibition assay.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase (e.g., 0.2 units/mL) in cold phosphate buffer (pH 7.5). Keep on ice.[11]
-
Prepare a substrate solution of xanthine (e.g., 0.15 mM) in phosphate buffer.[11]
-
Dissolve test compounds and the allopurinol control in DMSO to make concentrated stock solutions. Serially dilute these stocks to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent effects.[11]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of the test compound dilution, 69 µL of phosphate buffer, and 15 µL of the xanthine oxidase solution.[11]
-
Control Wells (No Inhibitor): Add 50 µL of vehicle (DMSO diluted in buffer), 69 µL of phosphate buffer, and 15 µL of the xanthine oxidase solution.
-
Blank Wells (No Enzyme): Add 50 µL of the test compound dilution, 84 µL of phosphate buffer (to make up the volume of the enzyme).[1][11]
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 15 minutes.[11][12]
-
Reaction Initiation: Start the enzymatic reaction by adding 66 µL of the xanthine substrate solution to all wells.[11]
-
Incubation: Incubate the plate at 25°C for 30 minutes.[12]
-
Measurement: Measure the absorbance of each well at 295 nm using a microplate reader.[1][11]
-
Data Analysis:
-
Correct the absorbance readings by subtracting the blank values.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control reaction and Asample is the absorbance in the presence of the test compound.[1]
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The comparative analysis of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives demonstrates that this scaffold is a highly promising foundation for the development of potent xanthine oxidase inhibitors. The experimental data clearly indicates that specific substitutions on the phenyl ring and modifications of the carboxylic acid moiety can dramatically enhance inhibitory potency, with the most effective compounds exhibiting IC50 values in the low submicromolar range, far exceeding the efficacy of the standard drug Allopurinol. The lead compound, 9b , was identified as a mixed-type inhibitor, providing valuable insight for future drug design and optimization efforts targeting hyperuricemia and gout.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Xanthine Oxidase Inhibitor Treatment of Hyperuricemia | Musculoskeletal Key [musculoskeletalkey.com]
- 4. archivepp.com [archivepp.com]
- 5. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mixed Inhibition Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Mixed inhibition - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. medschoolcoach.com [medschoolcoach.com]
- 11. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 12. revistabionatura.com [revistabionatura.com]
- 13. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
A-Comparative-Guide-to-Cross-Reactivity-Studies-of-2-Phenylpyrimidine-4-Carboxylic-Acid-Based-Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-phenylpyrimidine-4-carboxylic acid scaffold is a cornerstone in the design of targeted inhibitors, notably against enzymes like dihydroorotate dehydrogenase (DHODH), a critical target in autoimmune diseases and oncology.[1][2] However, the therapeutic success of these inhibitors is contingent on their selectivity. This guide provides a comprehensive framework for assessing the cross-reactivity of this class of compounds, ensuring a thorough understanding of their off-target profiles.
The Criticality of Cross-Reactivity Assessment
Off-target effects are a primary cause of adverse drug reactions and can derail an otherwise promising therapeutic candidate.[3] A rigorous evaluation of cross-reactivity is therefore an indispensable part of the drug discovery process. It enables the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and improve the safety profile of lead compounds.
A Multi-Pronged Approach to Uncovering Off-Target Interactions
A robust assessment of inhibitor selectivity requires a combination of in vitro and cell-based methodologies. No single assay can provide a complete picture; therefore, an integrated strategy is essential.
Broad-Panel Kinase Profiling
Kinases are a large and diverse family of enzymes, making them a frequent source of off-target interactions for small molecule inhibitors.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a concentrated stock solution of the this compound-based inhibitor in 100% DMSO (e.g., 10 mM).
-
Screening Concentration: Dilute the stock to a final assay concentration, typically 1 µM or 10 µM, which is often significantly higher than the on-target IC50 to maximize the detection of weaker off-target interactions.
-
Kinase Panel Selection: Employ a comprehensive kinase panel from a commercial provider such as Eurofins Discovery (KINOMEscan®) or Reaction Biology.[4][5] These panels can cover over 480 kinases, including wild-type and clinically relevant mutant forms.[5][6]
-
Assay Principle: These high-throughput screens typically rely on competition binding assays that measure the ability of the test compound to displace a known ligand from the kinase's active site.[5]
-
Data Analysis: Results are usually expressed as the percentage of inhibition relative to controls. A common threshold for identifying a significant off-target "hit" is greater than 50% inhibition at the screening concentration.
Interpreting the Data:
The primary output is a selectivity profile that can be visualized using tools like the TREEspot™ Data Visualization tool, which maps hits onto a phylogenetic tree of the kinome.[5] This allows for a clear comparison of the selectivity of different inhibitors.
Table 1: Illustrative Kinase Selectivity Data for Two Hypothetical this compound-Based Inhibitors
| Kinase Target | Inhibitor X (1 µM) % Inhibition | Inhibitor Y (1 µM) % Inhibition |
| DHODH (On-Target) | 98 | 95 |
| Kinase A | 65 | 15 |
| Kinase B | 5 | 8 |
| Kinase C | 72 | 20 |
| Kinase D | 12 | 3 |
This is example data and does not represent real experimental results.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to confirm target engagement in a cellular context and can be adapted to identify off-target interactions. The underlying principle is that the binding of a ligand stabilizes a protein, leading to an increase in its melting temperature.[7][8]
Experimental Protocol: CETSA® Workflow
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control (DMSO).
-
Thermal Challenge: Heat aliquots of the cell suspension to a range of temperatures.[9]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using methods like Western blotting or, for broader screening, mass spectrometry.[8][10]
-
Melt Curve Generation: Plot the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization.[11]
Visualizing the CETSA® Workflow:
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).
Unbiased Off-Target Identification with Chemical Proteomics
For a comprehensive and unbiased assessment of off-target interactions, chemical proteomics approaches are the gold standard.[12] These methods can identify the binding proteins of a small molecule across the entire proteome.[3]
Experimental Protocol: Proteome-Wide CETSA® (Thermal Proteome Profiling)
-
Sample Preparation: Prepare inhibitor- and vehicle-treated cell lysates across a temperature gradient, as in the standard CETSA® protocol.
-
Protein Digestion and Labeling: Digest the soluble proteins into peptides and label them with isobaric tags (e.g., TMT) to enable multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry to identify and quantify thousands of proteins.
-
Data Analysis: Generate thermal melting curves for each identified protein. Proteins that show a significant thermal shift upon inhibitor treatment are identified as potential off-targets.[13][14]
Case in Point: DHODH Inhibitors
The this compound scaffold is a key feature of several potent DHODH inhibitors, including Leflunomide.[1] For such compounds, cross-reactivity studies are crucial to ensure that their immunosuppressive or anti-proliferative effects are a direct result of DHODH inhibition and not due to interactions with other cellular targets.[15] Rescue experiments, where the effects of the inhibitor are reversed by the addition of the downstream product of the target enzyme (e.g., orotic acid for DHODH), can provide strong evidence for on-target activity.[2][15]
Conclusion
A thorough understanding of the cross-reactivity profile of this compound-based inhibitors is fundamental to their successful development. By employing a multi-faceted strategy that includes broad-panel kinase screening, cellular thermal shift assays, and unbiased chemical proteomics, researchers can build a comprehensive selectivity profile. This rigorous approach de-risks the progression of drug candidates and is a critical component of modern, safety-conscious drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. benchchem.com [benchchem.com]
- 8. CETSA [cetsa.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Phenylpyrimidine-4-carboxylic Acid: A Guide for Laboratory Professionals
The integrity of scientific research extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as 2-Phenylpyrimidine-4-carboxylic acid, is a critical component of this responsibility. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and safeguarding both laboratory personnel and the environment.
Part 1: Hazard Profile and Essential Precautions
Before handling or disposing of any chemical, a thorough risk assessment is paramount. The hazard profile dictates the necessary precautions, including the selection of appropriate Personal Protective Equipment (PPE).
1.1 Hazard Identification
Based on data from analogous chemical structures, the anticipated hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [1][2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [1][2][3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | [1][2] |
1.2 Required Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound in any form (pure substance, solutions, or contaminated materials):
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be required for larger quantities or when there is a splash hazard.
-
Hand Protection: Use chemically resistant, impervious gloves. The exact breakthrough time of the glove material should be confirmed with the manufacturer.[3]
-
Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[4]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1][5]
Part 2: The Core Principles of Chemical Waste Management
A systematic approach is essential for managing chemical waste. The process begins the moment a chemical is deemed "waste"—that is, when you no longer intend to use it.[6]
2.1 Waste Characterization: Is It Hazardous?
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the EPA or exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[7][8] As an organic acid, this compound waste must be treated as hazardous. Most organic acids are considered toxic and are forbidden from sink disposal.[9]
2.2 Segregation: Preventing Dangerous Reactions
Proper segregation is a cornerstone of safe chemical storage and disposal.[10]
-
Do Not Mix: Never mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Incompatibilities: Keep this waste stream separate from bases, oxidizing agents, and reactive metals.[9][11] Mixing incompatible chemicals can lead to violent reactions, release of toxic gases, or fire.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of this compound waste within a laboratory setting.
Step 1: Select the Appropriate Waste Container
Container integrity is non-negotiable.
-
Compatibility: The container must be made of a material compatible with the waste. For acidic waste, glass or high-density polyethylene (HDPE) containers are recommended.[10] Avoid metal containers, which can be corroded by acids.[9]
-
Condition: The container must be in good condition, free from cracks or leaks, and have a secure, screw-top cap.[6][12]
-
Original Containers: Whenever possible, use the original chemical container to store the waste.[6][9]
Step 2: Label the Waste Container
Proper labeling is a critical safety and regulatory requirement.[7]
-
Timing: Affix a hazardous waste tag to the container before adding any waste.
-
Content: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no abbreviations) and their approximate percentages.[13]
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
The SAA is a designated location in the lab for storing hazardous waste.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][14]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[7][12]
-
Storage Practices: Keep waste containers securely capped at all times, except when adding waste.[9][13] Store liquid waste containers in secondary containment (such as a spill tray) to prevent the spread of potential leaks.[10]
Step 4: Arrange for Disposal
Laboratory personnel are responsible for packaging and labeling waste for pickup; final disposal is handled by trained professionals.
-
Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's EHS or equivalent safety office to request a waste pickup.[6][7]
-
Timeliness: Full containers must be removed from the SAA within three days.[9] Partially filled containers can remain in the SAA for up to one year from the initial accumulation date.[9]
Prohibited Disposal Methods
-
Drain Disposal: Absolutely do not dispose of this compound, or solutions containing it, down the drain.[1][9][15] This can contaminate waterways and is a regulatory violation.
-
Trash Disposal: Do not place the chemical or its containers in the regular trash.[13] Empty containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be discarded.[6]
-
Evaporation: Never use a chemical fume hood to intentionally evaporate chemical waste.[6]
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[1] Collect the contaminated absorbent and place it into a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. nipissingu.ca [nipissingu.ca]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. epa.gov [epa.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Phenylpyrimidine-4-carboxylic Acid
In the dynamic landscape of drug discovery and chemical synthesis, the safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Phenylpyrimidine-4-carboxylic acid. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment, fostering innovation while prioritizing safety. This document is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the rationale behind each safety measure.
Hazard Analysis and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough analysis of structurally related compounds, such as 6-Chloro-2-phenylpyrimidine-4-carboxylic acid and 6-Methyl-2-phenylpyrimidine-4-carboxylic acid, reveals a consistent hazard profile.[1][2] These compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a robust PPE strategy is crucial to mitigate these risks.
The following table summarizes the mandatory personal protective equipment for handling this compound, based on the hazard assessment of analogous compounds.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | The carboxylic acid and pyrimidine moieties present a significant risk of serious eye irritation upon contact.[1][2] Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn over goggles, especially when handling larger quantities or when there is a potential for splashing.[3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Direct skin contact can lead to irritation.[1][2] Nitrile or neoprene gloves offer appropriate chemical resistance for this class of compounds.[3][4] Always inspect gloves for any signs of degradation or perforation before use. A fully buttoned lab coat is essential to protect the skin on your arms and body.[5] For tasks with a higher risk of spills, consider additional protective clothing. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Handling the solid form of this compound can generate dust, which may cause respiratory irritation if inhaled.[1][2] All manipulations of the solid should be performed in a certified chemical fume hood to minimize inhalation exposure.[5][6] If a fume hood is not available or if dust generation is unavoidable, a respirator is required. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe experimental process. The following protocol outlines the essential steps for handling this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential dust or fumes.[5][6]
-
Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly and that the airflow is adequate.
-
Gather Materials: Have all necessary equipment and reagents readily available to avoid leaving the designated area during the experiment.
2. Donning Personal Protective Equipment (PPE):
-
Follow the PPE recommendations outlined in the table above. Ensure all PPE is in good condition and fits correctly.
3. Experimental Workflow:
The logical flow of your experiment is a critical component of laboratory safety. The following diagram illustrates the recommended sequence of operations to minimize risk.
Caption: Experimental workflow for handling this compound.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the chemical occurred.[1]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.
-
Unused Compound: Any unused this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[1][7] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance. In some cases, the compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[7] Never dispose of this chemical down the drain.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
